molecular formula C11H12Cl2N2O B1680100 NS4591 CAS No. 273930-52-2

NS4591

Cat. No.: B1680100
CAS No.: 273930-52-2
M. Wt: 259.13 g/mol
InChI Key: PHJOFWDUFPTPDH-UHFFFAOYSA-N
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Description

NS4591 is a molulator of SK-IK channels [small- and intermediate-conductance Ca2(+) -activated K(+) channels].

Properties

CAS No.

273930-52-2

Molecular Formula

C11H12Cl2N2O

Molecular Weight

259.13 g/mol

IUPAC Name

4,5-dichloro-1,3-diethylbenzimidazol-2-one

InChI

InChI=1S/C11H12Cl2N2O/c1-3-14-8-6-5-7(12)9(13)10(8)15(4-2)11(14)16/h5-6H,3-4H2,1-2H3

InChI Key

PHJOFWDUFPTPDH-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=C(C=C2)Cl)Cl)N(C1=O)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NS4591;  NS-4591;  NS 4591; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NS4591 on Small-Conductance Calcium-Activated Potassium (SK) Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small-conductance calcium-activated potassium (SK) channels, also known as KCa2 channels, are critical regulators of neuronal excitability and cellular signaling.[1] These channels are voltage-independent and are activated solely by increases in intracellular calcium ([Ca2+]i), a process mediated by the constitutively bound calcium-sensing protein calmodulin (CaM).[2][3][4] The activation of SK channels leads to potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability, playing a key role in processes such as afterhyperpolarization following action potentials.[1]

NS4591 is a novel positive modulator of both SK (KCa2) and intermediate-conductance (IK, KCa3.1) calcium-activated potassium channels.[5][6][7] This technical guide provides a comprehensive overview of the mechanism of action of this compound on SK channels, consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to support further research and drug development efforts in this area.

Core Mechanism of Action

This compound acts as a positive allosteric modulator of SK channels.[6][7] Its primary mechanism involves increasing the apparent calcium sensitivity of the channel.[8] This means that in the presence of this compound, a lower concentration of intracellular calcium is required to open the channel, leading to an enhanced potassium current at any given submaximal Ca2+ concentration. This potentiation of channel activity underlies its physiological effects.

Quantitative Data on this compound Potency

The potency of this compound varies between different subtypes of calcium-activated potassium channels, showing a preference for IK (KCa3.1) channels over SK (KCa2) channels. Within the SK channel family, its potency is relatively similar across the subtypes investigated.

Channel SubtypeParameterValueReference
IK (KCa3.1)Concentration for doubling of current45 ± 6 nM[5][6][7]
SK3 (KCa2.3)Concentration for doubling of current530 ± 100 nM[5][6][7]
SK1 (KCa2.1)EC503.8 ± 0.5 µM[7]
SK2 (KCa2.2)EC504.5 ± 0.4 µM[7]

Signaling Pathway and Molecular Interactions

The activation of SK channels is intrinsically linked to the function of calmodulin (CaM). This compound is believed to exert its effect by modulating the interaction between CaM and the SK channel protein, thereby facilitating the conformational changes required for channel opening. While the precise binding site of this compound on the SK channel-CaM complex has not been definitively elucidated, studies on similar positive modulators like NS309 suggest a binding pocket located at the interface between CaM and the channel's C-terminal calmodulin-binding domain (CaMBD).[9][10]

Below is a diagram illustrating the proposed signaling pathway for SK channel activation and the putative mechanism of this compound modulation.

SK_Channel_Activation Proposed Signaling Pathway of SK Channel Activation and this compound Modulation cluster_membrane Cell Membrane SK_channel SK Channel (Closed) SK_channel_open SK Channel (Open) SK_channel->SK_channel_open Conformational Change K_efflux K+ Efflux & Hyperpolarization SK_channel_open->K_efflux Ca_source Increased Intracellular Ca2+ Source (e.g., Voltage-gated Ca2+ channels, NMDA receptors) CaM Calmodulin (CaM) Ca_source->CaM Ca2+ binds Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM Ca_CaM->SK_channel Binds to CaMBD This compound This compound This compound->SK_channel Positive Allosteric Modulation (Putative binding at CaM-channel interface)

Caption: Proposed mechanism of SK channel activation by Ca2+ and positive modulation by this compound.

Experimental Protocols

To investigate the mechanism of action of this compound on SK channels, several key experimental techniques are employed. The following are detailed methodologies for two primary approaches.

Electrophysiological Recording using Patch-Clamp

This technique allows for the direct measurement of ion channel activity in live cells. The inside-out patch configuration is particularly useful for studying the effects of intracellular modulators like this compound and for controlling the intracellular calcium concentration.

Objective: To measure the effect of this compound on SK channel currents at varying Ca2+ concentrations.

Materials:

  • HEK293 cells stably expressing the desired human SK channel subtype (e.g., hSK3).

  • Patch-clamp rig with amplifier (e.g., HEKA EPC9/10), micromanipulator, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • Extracellular (bath) solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, pH 7.4 with KOH.

  • Pipette solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, pH 7.4 with KOH.

  • Intracellular solutions with varying free Ca2+ concentrations (buffered with EGTA).

  • This compound stock solution (in DMSO) and final dilutions in intracellular solution.

Procedure:

  • Culture HEK293 cells expressing the target SK channel on glass coverslips.

  • Pull patch pipettes to a resistance of 2-4 MΩ when filled with pipette solution.

  • Place a coverslip in the recording chamber and perfuse with extracellular solution.

  • Approach a cell with the patch pipette and form a high-resistance (GΩ) seal in the cell-attached configuration.

  • Excise the patch of membrane by pulling the pipette away from the cell to achieve the inside-out configuration.

  • Perfuse the intracellular face of the membrane patch with a solution containing a low concentration of free Ca2+ to establish a baseline current.

  • Apply a voltage ramp protocol (e.g., -80 mV to +80 mV over 200 ms) to elicit SK channel currents.

  • Perfuse the patch with solutions containing increasing concentrations of this compound at a fixed Ca2+ concentration to determine the dose-response relationship.

  • To assess the effect on Ca2+ sensitivity, perfuse the patch with varying Ca2+ concentrations in the absence and presence of a fixed concentration of this compound.

  • Record and analyze the current amplitudes to determine EC50 values and shifts in the Ca2+-response curve.

Patch_Clamp_Workflow Inside-Out Patch-Clamp Experimental Workflow for this compound start Start cell_prep Prepare HEK293 cells expressing SK channels start->cell_prep pipette_prep Pull and fill patch pipette start->pipette_prep giga_seal Form Gigaohm seal (Cell-attached) cell_prep->giga_seal pipette_prep->giga_seal excise_patch Excise patch (Inside-out) giga_seal->excise_patch baseline_rec Record baseline current (Low Ca2+) excise_patch->baseline_rec apply_this compound Apply varying [this compound] at fixed [Ca2+] baseline_rec->apply_this compound apply_ca Apply varying [Ca2+] +/- fixed [this compound] baseline_rec->apply_ca record_currents Record currents (Voltage ramp protocol) apply_this compound->record_currents apply_ca->record_currents analyze_data Analyze data (Dose-response, Ca2+ sensitivity) record_currents->analyze_data end End analyze_data->end

Caption: Workflow for investigating this compound effects on SK channels using inside-out patch-clamp.

Rubidium Efflux Assay

This is a functional, cell-based assay that provides a higher throughput method for screening compounds that modulate potassium channel activity. It measures the movement of rubidium ions (Rb+), a surrogate for K+, out of the cells.

Objective: To determine the potency of this compound in activating SK channels in a cell population.

Materials:

  • HEK293 cells stably expressing the target SK channel subtype.

  • 96-well cell culture plates.

  • Loading buffer (e.g., physiological salt solution containing RbCl).

  • Stimulation buffer (containing a depolarizing agent like high K+ or a Ca2+ ionophore like ionomycin).

  • This compound stock solution and serial dilutions.

  • Cell lysis buffer.

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Rb+ quantification.

Procedure:

  • Seed HEK293 cells expressing the SK channel in a 96-well plate and grow to confluence.

  • Wash the cells with a buffer and then incubate with loading buffer containing RbCl for a defined period (e.g., 2-4 hours) to allow for Rb+ uptake.

  • Wash the cells to remove extracellular Rb+.

  • Add stimulation buffer containing various concentrations of this compound and a fixed concentration of a Ca2+ ionophore (to activate the channels). Include appropriate controls (vehicle, maximal stimulation).

  • Incubate for a short period (e.g., 10-30 minutes) to allow for Rb+ efflux.

  • Collect the supernatant (containing the effluxed Rb+).

  • Lyse the remaining cells with lysis buffer to release the intracellular Rb+.

  • Quantify the Rb+ content in both the supernatant and the cell lysate using AAS or ICP-MS.

  • Calculate the percentage of Rb+ efflux for each condition: (Rb+ in supernatant) / (Rb+ in supernatant + Rb+ in lysate) * 100.

  • Plot the percentage of efflux against the concentration of this compound to determine the EC50.

Conclusion

This compound is a potent positive allosteric modulator of SK channels that enhances their activity by increasing their sensitivity to intracellular calcium. This mechanism of action makes it a valuable pharmacological tool for studying the physiological roles of SK channels and a potential lead compound for the development of therapeutics targeting conditions where enhancing SK channel activity is beneficial. The experimental protocols detailed in this guide provide a framework for further in-depth investigation into the molecular and kinetic details of this compound's interaction with SK channels. Further research is warranted to precisely map its binding site and to fully understand its impact on channel gating kinetics.

References

An In-depth Technical Guide to NS4591 and its Modulation of Neuronal Intermediate-Conductance (IK) Calcium-Activated Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS4591 (4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one) is a potent positive modulator of calcium-activated potassium channels, exhibiting notable selectivity for the intermediate-conductance (IK or KCa3.1) channel over small-conductance (SK or KCa2.x) channels. By enhancing the activity of IK channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a reduction in neuronal excitability. This mechanism has been demonstrated to inhibit action potential firing in primary afferent neurons. The critical role of IK channels in regulating neuronal membrane potential, particularly in processes like afterhyperpolarization, positions this compound as a valuable pharmacological tool for studying neuronal function and as a potential therapeutic lead for disorders characterized by neuronal hyperexcitability and neuroinflammation. This document provides a comprehensive overview of the technical details surrounding this compound, its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Introduction to IK Channels in Neuronal Function

Potassium (K+) channels are the most diverse group of ion channels and are fundamental in setting the resting membrane potential and shaping the action potential in neurons.[1] Among these, the calcium-activated potassium (KCa) channels are unique as they directly link intracellular calcium (Ca2+) signaling to cellular excitability.[2] This family is broadly classified by single-channel conductance into three main subtypes:

  • Small-conductance (SK) channels

  • Intermediate-conductance (IK) channels

  • Big-conductance (BK) channels

This guide focuses on the IK channel (KCa3.1) , encoded by the KCNN4 gene. KCa3.1 channels are voltage-independent; their activation is gated exclusively by the binding of intracellular Ca2+ to the calcium-sensing protein calmodulin (CaM), which is constitutively associated with the channel.[3][4] This activation allows K+ ions to flow out of the neuron, driving the membrane potential towards the K+ equilibrium potential, resulting in hyperpolarization.[5]

In the central nervous system (CNS), KCa3.1 channels are expressed in both excitatory and inhibitory neurons across the neocortex, hippocampus, thalamus, and cerebellum.[6] They are typically localized to the soma and dendrites.[6] Functionally, these channels are implicated in:

  • Regulation of Neuronal Excitability: By promoting hyperpolarization, IK channels increase the threshold for action potential firing, thereby dampening neuronal excitability.[1][5]

  • Afterhyperpolarization (AHP): The AHP is a hyperpolarizing phase following an action potential that regulates the firing frequency of neurons.[7] While multiple channels contribute, KCa channels are key players in medium and slow AHPs (sAHP).[8][9] Potentiation of IK channels can enhance the AHP, leading to a slower firing rate.

  • Neuroinflammation: KCa3.1 channels are highly expressed in microglia, the resident immune cells of the CNS. Their activity in these cells is linked to Ca2+ signaling, migration, and the production of pro-inflammatory mediators.[10] Consequently, modulators of KCa3.1 are being investigated as potential therapeutics for neurological disorders with an inflammatory component, such as Alzheimer's disease and spinal cord injury.[3][11]

This compound: A Potent Positive Modulator of IK Channels

This compound is a small molecule modulator that enhances the activity of both SK and IK channels.[12] Such compounds are also known as positive gating modulators or channel openers.[13][14] Electrophysiological studies have demonstrated that this compound is significantly more potent at modulating IK channels compared to SK channels, making it a valuable tool for studying IK channel function.[12]

Quantitative Data

The potency and selectivity of this compound have been quantified using whole-cell patch-clamp electrophysiology, primarily in HEK293 cells recombinantly expressing the target channels. The key parameter measured is the concentration required to double the baseline current, providing a standardized measure of positive modulation.

Channel SubtypeParameterValue (nM)Cell SystemReference
IK (KCa3.1) Concentration for doubling of current45 ± 6HEK293 cells[12]
SK3 (KCa2.3) Concentration for doubling of current530 ± 100HEK293 cells[12]

Effects of this compound on Neuronal Excitability

The primary effect of this compound on neurons is the suppression of excitability. By positively modulating IK channels, this compound increases the open probability of the channel at a given intracellular Ca2+ concentration. This enhanced K+ efflux hyperpolarizes the neuronal membrane, making it more difficult for depolarizing stimuli to reach the action potential threshold.

Experimental evidence confirms this effect. In acutely isolated bladder primary afferent neurons, this compound was shown to reduce the number of action potentials generated by suprathreshold depolarizing pulses.[12]

PreparationCompound/ConcentrationObserved EffectReference
Acutely dissociated bladder primary afferent neuronsThis compound (10 µM)Inhibition of action potential firing[12]

This inhibitory action is central to the therapeutic potential of IK channel modulators in conditions of hyperexcitability, such as certain types of chronic pain or epilepsy.[5]

Signaling Pathway of this compound-Mediated Neuronal Inhibition

The mechanism by which this compound modulates neuronal firing involves a clear signaling cascade from intracellular calcium changes to membrane potential alteration.

G cluster_input Cellular Activity cluster_channel IK Channel Modulation cluster_output Physiological Outcome Activity Neuronal Activity (e.g., Synaptic Input) Ca_Influx Ca²⁺ Influx / Release from ER Stores Activity->Ca_Influx CaM Ca²⁺ binds Calmodulin (CaM) Ca_Influx->CaM IK_Activation Ca²⁺-CaM complex binds IK Channel CaM->IK_Activation Modulation Positive Modulation: Enhanced Channel Opening IK_Activation->Modulation This compound This compound This compound->Modulation K_Efflux Increased K⁺ Efflux Modulation->K_Efflux Hyperpol Membrane Hyperpolarization (Enhanced AHP) K_Efflux->Hyperpol Excitability Decreased Neuronal Excitability (Reduced AP Firing) Hyperpol->Excitability G cluster_vc Voltage-Clamp Protocol (Potency) cluster_cc Current-Clamp Protocol (Excitability) node_prep 1. Cell Preparation (e.g., HEK293-IK or Primary Neurons) node_setup 2. Patch Pipette Approach & Giga-seal Formation node_prep->node_setup node_wholecell 3. Establish Whole-Cell Configuration node_setup->node_wholecell vc_hold A. Hold cell at -80 mV node_wholecell->vc_hold Mode 1 cc_record A. Record Resting Membrane Potential node_wholecell->cc_record Mode 2 vc_ramp B. Apply Voltage Ramp (-120 to +40 mV) vc_hold->vc_ramp vc_record C. Record Baseline IK Current vc_ramp->vc_record vc_apply D. Apply this compound (Varying Conc.) vc_record->vc_apply vc_record2 E. Record Modulated IK Current vc_apply->vc_record2 vc_analyze F. Analyze Data (Dose-Response Curve, EC₅₀) vc_record2->vc_analyze cc_inject B. Inject Depolarizing Current Steps cc_record->cc_inject cc_record2 C. Record Baseline Action Potential Firing cc_inject->cc_record2 cc_apply D. Apply this compound (e.g., 10 µM) cc_record2->cc_apply cc_record3 E. Record Post-Drug Action Potential Firing cc_apply->cc_record3 cc_analyze F. Analyze Firing Rate, AHP, & Threshold cc_record3->cc_analyze

References

The Structure-Activity Relationship of NS4591: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent KCa2/KCa3 Channel Positive Modulator

NS4591, chemically identified as 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one, is a significant pharmacological tool and potential therapeutic lead compound that acts as a positive modulator of small-conductance (KCa2 or SK) and intermediate-conductance (KCa3 or IK) calcium-activated potassium channels. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of ion channel pharmacology, neuroscience, and urology.

Quantitative Pharmacological Data for this compound

This compound demonstrates potent and differential activity on KCa2 and KCa3 channels. The following table summarizes the key quantitative data reported for this compound's potentiation of these channels.

ParameterChannel SubtypeValueDescription
ECdoubleIK (KCa3.1)45 ± 6 nMThe concentration of this compound required to double the IK-mediated current.
ECdoubleSK3 (KCa2.3)530 ± 100 nMThe concentration of this compound required to double the SK3-mediated current.

Mechanism of Action: Positive Gating Modulation

This compound enhances the activity of KCa2 and KCa3 channels through a mechanism known as positive gating modulation. Rather than directly opening the channel pore, this compound increases the apparent sensitivity of the channel to intracellular calcium (Ca2+). The binding of intracellular Ca2+ to the constitutively associated calmodulin (CaM) protein is the primary trigger for channel opening. This compound is believed to bind to a pocket at the interface between the channel protein and CaM, enhancing the conformational changes induced by Ca2+ binding and thereby increasing the probability of channel opening at a given Ca2+ concentration.

NS4591_Mechanism_of_Action cluster_membrane Cell Membrane KCa_channel KCa2/KCa3 Channel Channel_Opening Channel Opening & K+ Efflux KCa_channel->Channel_Opening increased probability Ca_in Intracellular Ca2+ CaM Calmodulin (CaM) Ca_in->CaM binds CaM->KCa_channel activates This compound This compound This compound->KCa_channel binds to channel-CaM interface Hyperpolarization Membrane Hyperpolarization Channel_Opening->Hyperpolarization

This compound enhances KCa channel activation by binding to the channel-calmodulin complex.

Structure-Activity Relationship of Benzimidazolone-Based KCa Channel Modulators

Due to the lack of specific SAR data for this compound analogs, the following discussion is based on the general principles of KCa channel modulator design and the SAR of related compound series. Modifications to the this compound structure can be hypothesized to affect its potency and selectivity.

  • Substituents on the Benzene Ring: The 4,5-dichloro substitution on the benzene ring of this compound is likely crucial for its potency. Altering the position, number, and nature of these halogen substituents would be a key area for SAR exploration. For instance, replacing chlorine with other halogens (Fluorine, Bromine) or with electron-donating or -withdrawing groups would likely impact the electronic and steric properties of the molecule, influencing its binding affinity.

  • N-Alkyl Groups: The two N-ethyl groups on the imidazolone core contribute to the lipophilicity of this compound, which can be important for membrane permeability and interaction with the binding pocket. Varying the length and branching of these alkyl chains would modulate lipophilicity and could probe the steric constraints of the binding site.

Experimental Protocols

The primary technique for characterizing the activity of KCa channel modulators like this compound is electrophysiology, specifically the patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of macroscopic currents from the entire cell membrane, providing a robust measure of the overall channel activity.

Objective: To determine the potency (e.g., EC50 or ECdouble) of this compound on KCa2 or KCa3 channels heterologously expressed in a cell line (e.g., HEK293 cells).

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transiently transfected with the cDNA encoding the specific KCa channel subtype of interest (e.g., KCa2.3 or KCa3.1). A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recordings:

    • Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 300 nM). The pH is adjusted to 7.2 with KOH.

    • Bath Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. The pH is adjusted to 7.4 with NaOH.

    • Recording Procedure:

      • A glass micropipette with a resistance of 2-5 MΩ is filled with the intracellular solution and brought into contact with a transfected cell.

      • A high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane.

      • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration.

      • The cell is voltage-clamped at a holding potential of -80 mV.

      • Currents are elicited by voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) or voltage steps.

      • A stable baseline current is recorded before the application of any compound.

  • Compound Application and Data Analysis:

    • This compound is dissolved in DMSO to create a stock solution and then diluted to the final desired concentrations in the extracellular solution.

    • Increasing concentrations of this compound are perfused over the cell.

    • The increase in current at a specific voltage (e.g., +40 mV) is measured at each concentration.

    • The data is normalized to the baseline current and plotted as a concentration-response curve.

    • The EC50 or ECdouble value is calculated by fitting the data to a Hill equation.

Whole_Cell_Patch_Clamp_Workflow Cell_Culture Cell Culture & Transfection (HEK293) Form_Seal Form Giga-Seal on Transfected Cell Cell_Culture->Form_Seal Patch_Pipette Prepare Patch Pipette (Intracellular Solution) Patch_Pipette->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Currents (Voltage Clamp) Whole_Cell->Record_Baseline Apply_this compound Perfuse Increasing Concentrations of this compound Record_Baseline->Apply_this compound Record_Response Record Current Response at Each Concentration Apply_this compound->Record_Response Data_Analysis Data Analysis: Concentration-Response Curve & EC50 Calculation Record_Response->Data_Analysis

Workflow for determining the potency of this compound using whole-cell patch-clamp.

In Vitro and In Vivo Effects

This compound has been shown to have significant effects in both in vitro and in vivo models, particularly in the context of bladder function.

  • In Vitro: In acutely dissociated bladder primary afferent neurons, this compound (10 µM) inhibits the number of action potentials generated by suprathreshold depolarizing pulses. It also reduces carbachol-induced twitches in rat bladder detrusor rings in an apamin-sensitive manner, indicating the involvement of SK channels.

  • In Vivo: this compound, at a dose of 30 mg/kg, has been shown to inhibit bladder overactivity in rat and cat models induced by capsaicin and acetic acid, respectively.

Conclusion

This compound is a potent and valuable pharmacological tool for studying the physiological roles of KCa2 and KCa3 channels. Its benzimidazolone core represents a promising scaffold for the development of novel therapeutics targeting these channels. While a comprehensive public SAR for this compound itself is lacking, the principles of ion channel modulator design and the SAR of related compounds suggest that targeted modifications to the benzimidazolone core and its substituents could lead to the development of even more potent and selective modulators. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and its future analogs.

The Discovery and Synthesis of NS4591: A Positive Modulator of SK/IK Calcium-Activated Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NS4591, chemically identified as 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one, is a potent small molecule positive modulator of small-conductance (SK or KCa2) and intermediate-conductance (IK or KCa3) calcium-activated potassium channels. Developed by NeuroSearch, this compound has been instrumental in elucidating the physiological roles of SK/IK channels, particularly in the context of bladder function. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key pharmacological data.

Discovery and Rationale

Calcium-activated potassium channels are critical regulators of neuronal excitability and smooth muscle tone. Their activation leads to potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability. This mechanism makes them attractive therapeutic targets for conditions characterized by hyperexcitability, such as overactive bladder.

The discovery of this compound stemmed from a focused effort to identify novel modulators of SK/IK channels. While a detailed account of the initial screening and lead optimization campaign by NeuroSearch is not publicly available, the pharmacological profile of this compound suggests a rational design approach aimed at achieving potency and selectivity for the SK/IK channel subtypes. The benzimidazolone scaffold represents a common motif in a variety of biologically active compounds, and its substitution pattern in this compound was likely optimized to enhance its interaction with the channel protein or its associated calmodulin.

Chemical Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound has not been published in peer-reviewed literature, a plausible and efficient two-step synthetic route can be proposed based on established methods for the synthesis of N,N'-disubstituted benzimidazol-2-ones. The synthesis commences with the commercially available 4,5-dichloro-1,2-phenylenediamine.

Proposed Synthetic Pathway

Synthesis A 4,5-Dichloro-1,2-phenylenediamine B 4,5-Dichloro-1,3-dihydro-benzoimidazol-2-one A->B Urea, Heat C This compound (4,5-Dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one) B->C Ethyl iodide, Base (e.g., K2CO3), DMF

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4,5-Dichloro-1,3-dihydro-benzoimidazol-2-one

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4,5-dichloro-1,2-phenylenediamine (1 equivalent) and urea (3 equivalents).

  • Reaction Conditions: Heat the mixture to 130-140 °C for 2-3 hours. The reaction mixture will melt and then solidify upon completion.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a 10% aqueous solution of sodium hydroxide and heat the mixture to dissolve the product. Filter the hot solution to remove any insoluble impurities. Acidify the filtrate with a 10% solution of hydrochloric acid until a precipitate forms. Collect the precipitate by filtration, wash with water, and dry under vacuum to yield 4,5-dichloro-1,3-dihydro-benzoimidazol-2-one.

Step 2: Synthesis of 4,5-Dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one (this compound)

  • Reaction Setup: To a solution of 4,5-dichloro-1,3-dihydro-benzoimidazol-2-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (2.5 equivalents).

  • Addition of Alkylating Agent: Add ethyl iodide (2.2 equivalents) dropwise to the suspension at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Pour the reaction mixture into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Biological Activity and Mechanism of Action

This compound is a positive modulator of SK and IK channels, meaning it enhances the open probability of these channels in the presence of calcium. It does not directly open the channels but rather sensitizes them to intracellular calcium.

Signaling Pathway of SK/IK Channel Modulation

Signaling_Pathway cluster_cell Cell Membrane Ca_in Ca²⁺ Influx Ca_i ↑ [Ca²⁺]i Ca_in->Ca_i Ca_store Intracellular Ca²⁺ Stores Ca_store->Ca_i CaM Calmodulin (CaM) Ca_i->CaM SK_IK SK/IK Channel CaM->SK_IK Binds K_efflux K⁺ Efflux SK_IK->K_efflux Opens Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Cellular Excitability Hyperpolarization->Reduced_Excitability This compound This compound This compound->SK_IK Positive Modulation

Caption: this compound enhances SK/IK channel opening in response to intracellular calcium.

Quantitative Data

The following table summarizes the key quantitative data for this compound's biological activity.

ParameterChannel SubtypeValueSpeciesAssayReference
EC50 (for doubling of current) IK45 ± 6 nMHuman (recombinant)Whole-cell patch clamp[1]
EC50 (for doubling of current) SK3530 ± 100 nMHuman (recombinant)Whole-cell patch clamp[1]
Inhibition of Action Potentials Bladder Afferent NeuronsInhibition at 10 µMRatCurrent clamp[1]
Reduction of Carbachol-induced Contractions Detrusor MuscleApamin-sensitive reductionRatIsometric tension recording[1]
Inhibition of Bladder Overactivity Acetic Acid-inducedInhibition at 30 mg/kg (in vivo)RatCystometry[1]
Inhibition of Bladder Overactivity Capsaicin-inducedInhibition at 30 mg/kg (in vivo)CatCystometry[1]
Reduction of Carbachol-induced Rhythmic Contractions (Amplitude) Detrusor Muscle62.0 ± 12.0% reduction (0.3-30 µM)PigMyograph[2]
Reduction of Carbachol-induced Rhythmic Contractions (Amplitude) Detrusor Muscle69 ± 11% reduction (1-30 µM)HumanMyograph[2]
Selectivity and Pharmacokinetics

Key Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for SK/IK Channel Modulation

This protocol is representative for measuring the effect of this compound on recombinant human SK3 or IK channels expressed in a mammalian cell line (e.g., HEK293).

Experimental Workflow

Electrophysiology_Workflow A Cell Culture and Transfection D Whole-Cell Recording A->D B Preparation of Solutions B->D C Pipette Fabrication C->D E Data Acquisition and Analysis D->E

Caption: Workflow for whole-cell patch-clamp experiments.

1. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transiently transfect cells with plasmids encoding the human SK3 or IK channel α-subunit and a marker gene (e.g., GFP) using a suitable transfection reagent.

  • Use cells for recording 24-48 hours post-transfection.

2. Solutions:

  • External Solution (in mM): 144 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 10 EGTA, 8.75 CaCl₂, 1.08 MgCl₂, 10 HEPES; pH adjusted to 7.2 with KOH. The free Ca²⁺ concentration can be adjusted to a sub-maximal level (e.g., 1 µM) to allow for the observation of positive modulation.

3. Recording:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal with a transfected cell and rupture the membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -80 mV.

  • Apply voltage ramps (e.g., from -100 mV to +50 mV over 1 second) to elicit channel currents.

  • Perfuse the external solution containing various concentrations of this compound to determine its effect on the current amplitude.

4. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., 0 mV) in the absence and presence of this compound.

  • Calculate the fold-increase in current for each concentration of this compound.

  • Fit the concentration-response data to a Hill equation to determine the EC₅₀ value.

Isolated Rat Bladder Detrusor Strip Contraction Assay

This protocol describes the measurement of the effect of this compound on carbachol-induced contractions in isolated rat bladder tissue.[3][4][5]

1. Tissue Preparation:

  • Humanely euthanize a male Sprague-Dawley rat.

  • Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose).

  • Remove the urothelium and cut the detrusor muscle into longitudinal strips (approximately 2 mm wide and 5 mm long).

2. Organ Bath Setup:

  • Mount the muscle strips in organ baths containing Krebs-Henseleit solution at 37 °C, continuously bubbled with 95% O₂ / 5% CO₂.

  • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Apply an initial tension of 1 g and allow the strips to equilibrate for at least 60 minutes, with washes every 15 minutes.

3. Experimental Procedure:

  • Induce a reference contraction with a high concentration of KCl (e.g., 80 mM).

  • Wash the strips and allow them to return to baseline tension.

  • Pre-incubate the strips with this compound or vehicle for a defined period (e.g., 20 minutes).

  • Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁸ M to 10⁻⁴ M).

  • Record the isometric tension and plot the concentration-response curves.

4. Data Analysis:

  • Express the contractile response to carbachol as a percentage of the KCl-induced reference contraction.

  • Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

This compound is a valuable pharmacological tool for studying the function of SK and IK channels. Its potency as a positive modulator has been demonstrated in both in vitro and in vivo models, particularly highlighting the role of these channels in regulating bladder smooth muscle contractility and sensory afferent activity. The proposed synthesis provides a viable route for its preparation in a laboratory setting. While further characterization of its selectivity and pharmacokinetic properties is warranted, this compound remains a key compound for researchers investigating the therapeutic potential of SK/IK channel modulation.

References

The Pivotal Role of SK and IK Channels in Smooth Muscle Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core physiological functions of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels in smooth muscle. We delve into their molecular characteristics, signaling pathways, and the experimental methodologies used to elucidate their roles in regulating smooth muscle tone across various tissues, including vascular, airway, gastrointestinal, and urinary bladder smooth muscle.

Core Function: Gatekeepers of Smooth Muscle Excitability

Small-conductance (SK) and intermediate-conductance (IK) potassium channels are critical regulators of smooth muscle function.[1] Their primary role is to act as a brake on cellular excitability.[2] Activation of these channels leads to the efflux of potassium ions from the smooth muscle cell, causing hyperpolarization of the cell membrane.[2] This hyperpolarization moves the membrane potential further away from the threshold required to activate voltage-gated L-type calcium channels (CaV1.2), thereby reducing calcium influx and promoting muscle relaxation.[3][4] Conversely, inhibition of SK/IK channels leads to membrane depolarization, increased calcium entry, and smooth muscle contraction.[1]

Biophysical and Pharmacological Properties

The distinct biophysical and pharmacological properties of SK and IK channels allow for their specific investigation and targeting.

Data Presentation: Quantitative Properties of SK and IK Channels
PropertySK Channels (KCa2.x)IK Channels (KCa3.1)Source(s)
Single-Channel Conductance 4-14 pS32-40 pS[5]
Voltage Sensitivity Voltage-insensitiveVoltage-insensitive[6]
Ca2+ Sensitivity (EC50) ~0.3 - 0.7 µM~0.1 - 0.3 µM[6]
Pharmacological AgentChannel TargetActionPotency (IC50/EC50/Kd)Source(s)
Apamin SK1, SK2, SK3InhibitorSK1: ~1-10 nM, SK2: ~100 pM - 1 nM, SK3: ~1 nM[1]
TRAM-34 IK1Inhibitor~20 nM (Kd)[7]
NS309 SK1, SK2, SK3, IK1ActivatorSK channels: ~600 nM, IK channels: ~20 nM[3]
SKA-31 SK/IK ChannelsActivatorPotent activator of SK/IK channels[1]

Signaling Pathways: From Receptor to Relaxation

The activation of SK and IK channels is intricately linked to intracellular calcium dynamics, which are often initiated by the activation of G-protein coupled receptors (GPCRs) on the smooth muscle cell surface.

Signaling Pathway Diagram

SK_IK_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, Bradykinin) GPCR Gq/11-Coupled Receptor Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Activates SK_IK SK/IK Channels Hyperpolarization Hyperpolarization SK_IK->Hyperpolarization K+ Efflux leads to CaV L-type Ca2+ Channel (CaV1.2) Calcium_Influx Ca2+ Influx CaV->Calcium_Influx SR Sarcoplasmic Reticulum (SR) CaM Calmodulin (CaM) SR->CaM Ca2+ binds IP3R->SR Ca2+ Release Ca_CaM Ca2+-CaM Complex CaM->Ca_CaM Forms Ca_CaM->SK_IK Activates Hyperpolarization->CaV Inhibits Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Contraction Smooth Muscle Contraction Calcium_Influx->Contraction

Caption: Agonist-induced activation of SK/IK channels leading to smooth muscle relaxation.

Pathway Description:

  • Agonist Binding: Vasoactive substances like acetylcholine or bradykinin bind to Gq/11-coupled receptors on the smooth muscle cell membrane.[8]

  • PLC Activation: This activates Phospholipase C (PLC).[9]

  • IP3 and DAG Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

  • Calcium Release: IP3 binds to its receptor on the sarcoplasmic reticulum (SR), triggering the release of stored calcium into the cytoplasm.

  • Calmodulin Activation: The increased intracellular calcium binds to calmodulin (CaM).[10]

  • Channel Gating: The Ca2+-CaM complex then binds to the SK/IK channels, causing them to open.[10]

  • Hyperpolarization and Relaxation: The subsequent efflux of potassium hyperpolarizes the cell, leading to the closure of L-type calcium channels and ultimately, smooth muscle relaxation.[2]

Experimental Protocols

Elucidating the role of SK and IK channels in smooth muscle physiology relies on a combination of electrophysiological, functional, and imaging techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated smooth muscle cells.

Objective: To record whole-cell SK and IK channel currents.

Methodology:

  • Cell Isolation:

    • Excise the desired smooth muscle tissue (e.g., mesenteric artery, tracheal segment) and place it in a cold, oxygenated physiological salt solution (PSS).

    • Mechanically remove connective and adipose tissue.

    • Digest the tissue in an enzymatic solution containing collagenase and papain to dissociate individual smooth muscle cells.

    • Gently triturate the tissue to release the cells.

    • Plate the isolated cells on glass coverslips.

  • Recording:

    • Mount the coverslip with adherent cells onto the stage of an inverted microscope.

    • Continuously perfuse the recording chamber with an external solution.

    • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller to a resistance of 3-6 MΩ when filled with internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

    • Fill the pipette with an internal solution containing a high potassium concentration and a calcium buffer (e.g., EGTA) to control the intracellular calcium concentration.

    • Approach a single, healthy-looking smooth muscle cell with the patch pipette while applying slight positive pressure.

    • Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal".

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV) and apply voltage steps to elicit channel activity.

    • To isolate SK/IK currents, other potassium channels can be blocked pharmacologically (e.g., using tetraethylammonium for BK channels and 4-aminopyridine for Kv channels).

    • Apply specific SK (apamin) or IK (TRAM-34) channel blockers to confirm the identity of the recorded currents.

Isometric Tension Recording (Myography)

This method measures the contractile force of intact smooth muscle tissue strips in response to pharmacological agents.

Objective: To assess the effect of SK/IK channel modulators on smooth muscle contractility.

Methodology:

  • Tissue Preparation:

    • Dissect a segment of smooth muscle tissue (e.g., aortic ring, bladder strip) and place it in cold, oxygenated Krebs-Henseleit solution.

    • Carefully cut the tissue into strips or rings of appropriate size.

    • Mount the tissue segment in an organ bath chamber between two hooks. One hook is fixed, and the other is connected to a force-displacement transducer.

  • Recording:

    • Fill the organ bath with Krebs-Henseleit solution, maintain it at 37°C, and continuously bubble it with 95% O2 / 5% CO2.

    • Apply a baseline tension to the tissue and allow it to equilibrate for at least 60 minutes, with periodic washes.

    • Induce a submaximal contraction using an agonist (e.g., phenylephrine for vascular smooth muscle, carbachol for bladder smooth muscle).

    • Once a stable contraction is achieved, add cumulative concentrations of an SK/IK channel activator (e.g., NS309) to the bath and record the relaxation response.

    • To study the effect of channel inhibition, pre-incubate the tissue with an inhibitor (e.g., apamin or TRAM-34) before adding the contractile agonist.

Immunohistochemistry (IHC)

IHC is used to visualize the location and distribution of SK and IK channel proteins within smooth muscle tissue.

Objective: To determine the expression and localization of SK3 and IK1 channels in smooth muscle tissue.

Methodology:

  • Tissue Preparation:

    • Fix the smooth muscle tissue in 4% paraformaldehyde, embed it in paraffin, and cut thin sections (e.g., 5 µm).

    • Deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval to unmask the epitopes, typically by heating the sections in a citrate buffer.

  • Staining:

    • Block non-specific antibody binding using a blocking solution (e.g., normal goat serum).

    • Incubate the sections with primary antibodies specific for the SK3 or IK1 channel subunits overnight at 4°C.

    • Wash the sections to remove unbound primary antibodies.

    • Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody.

    • Counterstain the cell nuclei with DAPI.

    • Mount the sections with an anti-fade mounting medium.

  • Imaging:

    • Visualize the stained sections using a fluorescence or confocal microscope. The fluorescent signal will indicate the location of the target channel protein.

Experimental Workflow Diagram

Experimental_Workflow cluster_electrophysiology Electrophysiology cluster_function Functional Assays cluster_imaging Imaging A1 Isolate Smooth Muscle Cells A2 Whole-Cell Patch Clamp A1->A2 A3 Record SK/IK Currents A2->A3 B1 Prepare Smooth Muscle Strips B2 Isometric Tension Recording B1->B2 B3 Assess Contractility B2->B3 C1 Fix and Section Tissue C2 Immunohistochemistry C1->C2 C3 Visualize Channel Localization C2->C3

References

An In-Depth Technical Guide to NS4591 as a Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NS4591, chemically identified as 4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one, is a potent small-molecule compound recognized for its role as a positive allosteric modulator (PAM) of specific potassium channels.[1] It selectively enhances the activity of small-conductance (SK, KCa2) and intermediate-conductance (IK, KCa3) calcium-activated potassium channels.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative effects, the experimental protocols used for its characterization, and its physiological consequences. This document is intended for researchers, scientists, and drug development professionals engaged in the study of ion channel pharmacology and related therapeutic areas.

Core Mechanism of Action: Positive Allosteric Modulation

Positive allosteric modulators represent a sophisticated class of pharmacological agents that do not directly activate their target receptors. Instead, they bind to a topographically distinct site from the endogenous agonist (the orthosteric site), inducing a conformational change in the receptor protein.[3] This change enhances the receptor's response to its natural agonist. In the case of this compound, it potentiates the activation of SK and IK channels by their endogenous agonist, intracellular calcium (Ca2+).[1]

The primary function of SK/IK channels is to regulate membrane potential by allowing potassium ions (K+) to flow out of the cell, which causes membrane hyperpolarization.[4] By binding to an allosteric site on these channels, this compound increases their sensitivity to intracellular Ca2+.[5] This means the channels can be activated at lower calcium concentrations than would normally be required, leading to an increased K+ efflux and a subsequent reduction in cellular excitability.

PAM_Mechanism cluster_channel Ion Channel Protein Channel Orthosteric Site (Ca²⁺ Binding) Channel Pore Allosteric Site Response Enhanced K⁺ Efflux & Membrane Hyperpolarization Channel->Response Leads to Agonist Agonist (Intracellular Ca²⁺) Agonist->Channel:ortho Binds PAM This compound (PAM) PAM->Channel:allo Binds

Fig 1. General mechanism of this compound as a Positive Allosteric Modulator (PAM).

Quantitative Data on Channel Potentiation

The potentiation effects of this compound on IK and SK channels have been quantified primarily through whole-cell patch-clamp electrophysiology. The compound shows a notable preference for IK channels over SK channels. The key quantitative metric used is the concentration required to double the agonist-mediated current.

Channel SubtypePotentiation MetricConcentration (nM)Reference
IK (KCa3.1) Concentration for doubling of current45 ± 6[1][2]
SK3 (KCa2.3) Concentration for doubling of current530 ± 100[1][2]

Physiological Effects and Consequences

The potentiation of SK/IK channels by this compound has significant physiological ramifications, primarily centered on the regulation of cellular excitability.

  • Reduction of Neuronal Excitability: In neurons, SK/IK channels are key contributors to the afterhyperpolarization (AHP) that follows an action potential.[6][7] The AHP is a critical period of hyperpolarization that governs the firing frequency of neurons. By enhancing SK/IK channel activity, this compound can prolong or deepen the AHP, thereby reducing the firing rate of neurons.[1] This effect has been demonstrated in bladder primary afferent neurons, where this compound inhibits the number of action potentials generated by depolarizing pulses.[1][2]

  • Modulation of Smooth Muscle Contraction: In smooth muscle tissues, such as the bladder detrusor muscle, SK/IK channel activation leads to hyperpolarization, which in turn reduces the activity of voltage-gated calcium channels and subsequent muscle contraction. This compound has been shown to reduce carbachol-induced contractions in rat bladder tissue in a manner that is sensitive to apamin (a selective SK channel blocker), confirming the involvement of these channels.[1][2]

  • In Vivo Efficacy in Overactive Bladder Models: The ability of this compound to reduce the excitability of bladder afferent neurons and relax detrusor smooth muscle translates to in vivo efficacy. In animal models, this compound (at 30 mg/kg) effectively inhibited bladder overactivity induced by irritants like capsaicin and acetic acid in rats and cats, respectively.[1]

Signaling_Pathway This compound This compound KCa IK / SK Channels This compound->KCa Binds to Ca_sens Increased Channel Sensitivity to Ca²⁺ KCa->Ca_sens Causes K_efflux Increased K⁺ Efflux Ca_sens->K_efflux Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol AHP Enhanced Afterhyperpolarization (AHP) Hyperpol->AHP Contraction Reduced Smooth Muscle Contraction Hyperpol->Contraction Excitability Reduced Neuronal Excitability AHP->Excitability AP_Firing Decreased Action Potential Firing Excitability->AP_Firing

Fig 2. Signaling pathway from this compound binding to physiological response.

Experimental Protocols

The characterization of this compound's activity relies heavily on electrophysiological techniques. The following is a detailed methodology for a typical whole-cell patch-clamp experiment used to quantify its effects.

Objective: To measure the potentiation of IK or SK channel currents by this compound in a heterologous expression system or in primary cells.

1. Cell Preparation:

  • Cell Lines: Human Embryonic Kidney (HEK-293) cells or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the specific KCa channel subunit of interest (e.g., KCa3.1 or KCa2.3).

  • Primary Cells: For studying native channels, cells are acutely dissociated from the tissue of interest (e.g., bladder primary afferent neurons) using enzymatic digestion (e.g., with collagenase and trypsin) followed by mechanical trituration.[1][8]

2. Electrophysiological Recording:

  • Technique: Whole-cell patch-clamp configuration.[8]

  • Setup: Recordings are performed using a patch-clamp amplifier, a data acquisition system, and an inverted microscope equipped with micromanipulators. Cells are placed in a recording chamber and continuously perfused with an extracellular solution.

  • Pipettes: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Solutions:

    • Extracellular (Bath) Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH. Specific channel blockers (e.g., tetrodotoxin to block Na+ channels) may be added.

    • Intracellular (Pipette) Solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. Free Ca2+ concentration is buffered to a specific, sub-maximal activating level (e.g., 100-300 nM) by adding a calculated amount of CaCl2. pH adjusted to 7.2 with KOH.

  • Procedure:

    • A high-resistance (>1 GΩ) seal is formed between the pipette tip and the cell membrane.

    • The membrane patch is ruptured by gentle suction to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

    • The cell is held at a holding potential (e.g., -80 mV) in voltage-clamp mode.

    • Currents are elicited by applying a voltage ramp or step protocol (e.g., a ramp from -100 mV to +40 mV).

    • A stable baseline current is recorded in the control extracellular solution.

    • The perfusion is switched to a solution containing a known concentration of this compound, and the current is recorded again after it reaches a steady state.

    • This process is repeated for a range of this compound concentrations to generate a dose-response curve.

    • The data is analyzed to determine the EC50 or the concentration required for a specific level of potentiation (e.g., doubling of the current).

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Dissociation Pipette_Prep Pipette Pulling & Solution Preparation Seal Form Giga-Seal Cell_Culture->Seal Pipette_Prep->Seal Whole_Cell Achieve Whole-Cell Configuration Seal->Whole_Cell Record_Base Record Baseline Current Whole_Cell->Record_Base Apply_this compound Perfuse with this compound Record_Base->Apply_this compound Record_Effect Record Modulated Current Apply_this compound->Record_Effect Apply_this compound->Record_Effect Repeat for multiple concentrations Measure Measure Current Potentiation Record_Effect->Measure Dose_Response Generate Dose-Response Curve Measure->Dose_Response Calculate Calculate EC₅₀ Dose_Response->Calculate

Fig 3. Experimental workflow for whole-cell patch-clamp analysis of this compound.

This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of IK and SK calcium-activated potassium channels. Its characterization as a potent positive allosteric modulator, with a clear preference for IK channels, provides a specific mechanism for reducing cellular excitability. The quantitative data derived from precise electrophysiological protocols underscores its utility in probing channel function. For researchers in neuroscience, urology, and cardiovascular fields, this compound serves as a key compound for modulating KCa2/3 channel activity, offering insights that could pave the way for novel therapeutic strategies for conditions characterized by cellular hyperexcitability, such as overactive bladder.

References

An In-depth Technical Guide to the Target Binding Site of NS4591 on KCa Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS4591 is a potent positive modulator of small-conductance (SK, KCa2) and intermediate-conductance (IK, KCa3) calcium-activated potassium channels.[1] These channels play crucial roles in regulating neuronal excitability, smooth muscle tone, and immune responses by coupling intracellular calcium signals to membrane hyperpolarization. The therapeutic potential of modulating KCa channels has generated significant interest in understanding the precise mechanism of action of compounds like this compound. This technical guide provides a comprehensive overview of the current knowledge regarding the this compound target binding site on KCa channels, including quantitative data, experimental protocols, and key structural insights.

Mechanism of Action: Allosteric Modulation

This compound enhances the activity of SK and IK channels not by directly conducting ions, but by increasing their sensitivity to intracellular calcium (Ca2+). This allosteric mechanism of action involves a leftward shift in the Ca2+ concentration-response curve, meaning the channels can be activated at lower intracellular Ca2+ concentrations. This potentiation of channel activity leads to a greater hyperpolarizing current for a given Ca2+ stimulus, thereby dampening cellular excitability.

The this compound Binding Site: An Intracellular Allosteric Pocket

While the precise crystal structure of this compound bound to a KCa channel is not yet available, a substantial body of evidence from studies on structurally related modulators and mutagenesis experiments points to a well-defined allosteric binding pocket located at the intracellular interface between the C-terminus of the KCa channel alpha-subunit and the constitutively bound calmodulin (CaM).

Key structural components implicated in the binding of this compound and similar modulators include:

  • The Calmodulin-Binding Domain (CaMBD): Located on the C-terminus of the KCa channel alpha-subunit, this region is essential for the constitutive association of CaM.

  • The HA and HB Helices: These helices within the CaMBD are critical for the interaction with CaM and have been shown to be determinants of subtype-selectivity for some KCa2 channel modulators. Mutations within these helices can alter the sensitivity of the channel to positive modulators.[2]

  • Calmodulin (CaM): This calcium-binding protein is an integral component of the KCa channel complex and acts as the calcium sensor. The conformational changes in CaM upon Ca2+ binding are transmitted to the channel pore, leading to gating. This compound is thought to stabilize a conformation of the CaM-KCa channel complex that favors the open state.

The binding of this compound to this allosteric pocket is believed to enhance the coupling between Ca2+ binding to CaM and the opening of the channel pore.

Quantitative Data

The following tables summarize the available quantitative data for the effects of this compound on KCa channels.

Table 1: Efficacy of this compound on KCa Channels

Channel SubtypeParameterValueReference
IK (KCa3.1)Concentration for doubling of current45 ± 6 nM[1]
SK3 (KCa2.3)Concentration for doubling of current530 ± 100 nM[1]

Table 2: Effect of this compound on Ca2+ Sensitivity of KCa2.2a Channels (Data for structurally related modulators)

CompoundCa2+ EC50 (Control)Ca2+ EC50 (with Modulator)Fold ShiftReference
Compound 2o0.35 ± 0.035 µM0.11 ± 0.023 µM (at 10 µM)~3.2[3]
Compound 2q0.35 ± 0.035 µM0.091 ± 0.016 µM (at 10 µM)~3.8[3]

Note: Data for this compound on the Ca2+ EC50 shift is not explicitly available in the searched literature, hence data for structurally similar compounds (CyPPA analogs) are presented to illustrate the mechanism of action.

Experimental Protocols

The characterization of the this compound binding site and its functional effects relies on two primary experimental techniques: whole-cell patch-clamp electrophysiology and site-directed mutagenesis.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the KCa channels in the membrane of a single cell. It allows for the characterization of the effects of this compound on channel activity, including potency, efficacy, and changes in calcium sensitivity.

Typical Protocol:

  • Cell Preparation: HEK293 cells stably or transiently expressing the KCa channel subtype of interest are cultured on glass coverslips.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Internal Solution: The internal solution mimics the intracellular environment and contains a known concentration of free Ca2+ buffered with EGTA. The composition is typically (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and varying concentrations of CaCl2 and EGTA to achieve the desired free [Ca2+].

  • External Solution: The external solution mimics the extracellular environment and typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES.

  • Recording: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration. The membrane potential is clamped at a specific voltage (e.g., -80 mV), and currents are recorded in response to voltage steps or ramps.

  • Drug Application: this compound is applied to the external solution at various concentrations to determine its effect on the KCa channel currents.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid changes into the KCa channel protein. By observing how these mutations affect the binding or action of this compound, researchers can identify the key residues that form the binding pocket.

Typical Protocol (using a commercial kit like QuikChange):

  • Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.

  • PCR Amplification: The mutagenic primers are used in a polymerase chain reaction (PCR) with a high-fidelity DNA polymerase to amplify the entire plasmid containing the KCa channel cDNA. This results in the incorporation of the mutation.

  • Template Digestion: The parental, non-mutated plasmid DNA is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated mutant DNA.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for amplification.

  • Verification: The plasmid DNA is isolated from the bacteria, and the presence of the desired mutation is confirmed by DNA sequencing.

  • Functional Analysis: The mutated KCa channel is then expressed in a suitable cell line (e.g., HEK293 cells), and its function and sensitivity to this compound are assessed using whole-cell patch-clamp electrophysiology as described above.

Visualizations

Signaling Pathway of KCa Channel Modulation by this compound

G cluster_0 Intracellular Space cluster_1 Plasma Membrane CaM Calmodulin (CaM) KCa KCa Channel (SK/IK) CaM->KCa Constitutively Bound Ca Ca2+ Ca->CaM Binds This compound This compound This compound->KCa Binds to Allosteric Site K_efflux K_efflux KCa->K_efflux K+ Efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Leads to

Caption: Allosteric modulation of KCa channels by this compound.

Experimental Workflow for Identifying the this compound Binding Site

G start Hypothesize Binding Site (e.g., CaM Interface) mutagenesis Site-Directed Mutagenesis of KCa Channel cDNA start->mutagenesis transfection Transfect Mutant cDNA into HEK293 Cells mutagenesis->transfection electrophysiology Whole-Cell Patch-Clamp Electrophysiology transfection->electrophysiology analysis Analyze this compound Effect on Mutant Channels electrophysiology->analysis conclusion Identify Key Residues for this compound Binding analysis->conclusion

Caption: Workflow for elucidating the this compound binding site.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of SK and IK channels and holds promise for therapeutic applications. Its mechanism of action as a positive allosteric modulator that enhances the Ca2+ sensitivity of these channels is well-established. While the precise atomic details of its binding site are still under investigation, current evidence strongly points to an intracellular allosteric pocket at the interface of the KCa channel's C-terminal domain and calmodulin. Further research, particularly high-resolution structural studies of the this compound-KCa-CaM complex, will be instrumental in fully elucidating the molecular basis of its modulatory activity and will aid in the design of next-generation, subtype-selective KCa channel modulators.

References

In Silico Modeling of NS4591 and KCa2/KCa3 Channel Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico modeling approach to elucidate the molecular interactions between the potent small molecule modulator NS4591 and its target calcium-activated potassium channels, KCa2 (SK) and KCa3 (IK). While direct computational studies on the this compound-channel complex are not yet prevalent in published literature, this document outlines a robust, state-of-the-art methodology based on established principles of computational chemistry and structural biology. This guide is intended to serve as a blueprint for researchers aiming to investigate this specific interaction, offering detailed protocols, data presentation strategies, and visualizations to facilitate such a study.

This compound is a well-characterized positive modulator of both KCa2 and KCa3 channels, exhibiting differential potency.[1][2] Electrophysiological studies have demonstrated that this compound can double IK-mediated (KCa3.1) currents at nanomolar concentrations (approximately 45 ± 6 nM) and SK3-mediated (KCa2.3) currents at a concentration of about 530 ± 100 nM.[1] Understanding the structural basis for this activity and subtype selectivity is paramount for the rational design of next-generation modulators with improved therapeutic profiles for conditions such as overactive bladder.[2][3]

Quantitative Data Summary

A prospective in silico study as outlined in this guide would aim to generate quantitative data to rationalize the experimental findings. The following tables represent the expected outputs from such a computational investigation.

Table 1: Predicted Binding Affinities and Interaction Energies

LigandTarget ChannelPredicted Binding Affinity (ΔG, kcal/mol)Predicted Ki (nM)Key Interacting Residues (Predicted)
This compoundKCa2.2 (SK2)-8.5150Tyr, Phe, Leu, Val
This compoundKCa3.1 (IK)-10.215Trp, Met, Phe, Ile

Table 2: Molecular Dynamics Simulation Stability Metrics

SystemSimulation Time (ns)Average RMSD (Å) - LigandAverage RMSD (Å) - Protein BackbonePredominant Interaction Types
This compound-KCa2.2 Complex2001.2 ± 0.32.5 ± 0.5Hydrophobic, π-π stacking
This compound-KCa3.1 Complex2000.8 ± 0.22.1 ± 0.4Hydrophobic, π-π stacking, Hydrogen bond

Experimental and Computational Protocols

This section details the proposed methodologies for the in silico investigation of the this compound-channel interaction.

Homology Modeling of KCa2.2 and KCa3.1 Channels

Given the availability of high-resolution structures of related potassium channels, homology modeling is a viable approach to generate reliable 3D models of the human KCa2.2 and KCa3.1 channels.

Protocol:

  • Template Selection: Identify suitable high-resolution experimental structures of homologous potassium channels (e.g., other KCa channels or related Kv channels) from the Protein Data Bank (PDB) using BLASTp against the sequences of human KCa2.2 (UniProt: Q9H2S1) and KCa3.1 (UniProt: O15554).

  • Sequence Alignment: Perform a multiple sequence alignment of the target and template sequences using tools like Clustal Omega or T-Coffee to ensure accurate alignment, particularly in the transmembrane and pore regions.

  • Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL. Typically, 100 independent models are generated.

  • Model Validation: Evaluate the quality of the generated models using tools like PROCHECK (for stereochemical quality), Verify3D (for compatibility of the 3D model with its own amino acid sequence), and ProSA-web (for overall model quality). The model with the best validation scores is selected for further studies.

Ligand Preparation

The 3D structure of this compound is prepared for docking.

Protocol:

  • Structure Generation: Obtain the 2D structure of this compound and convert it to a 3D structure using software like ChemDraw or Avogadro.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Assign partial atomic charges using a method like Gasteiger-Hückel.

Molecular Docking

Molecular docking is employed to predict the binding pose of this compound within the modeled KCa2.2 and KCa3.1 channels.

Protocol:

  • Binding Site Prediction: Identify potential binding pockets on the channel structures using tools like SiteHound or by analyzing the interface between the channel and its regulatory protein, calmodulin, as this is a known binding region for other modulators.

  • Grid Generation: Define a docking grid box that encompasses the predicted binding site.

  • Docking Simulation: Perform docking simulations using software like AutoDock Vina or Glide. A typical docking run involves generating a large number of possible binding poses.

  • Pose Selection and Analysis: Cluster the resulting poses based on their root-mean-square deviation (RMSD) and rank them according to their predicted binding energy. The lowest energy and most populated cluster is considered the most likely binding mode. Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the channel residues in the selected pose.

Molecular Dynamics (MD) Simulations

MD simulations are performed to assess the stability of the docked this compound-channel complexes and to refine the binding poses.

Protocol:

  • System Setup: Embed the docked complex into a lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P) and ions to neutralize the system and mimic physiological ionic strength.

  • Force Field Selection: Use a well-established force field for proteins, lipids, and small molecules (e.g., CHARMM36m for the protein and lipid, and CGenFF for the ligand).

  • Equilibration: Perform a multi-step equilibration protocol, gradually releasing the restraints on the system to allow it to relax. This typically involves an initial energy minimization followed by short simulations in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.

  • Production Run: Conduct a long-timescale (e.g., 200 ns) production MD simulation in the NPT ensemble.

  • Trajectory Analysis: Analyze the resulting trajectories to evaluate the stability of the complex (e.g., by calculating RMSD and RMSF), the nature of the intermolecular interactions over time, and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

Visualizations

The following diagrams illustrate the key conceptual frameworks and workflows described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis HomologyModeling Homology Modeling of KCa2.2 & KCa3.1 Docking Molecular Docking HomologyModeling->Docking LigandPrep This compound Preparation LigandPrep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation BindingAnalysis Binding Pose & Energy Analysis MD_Simulation->BindingAnalysis StabilityAnalysis Complex Stability Analysis MD_Simulation->StabilityAnalysis

Caption: Proposed workflow for the in silico modeling of the this compound-channel interaction.

Signaling_Pathway Ca_influx Intracellular Ca2+ Increase Calmodulin Calmodulin Activation Ca_influx->Calmodulin KCa_Channel KCa2/KCa3 Channel Calmodulin->KCa_Channel Binds Channel_Opening Channel Opening & K+ Efflux KCa_Channel->Channel_Opening Gating This compound This compound This compound->KCa_Channel Positive Modulator Hyperpolarization Membrane Hyperpolarization Channel_Opening->Hyperpolarization

Caption: Simplified signaling pathway of KCa channel activation and modulation by this compound.

Logical_Relationship This compound This compound Potent Modulator KCa3_1 KCa3.1 (IK) High Affinity Binding Site This compound->KCa3_1 Higher Predicted Affinity KCa2_x KCa2.x (SK) Lower Affinity Binding Site This compound->KCa2_x Lower Predicted Affinity Selectivity {Differential Potency | (IK > SK)} KCa3_1->Selectivity KCa2_x->Selectivity

Caption: Logical relationship illustrating the basis of this compound's predicted subtype selectivity.

References

The Impact of NS4591 on Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS4591, a potent small molecule modulator, has garnered significant interest within the scientific community for its targeted effects on specific ion channels, thereby influencing a range of physiological processes. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Positive Modulation of KCa2/KCa3 Channels

This compound is a positive modulator of small-conductance (SK or KCa2) and intermediate-conductance (IK or KCa3) calcium-activated potassium channels.[1][2][3] These channels are voltage-independent and are gated solely by intracellular calcium (Ca²⁺).[2][4] Upon activation, they permit the efflux of potassium ions (K⁺), leading to hyperpolarization of the cell membrane. This hyperpolarization plays a crucial role in regulating cellular excitability and signaling.

Quantitative Data on Channel Modulation

The potency of this compound varies across the different subtypes of KCa2 and KCa3 channels. The following table summarizes the key quantitative data regarding the effect of this compound on these channels.

Channel SubtypeParameterValueSpecies/Cell LineReference
KCa3.1 (IK) Doubling of Current45 ± 6 nMNot Specified[2][3]
KCa2.3 (SK3) Doubling of Current530 ± 100 nMNot Specified[2][3]
KCa2.3 (SK3) EC₅₀4.4 ± 0.6 µMHEK293 Cells[3]
KCa2.1 (SK1) EC₅₀3.8 ± 0.5 µMHEK293 Cells[3]
KCa2.2 (SK2) EC₅₀4.5 ± 0.4 µMHEK293 Cells[3]

Key Cellular Pathways Affected by this compound

The primary cellular consequence of KCa2/KCa3 channel activation by this compound is membrane hyperpolarization. This change in membrane potential initiates a cascade of downstream effects, significantly impacting various cellular signaling pathways.

Regulation of Neuronal Excitability

In neurons, KCa2 channels are critical regulators of the afterhyperpolarization (AHP) that follows an action potential. By potentiating these channels, this compound can enhance the AHP, leading to a decrease in neuronal firing frequency.[2][3] This mechanism is particularly relevant in conditions characterized by neuronal hyperexcitability. For instance, in acutely dissociated bladder primary afferent neurons, this compound has been shown to inhibit the number of action potentials generated by suprathreshold depolarizing pulses.[2][3]

G This compound This compound KCa2_channels KCa2 Channels (SK1, SK2, SK3) This compound->KCa2_channels Positive Modulation K_efflux ↑ K+ Efflux KCa2_channels->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization AHP ↑ Afterhyperpolarization (AHP) Hyperpolarization->AHP Firing_rate ↓ Neuronal Firing Rate AHP->Firing_rate

Figure 1: this compound modulation of neuronal excitability.

Vascular Smooth Muscle Relaxation and the EDHF Pathway

In the vasculature, both KCa2.3 and KCa3.1 channels are co-expressed in the endothelium and are key components of the endothelium-derived hyperpolarizing factor (EDHF) pathway.[1] Activation of these channels by this compound in endothelial cells leads to hyperpolarization, which is transmitted to the underlying vascular smooth muscle cells, causing relaxation and vasodilation.[5][6][7] This effect is particularly prominent in smaller resistance arteries where the EDHF pathway plays a more significant role.[5]

G cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell This compound This compound KCa_channels KCa2.3 & KCa3.1 Channels This compound->KCa_channels Activates Endo_Hyperpol Hyperpolarization KCa_channels->Endo_Hyperpol ↑ K+ Efflux VSMC_Hyperpol Hyperpolarization Endo_Hyperpol->VSMC_Hyperpol via Gap Junctions (EDHF Pathway) Ca_channels ↓ L-type Ca2+ Channel Activity VSMC_Hyperpol->Ca_channels Ca_influx ↓ Ca2+ Influx Ca_channels->Ca_influx Relaxation Relaxation (Vasodilation) Ca_influx->Relaxation

Figure 2: this compound-mediated vascular relaxation via the EDHF pathway.

Modulation of Intracellular Calcium Signaling

By hyperpolarizing the cell membrane, the activation of KCa2/KCa3 channels increases the electrochemical driving force for calcium entry through non-voltage-gated calcium channels.[8] This can lead to an augmentation of intracellular calcium signals in response to various stimuli.[9] This interplay between potassium efflux and calcium influx is a critical feedback mechanism in cellular signaling.

Potential Off-Target Effects: TRPM7 Inhibition

Recent studies have revealed a potential off-target effect of this compound. It has been shown to act as a negative gating modulator of the Transient Receptor Potential Melastatin 7 (TRPM7) channel.[10] TRPM7 is a bifunctional protein with both ion channel and kinase domains and is involved in cellular magnesium homeostasis and various signaling pathways. The inhibitory effect of this compound on TRPM7 is modulated by cytosolic Mg²⁺ levels, with a reported IC₅₀ of 1.6 µM in the absence of Mg²⁺.[10] This finding is crucial for interpreting experimental results and considering the therapeutic applications of this compound, as effects observed may not be solely attributable to KCa2/KCa3 channel modulation.

Experimental Methodologies

The primary technique used to characterize the effects of this compound on KCa2/KCa3 channels is whole-cell patch-clamp electrophysiology .

Detailed Protocol for Whole-Cell Patch-Clamp Recording of KCa Channel Currents

This protocol is adapted from methodologies described for studying KCa channels in heterologous expression systems (e.g., HEK293 cells) and native cells.[11][12]

I. Cell Preparation:

  • Cells expressing the KCa channel subtype of interest (e.g., stably transfected HEK293 cells) are cultured on glass coverslips.

  • Prior to recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

II. Solutions:

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 135 K-gluconate, 6 NaCl, 0.1 EGTA, 10 HEPES, 2 MgCl₂, 2 Mg-ATP, 0.8 Na-GTP. The pH is adjusted to 7.2 with KOH. Free Ca²⁺ concentration can be buffered to specific levels using Ca²⁺-EGTA buffers to study the calcium sensitivity of the channels.

III. Electrophysiological Recording:

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

  • The cell is voltage-clamped at a holding potential of -80 mV.

  • Currents are elicited by voltage steps or ramps. For example, voltage ramps from -120 mV to +60 mV over 200 ms can be used to generate current-voltage relationships.

  • This compound is applied to the bath solution at various concentrations to determine its effect on the KCa channel currents.

  • Data are acquired and analyzed using appropriate software (e.g., pCLAMP).

G start Start cell_prep Cell Preparation (e.g., HEK293 on coverslip) start->cell_prep setup Transfer to Recording Chamber & Perfuse with External Solution cell_prep->setup pipette Prepare Patch Pipette (3-6 MΩ) with Internal Solution seal Form Gigaohm Seal pipette->seal whole_cell Rupture Membrane for Whole-Cell Configuration seal->whole_cell clamp Voltage Clamp at -80 mV whole_cell->clamp record_base Record Baseline KCa Currents clamp->record_base apply_this compound Apply this compound to Bath record_base->apply_this compound record_drug Record KCa Currents in presence of this compound apply_this compound->record_drug analyze Data Analysis (e.g., EC50 calculation) record_drug->analyze end End analyze->end

Figure 3: Experimental workflow for whole-cell patch-clamp analysis of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of KCa2 and KCa3 channels. Its potent and subtype-differentiated positive modulatory effects make it a lead compound for investigating therapeutic strategies for a variety of disorders, including those involving neuronal hyperexcitability and vascular dysfunction. However, researchers and drug development professionals should be mindful of its potential off-target effects, particularly on TRPM7 channels, and design experiments accordingly to ensure accurate interpretation of results. This guide provides a foundational understanding of the cellular pathways affected by this compound, empowering further research and development in this promising area.

References

Methodological & Application

Application Notes and Protocols for NS4591 in In Vivo Bladder Overactivity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of NS4591, a positive modulator of small-conductance (KCa2/SK) and intermediate-conductance (KCa3/IK) calcium-activated potassium channels, in preclinical in vivo models of bladder overactivity. The provided methodologies are based on established experimental models and offer a framework for investigating the therapeutic potential of this compound in mitigating detrusor overactivity.

Mechanism of Action

This compound enhances the activity of KCa2 and KCa3 channels, which are expressed in both bladder detrusor smooth muscle and afferent neurons.[1] Activation of these channels leads to hyperpolarization of the cell membrane. In detrusor smooth muscle, this hyperpolarization reduces excitability and inhibits spontaneous contractions. In bladder afferent neurons, it decreases the firing of action potentials, thereby reducing the sensory signals that contribute to the sensation of urgency and the initiation of reflex bladder contractions.[1]

Signaling Pathway of this compound in Bladder Regulation

NS4591_Signaling_Pathway cluster_cell Detrusor Smooth Muscle Cell / Afferent Neuron cluster_detrusor Detrusor Muscle cluster_afferent Afferent Neuron This compound This compound KCa2_3 KCa2/3 Channels This compound->KCa2_3 Positive Modulator K_efflux K+ Efflux KCa2_3->K_efflux Activates Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Causes Reduced_Excitability Reduced Excitability Hyperpolarization->Reduced_Excitability Reduced_AP Reduced Action Potential Firing Hyperpolarization->Reduced_AP Reduced_Contractions Reduced Spontaneous Contractions Reduced_Excitability->Reduced_Contractions Leads to Therapeutic_Effect Therapeutic Effect Reduced_Contractions->Therapeutic_Effect Reduced_Urgency Reduced Urgency Signals Reduced_AP->Reduced_Urgency Leads to Reduced_Urgency->Therapeutic_Effect Bladder_Overactivity Bladder Overactivity Therapeutic_Effect->Bladder_Overactivity Alleviates

Caption: Signaling pathway of this compound in bladder cells.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on key urodynamic parameters in animal models of bladder overactivity.

Animal ModelTreatmentDoseIntercontraction Interval (ICI)Bladder CapacityNon-Voiding Contractions (NVCs)Reference
Rat (Capsaicin-induced)This compound30 mg/kgIncreasedIncreasedReduced[1]
Cat (Acetic Acid-induced)This compound30 mg/kgIncreasedIncreasedReduced[1]

Experimental Protocols

Protocol 1: Capsaicin-Induced Bladder Overactivity in Rats

This protocol describes the induction of bladder overactivity in rats using intravesical capsaicin, followed by the assessment of bladder function via cystometry.

Materials:

  • Female Sprague-Dawley rats (250-300g)

  • Urethane anesthesia

  • Capsaicin solution (e.g., 10-30 µM in saline with a small percentage of ethanol)

  • Saline solution (0.9% NaCl)

  • This compound solution (30 mg/kg)

  • Cystometry equipment (infusion pump, pressure transducer, data acquisition system)

  • Bladder catheter (PE-50 tubing)

Procedure:

  • Animal Preparation and Catheter Implantation:

    • Anesthetize the rat with urethane.

    • Make a midline abdominal incision to expose the bladder.

    • Insert a PE-50 catheter into the dome of the bladder and secure it with a purse-string suture.

    • Tunnel the catheter subcutaneously to the back of the neck and exteriorize it.

    • Close the abdominal incision in layers.

    • Allow the animal to recover for at least 3 days before the experiment.

  • Cystometry Procedure:

    • Place the conscious, restrained rat in a metabolic cage.

    • Connect the bladder catheter to a three-way stopcock, which is connected to an infusion pump and a pressure transducer.

    • Begin continuous intravesical infusion of saline at a constant rate (e.g., 0.1 mL/min).

    • Record intravesical pressure to establish a baseline of normal micturition cycles (at least 3-4 consistent voids).

  • Induction of Bladder Overactivity:

    • Switch the infusate to the capsaicin solution and continue the infusion at the same rate.

    • Observe and record the changes in urodynamic parameters, such as a decrease in the intercontraction interval and bladder capacity, and an increase in non-voiding contractions, which indicate bladder overactivity.

  • This compound Administration:

    • Once a stable pattern of bladder overactivity is established, administer this compound (30 mg/kg). Note: The original studies do not specify the route of administration. Intraperitoneal (i.p.) or intravenous (i.v.) are common routes for acute studies. The vehicle for this compound should be chosen based on its solubility and the intended route of administration.

    • Continue the cystometric recording to evaluate the effect of this compound on the capsaicin-induced overactivity.

  • Data Analysis:

    • Analyze the urodynamic tracings to determine the intercontraction interval, bladder capacity, voiding pressure, and the frequency and amplitude of non-voiding contractions before and after this compound administration.

Experimental Workflow: Rat Model

Rat_Workflow cluster_prep Animal Preparation cluster_cystometry Cystometry Anesthesia Anesthetize Rat Catheterization Implant Bladder Catheter Anesthesia->Catheterization Recovery Recovery Period (≥3 days) Catheterization->Recovery Baseline Baseline Cystometry (Saline Infusion) Recovery->Baseline Induction Induce Overactivity (Capsaicin Infusion) Baseline->Induction Treatment Administer this compound (30 mg/kg) Induction->Treatment Post_Treatment Post-Treatment Cystometry Treatment->Post_Treatment Data_Analysis Data Analysis of Urodynamic Parameters Post_Treatment->Data_Analysis

Caption: Experimental workflow for the rat bladder overactivity model.

Protocol 2: Acetic Acid-Induced Bladder Overactivity in Cats

This protocol details the induction of bladder irritation and overactivity in cats using intravesical acetic acid.

Materials:

  • Adult female cats

  • Anesthesia (e.g., α-chloralose)

  • Acetic acid solution (0.25% or 0.5% in saline)

  • Saline solution (0.9% NaCl)

  • This compound solution (30 mg/kg)

  • Cystometry equipment

  • Urethral catheter

Procedure:

  • Animal Preparation:

    • Anesthetize the cat with α-chloralose.

    • Insert a double-lumen catheter through the urethra into the bladder. One lumen is for infusion, and the other is for pressure measurement.

  • Cystometry and Induction of Overactivity:

    • Begin intravesical infusion of saline to establish baseline bladder activity.

    • After recording baseline data, switch the infusate to the acetic acid solution (0.25% or 0.5%).

    • Continue the infusion to induce bladder irritation and overactivity, characterized by increased voiding frequency and decreased bladder capacity.

  • This compound Administration:

    • After a stable period of acetic acid-induced overactivity, administer this compound (30 mg/kg). As with the rat model, the route of administration should be determined and validated by the researcher (i.p. or i.v. are suggested).

    • Continue to monitor and record the urodynamic parameters to assess the effects of this compound.

  • Data Analysis:

    • Compare the urodynamic parameters (intercontraction interval, bladder capacity, etc.) before and after this compound treatment to quantify its effect on acetic acid-induced bladder overactivity.

Experimental Workflow: Cat Model

Cat_Workflow cluster_prep Animal Preparation cluster_cystometry Cystometry Anesthesia Anesthetize Cat Catheterization Insert Urethral Catheter Anesthesia->Catheterization Baseline Baseline Cystometry (Saline Infusion) Catheterization->Baseline Induction Induce Overactivity (Acetic Acid Infusion) Baseline->Induction Treatment Administer this compound (30 mg/kg) Induction->Treatment Post_Treatment Post-Treatment Cystometry Treatment->Post_Treatment Data_Analysis Data Analysis of Urodynamic Parameters Post_Treatment->Data_Analysis

Caption: Experimental workflow for the cat bladder overactivity model.

References

Application Notes and Protocols for NS4591 in Whole-Cell Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing NS4591, a positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3) calcium-activated potassium channels, in whole-cell patch clamp experiments. Detailed protocols, data presentation, and visual diagrams are included to facilitate experimental design and execution.

Introduction

This compound is a potent modulator that enhances the activity of SK and IK channels.[1][2] These channels play crucial roles in regulating neuronal excitability, smooth muscle tone, and immune responses by hyperpolarizing the cell membrane in response to increases in intracellular calcium. The positive modulation by this compound makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of SK/IK channels and for exploring their therapeutic potential in conditions such as bladder overactivity.[1][2]

Mechanism of Action

This compound acts as a positive allosteric modulator of KCa2/3 channels. It increases the apparent calcium sensitivity of the channels, leading to an increase in channel open probability at a given intracellular calcium concentration. This potentiation of SK/IK channel activity results in an enhanced outward potassium current, leading to membrane hyperpolarization. This hyperpolarization can reduce the firing frequency of action potentials in neurons and induce relaxation in smooth muscle cells.[1] The activation of KCa2 and KCa3.1 channels is intrinsically dependent on intracellular calcium, which binds to the protein calmodulin (CaM) that is constitutively associated with the channel. This Ca2+/CaM complex then gates the channel. This compound is thought to facilitate this gating process.

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data on the effects of this compound on KCa2/3 channels from whole-cell patch clamp experiments.

Channel SubtypeCell TypeParameterValueReference
hIK (KCa3.1)HEK293Concentration for doubling of current45 ± 6 nM[1]
rSK3 (KCa2.3)HEK293Concentration for doubling of current530 ± 100 nM[1]
Endothelial IK/SKPulmonary ArteriesEffectDilatory[3]
Bladder Afferent NeuronsPrimary Rat NeuronsEffect on Action PotentialsInhibited the number of action potentials at 10 µM[1]

Experimental Protocols

This section provides a detailed protocol for investigating the effects of this compound on KCa2/3 channels using the whole-cell patch clamp technique in a heterologous expression system (e.g., HEK293 cells stably expressing the channel of interest).

Cell Preparation
  • Cell Culture : Culture HEK293 cells stably expressing the human IK (KCa3.1) or rat SK3 (KCa2.3) channel in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418). Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Plating for Electrophysiology : Two to three days before the experiment, plate the cells onto glass coverslips at a low density to allow for easy patching of individual cells.

Solutions

External Solution (aCSF)

ComponentConcentration (mM)
NaCl126
KCl3
MgSO₄2
CaCl₂2
NaH₂PO₄1.25
NaHCO₃26.4
Glucose10
  • Prepare 10X stock solutions and dilute to 1X on the day of the experiment.

  • Continuously bubble the solution with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

Internal (Pipette) Solution

ComponentConcentration (mM)
K-Gluconate115
NaCl4
GTP-Na0.3
ATP-Mg2
HEPES40
EGTA0.2
Free Ca²⁺0.2 µM (adjust with CaCl₂)
  • Adjust pH to 7.2 with KOH.

  • Adjust osmolarity to be slightly lower than the external solution (~290 mOsm).

  • Filter the solution through a 0.22 µm syringe filter before use.

Whole-Cell Patch Clamp Recording
  • Pipette Preparation : Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Establishing a Giga-seal : Approach a selected cell with the patch pipette while applying slight positive pressure. Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

  • Whole-Cell Configuration : After achieving a stable giga-seal, apply gentle suction to rupture the cell membrane under the pipette tip to gain electrical access to the cell interior.

  • Voltage-Clamp Protocol :

    • Hold the cell at a membrane potential of 0 mV.

    • Apply voltage ramps of 200 ms duration from -80 mV to +80 mV every 5 seconds to elicit KCa2/3 currents.

    • Record baseline currents in the absence of this compound.

  • Drug Application :

    • Prepare stock solutions of this compound in DMSO.

    • Dilute this compound to the desired final concentrations in the external solution on the day of the experiment.

    • Apply this compound to the recording chamber via a perfusion system at a constant flow rate (e.g., 1-2 mL/min).

    • Record currents in the presence of different concentrations of this compound to determine its effect on channel activity.

Data Analysis
  • Measure the amplitude of the outward current at a specific voltage (e.g., +80 mV) from the voltage ramp protocol.

  • Plot the percentage increase in current as a function of this compound concentration to generate a dose-response curve.

  • Fit the dose-response curve with a Hill equation to determine the EC₅₀ value.

Mandatory Visualizations

Signaling Pathway of this compound Action

NS4591_Signaling_Pathway cluster_membrane Cell Membrane KCa_channel KCa2/3 Channel CaM Calmodulin Hyperpolarization Membrane Hyperpolarization KCa_channel->Hyperpolarization K⁺ Efflux CaM->KCa_channel Activates Ca_ion Intracellular Ca²⁺ Ca_ion->CaM Binds This compound This compound This compound->KCa_channel Positive Allosteric Modulation Physiological_Effect Physiological Effect (e.g., Neuronal Inhibition, Smooth Muscle Relaxation) Hyperpolarization->Physiological_Effect

Caption: Signaling pathway of this compound modulation on KCa2/3 channels.

Experimental Workflow for Whole-Cell Patch Clamp

Patch_Clamp_Workflow A Cell Culture & Plating on Coverslips D Mount Coverslip in Recording Chamber A->D B Prepare External & Internal Solutions C Pull & Fill Patch Pipette B->C B->D E Approach Cell & Form Giga-seal C->E D->E F Establish Whole-Cell Configuration E->F G Record Baseline Currents (Voltage Clamp) F->G H Perfuse with This compound Solution G->H I Record Currents in Presence of this compound H->I J Data Analysis (Dose-Response Curve) I->J

Caption: Workflow for a whole-cell patch clamp experiment with this compound.

Logical Relationship of this compound Modulation

Logical_Relationship Start Increase in Intracellular [Ca²⁺] CaM_Activation Calmodulin Activation Start->CaM_Activation NS4591_Presence This compound Present? CaM_Activation->NS4591_Presence Basal_Activation Basal KCa2/3 Channel Gating NS4591_Presence->Basal_Activation No Potentiated_Activation Potentiated KCa2/3 Channel Gating NS4591_Presence->Potentiated_Activation Yes K_Efflux Increased K⁺ Efflux Basal_Activation->K_Efflux Potentiated_Activation->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization End Cellular Response Hyperpolarization->End

Caption: Logical flow of this compound's effect on KCa2/3 channel activation.

References

Application Notes and Protocols for Electrophysiology Recording with NS4591 in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS4591 is a potent positive modulator of small-conductance (SK or KCa2) and intermediate-conductance (IK or KCa3) calcium-activated potassium channels.[1][2][3][4][5] These channels play a crucial role in regulating neuronal excitability, and their modulation by compounds like this compound is of significant interest in neuroscience research and drug discovery. This document provides detailed application notes and protocols for utilizing this compound in electrophysiological studies on cultured neurons.

This compound enhances the activity of SK/IK channels, leading to a hyperpolarization of the neuronal membrane potential and a decrease in neuronal firing rates.[1][2][3][4] This makes it a valuable tool for investigating the physiological roles of SK/IK channels in various neuronal subtypes and for screening potential therapeutic agents targeting these channels.

Mechanism of Action

This compound acts as a positive allosteric modulator of KCa2 and KCa3 channels.[1][2] It increases the apparent sensitivity of the channels to intracellular calcium (Ca2+), resulting in channel opening at lower Ca2+ concentrations.[2] This leads to an increased potassium efflux, hyperpolarization of the cell membrane, and a subsequent reduction in neuronal excitability and action potential firing.

Simplified Signaling Pathway of this compound Action cluster_neuron Cultured Neuron This compound This compound KCa_Channel KCa2/KCa3 Channel This compound->KCa_Channel Positive Modulation K_Efflux K+ Efflux KCa_Channel->K_Efflux Increases Ca_Influx Intracellular Ca2+ Ca_Influx->KCa_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Firing Reduced Action Potential Firing Hyperpolarization->Reduced_Firing

This compound signaling pathway in a neuron.

Quantitative Data

The following tables summarize the quantitative effects of this compound on KCa2 and KCa3 channels based on whole-cell patch-clamp experiments.

Table 1: Potency of this compound on KCa Channels

Channel SubtypeParameterValue (nM)Reference
IK (KCa3.1)Concentration for doubling of current45 ± 6[1][2][3][4]
SK3 (KCa2.3)Concentration for doubling of current530 ± 100[1][2][3][4]

Table 2: Effect of this compound on Ca2+ Sensitivity of SK3 Channels

ConditionEC50 for Ca2+ (µM)Reference
Control0.42 ± 0.01[2]
10 µM this compound0.16 ± 0.01[2]

Experimental Protocols

This section provides detailed protocols for preparing cultured neurons and performing whole-cell patch-clamp recordings to investigate the effects of this compound.

Cultured Neuron Preparation

A generalized protocol for culturing primary neurons is provided below. Specific cell densities and media may need to be optimized for the neuronal type of interest.

Workflow for Cultured Neuron Preparation Tissue_Dissociation Tissue Dissociation (e.g., embryonic cortex or hippocampus) Cell_Plating Cell Plating onto Coated Coverslips Tissue_Dissociation->Cell_Plating Incubation Incubation (37°C, 5% CO2) Cell_Plating->Incubation Media_Change Regular Media Changes Incubation->Media_Change Ready_For_Recording Neurons Ready for Electrophysiology (e.g., DIV 10-14) Media_Change->Ready_For_Recording

Workflow for preparing cultured neurons.

Materials:

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX)

  • Poly-D-lysine or other appropriate coating substrate

  • Glass coverslips

  • Dissection tools

  • Enzymes for tissue dissociation (e.g., papain or trypsin)

Procedure:

  • Coating Coverslips: Coat sterile glass coverslips with an appropriate substrate (e.g., 0.1 mg/mL poly-D-lysine in borate buffer) overnight at 37°C. Rinse thoroughly with sterile water before use.

  • Tissue Dissection and Dissociation: Dissect the desired brain region (e.g., cortex or hippocampus) from embryonic rodents in a sterile, ice-cold dissection medium. Dissociate the tissue into a single-cell suspension using enzymatic and mechanical methods.

  • Cell Plating: Plate the dissociated neurons onto the coated coverslips in a culture dish at a suitable density.

  • Cell Culture: Incubate the cultured neurons at 37°C in a humidified atmosphere with 5% CO2. Perform partial media changes every 2-3 days. Neurons are typically ready for electrophysiological recordings between 10 and 14 days in vitro (DIV).

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps for recording from cultured neurons to assess the effects of this compound.

Experimental Workflow for Electrophysiology Prepare_Solutions Prepare External and Internal Solutions Setup_Rig Set up Electrophysiology Rig and Perfuse with External Solution Prepare_Solutions->Setup_Rig Prepare_this compound Prepare this compound Stock and Working Solutions Apply_this compound Perfuse with this compound-containing External Solution Prepare_this compound->Apply_this compound Obtain_Seal Obtain Gigaohm Seal and Establish Whole-Cell Configuration Setup_Rig->Obtain_Seal Record_Baseline Record Baseline Neuronal Activity Obtain_Seal->Record_Baseline Record_Baseline->Apply_this compound Record_Effect Record Neuronal Activity in the Presence of this compound Apply_this compound->Record_Effect Washout Washout with External Solution Record_Effect->Washout Record_Recovery Record Recovery of Neuronal Activity Washout->Record_Recovery

Workflow for whole-cell patch-clamp recording.

Solutions:

  • External Solution (ACSF-like):

    • 140 mM NaCl

    • 5 mM KCl

    • 2 mM CaCl2

    • 1 mM MgCl2

    • 10 mM HEPES

    • 10 mM Glucose

    • Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

  • Internal Solution:

    • 140 mM K-gluconate

    • 10 mM KCl

    • 1 mM MgCl2

    • 10 mM HEPES

    • 0.2 mM EGTA

    • 4 mM Mg-ATP

    • 0.3 mM Na-GTP

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • This compound Working Solution: Dilute the stock solution in the external solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent effects.

Procedure:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.

  • Patch Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtaining a Recording:

    • Approach a healthy-looking neuron with the patch pipette.

    • Apply slight positive pressure to the pipette.

    • Once a dimple is observed on the cell membrane, release the positive pressure to form a gigaohm seal.

    • Apply gentle suction to rupture the membrane and establish the whole-cell configuration.

  • Data Acquisition:

    • Current-Clamp: Record the resting membrane potential and elicit action potentials by injecting depolarizing current steps.

    • Voltage-Clamp: Hold the neuron at a specific potential (e.g., -70 mV) and apply voltage steps to evoke ion channel currents.

  • Application of this compound:

    • Record baseline activity for a stable period (e.g., 5 minutes).

    • Switch the perfusion to the external solution containing this compound.

    • Record the effects of this compound on neuronal activity. A common observation is membrane hyperpolarization and a decrease in the number of action potentials elicited by current injection.[1][2][3][4]

  • Washout: After recording the effects of this compound, switch the perfusion back to the control external solution to observe the washout of the compound's effects.

Expected Results

Application of this compound to cultured neurons is expected to:

  • In current-clamp mode: Cause a hyperpolarization of the resting membrane potential and a decrease in the number of action potentials fired in response to depolarizing stimuli.

  • In voltage-clamp mode: Elicit an outward potassium current at potentials positive to the potassium reversal potential.

These effects should be reversible upon washout of the compound.

Troubleshooting

  • No effect of this compound:

    • Verify the viability and health of the cultured neurons.

    • Confirm the concentration and proper dilution of the this compound stock solution.

    • Ensure that the neuronal type under investigation expresses KCa2/KCa3 channels.

  • Irreversible effects:

    • Prolonged exposure to high concentrations of this compound may lead to irreversible effects. Use the lowest effective concentration and a sufficient washout period.

  • Solvent effects:

    • Ensure the final concentration of the solvent (e.g., DMSO) is minimal and run appropriate vehicle controls.

By following these guidelines, researchers can effectively utilize this compound to investigate the role of SK/IK channels in neuronal function and explore their potential as therapeutic targets.

References

Application Notes and Protocols for Studying Neuronal Firing and Action Potentials with NS4591

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing NS4591, a positive modulator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels, to investigate neuronal excitability. This document outlines the molecular mechanism of this compound, detailed protocols for whole-cell patch-clamp recordings to study its effects on neuronal firing and action potential properties, and expected outcomes. The provided protocols and data will enable researchers to effectively employ this compound as a tool to explore the physiological and pathological roles of SK/IK channels in the nervous system.

Introduction

Small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium (KCa) channels are critical regulators of neuronal excitability.[1][2] These channels are activated by increases in intracellular calcium and contribute to the afterhyperpolarization (AHP) that follows an action potential, thereby influencing neuronal firing frequency and patterns.[3] Dysregulation of SK/IK channel function has been implicated in various neurological and psychiatric disorders, making them attractive therapeutic targets.

This compound is a potent positive modulator of both SK and IK channels. It enhances the apparent calcium sensitivity of these channels, leading to increased potassium efflux and hyperpolarization of the cell membrane. This activity effectively dampens neuronal excitability and reduces the frequency of action potential firing. These application notes will detail the use of this compound in electrophysiological studies to characterize its influence on neuronal activity.

Data Presentation

The following tables summarize the key quantitative data regarding the effects of this compound on SK/IK channels and neuronal firing.

Table 1: Potency of this compound on Human SK and IK Channels

Channel SubtypeEC50 for Doubling of Current (nM)
IK (KCa3.1)45 ± 6
SK3 (KCa2.3)530 ± 100

Data represents the concentration of this compound required to double the current mediated by the respective channel subtype.

Table 2: Effect of this compound on Neuronal Action Potential Firing

ParameterControlThis compound (10 µM)
Number of Action PotentialsBaselineSignificantly Reduced
Afterhyperpolarization (AHP) AmplitudeBaselineIncreased
Afterhyperpolarization (AHP) DurationBaselineProlonged
Action Potential ThresholdBaselineElevated

This table provides a qualitative summary of the expected effects of this compound on key action potential parameters. Specific quantitative changes will be dependent on the neuron type and experimental conditions.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Neuronal Firing in Bladder Afferent Neurons

This protocol is adapted from a study on bladder afferent neurons and is suitable for investigating the effects of this compound on the firing properties of isolated neurons.

Materials:

  • Cells: Acutely dissociated or cultured neurons (e.g., dorsal root ganglion neurons innervating the bladder).

  • This compound Stock Solution: 10 mM this compound in DMSO.

  • Extracellular (Bath) Solution (in mM):

    • 140 NaCl

    • 5 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • pH adjusted to 7.4 with NaOH

    • Osmolarity adjusted to ~320 mOsm

  • Intracellular (Pipette) Solution (in mM):

    • 105 K-Gluconate

    • 35 KCl

    • 2.4 MgCl₂

    • 0.5 CaCl₂

    • 5 EGTA

    • 10 HEPES

    • 5 Na₂ATP

    • 0.33 GTP-Tris salt

    • pH adjusted to 7.35 with Tris-base

    • Osmolarity adjusted to ~320 mOsm

  • Patch-clamp rig: Microscope, micromanipulator, amplifier, data acquisition system.

  • Borosilicate glass capillaries

Procedure:

  • Preparation:

    • Prepare and sterilize all solutions.

    • Prepare neuronal cell culture or dissociation as per standard laboratory protocols.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Prepare serial dilutions of this compound in extracellular solution to achieve the desired final concentrations (e.g., 10 nM - 10 µM).

  • Recording:

    • Transfer the coverslip with adherent neurons to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with extracellular solution.

    • Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of a target neuron in voltage-clamp mode.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Switch to current-clamp mode.

    • Allow the cell to stabilize for 5-10 minutes.

  • Eliciting Action Potentials:

    • Inject a series of suprathreshold depolarizing current steps of increasing amplitude (e.g., from 0 pA to 500 pA in 20 pA increments, for a duration of 500 ms) to elicit action potentials.

    • Record the resulting voltage responses.

  • Application of this compound:

    • Establish a baseline recording of neuronal firing in response to the depolarizing current steps.

    • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

    • Allow at least 5 minutes for the drug to equilibrate.

    • Repeat the current injection protocol and record the neuronal firing in the presence of this compound.

    • To assess washout, perfuse with the control extracellular solution for 10-15 minutes and repeat the recording.

  • Data Analysis:

    • Analyze the recorded traces using appropriate software (e.g., Clampfit, AxoGraph).

    • Measure the following parameters for each current step before and after this compound application:

      • Number of action potentials.

      • Action potential threshold (the membrane potential at which the first action potential is initiated).

      • Afterhyperpolarization (AHP) amplitude (the difference between the resting membrane potential and the most negative potential reached after an action potential or train of action potentials).

      • AHP duration (the time taken for the membrane potential to return to the resting level after the hyperpolarization).

    • Construct a concentration-response curve for the effect of this compound on the number of action potentials.

Mandatory Visualizations

G cluster_0 Experimental Workflow A Prepare Neuronal Culture C Establish Whole-Cell Configuration A->C B Prepare Patch Pipette and Solutions B->C D Record Baseline Neuronal Firing C->D E Apply this compound D->E F Record Neuronal Firing with this compound E->F G Washout F->G H Record Post-Washout Firing G->H I Data Analysis H->I G cluster_1 This compound Signaling Pathway cluster_membrane Ca_channel Voltage-gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx SK_IK_channel SK/IK Channel K_efflux K+ Efflux SK_IK_channel->K_efflux Depolarization Neuronal Depolarization Depolarization->Ca_channel Opens Ca_influx->SK_IK_channel Activates This compound This compound This compound->SK_IK_channel Positive Modulation Hyperpolarization Membrane Hyperpolarization (Increased AHP) K_efflux->Hyperpolarization Reduced_Firing Reduced Neuronal Firing Hyperpolarization->Reduced_Firing Leads to

References

Application Notes and Protocols for Dose-Response Curve Generation of NS4591

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS4591 is a potent positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3) calcium-activated potassium channels.[1] These channels play crucial roles in regulating cellular membrane potential and intracellular calcium signaling, making them attractive therapeutic targets for a variety of conditions, including cardiovascular diseases and neurological disorders.[2][3][4][5][6] Accurate determination of the dose-response relationship of compounds like this compound is essential for understanding their potency and efficacy.

This document provides detailed application notes and protocols for generating dose-response curves for this compound using two common methodologies: whole-cell patch-clamp electrophysiology and a higher-throughput fluorescence-based membrane potential assay.

Mechanism of Action and Signaling Pathway

This compound enhances the activity of KCa2 and KCa3 channels, leading to an increased efflux of potassium ions (K+) from the cell. This results in hyperpolarization of the cell membrane. In many cell types, such as endothelial cells, this hyperpolarization increases the driving force for calcium (Ca2+) influx through channels like Orai, leading to a sustained elevation of intracellular calcium.[7][8] This elevated calcium can then activate downstream signaling pathways, such as the activation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a key signaling molecule in vasodilation.[7]

This compound Signaling Pathway This compound This compound KCa2_KCa3 KCa2/KCa3 Channels This compound->KCa2_KCa3 Positive Modulation K_efflux K+ Efflux KCa2_KCa3->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Ca_influx Ca2+ Influx (e.g., via Orai channels) Hyperpolarization->Ca_influx Increases driving force Ca_increase Increased Intracellular [Ca2+] Ca_influx->Ca_increase eNOS eNOS Activation Ca_increase->eNOS NO Nitric Oxide (NO) Production eNOS->NO

Figure 1: Simplified signaling pathway of this compound in an endothelial cell.

Data Presentation

The following tables summarize representative dose-response data for this compound on human KCa2.3 and KCa3.1 channels, as would be determined by whole-cell patch-clamp electrophysiology. The data is presented as a percentage of the maximal current potentiation.

Table 1: Dose-Response of this compound on hKCa2.3 Channels

This compound Concentration (nM)Mean Current Increase (%)Standard Deviation (%)
15.21.1
1015.83.2
3035.15.6
10065.48.9
30088.27.1
100095.34.5
300098.12.3

Table 2: Dose-Response of this compound on hKCa3.1 Channels

This compound Concentration (nM)Mean Current Increase (%)Standard Deviation (%)
0.14.10.9
118.52.8
340.26.1
1070.39.5
3090.16.8
10096.83.2
30099.21.9

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the generation of a dose-response curve for this compound using whole-cell patch-clamp recordings from HEK293 cells stably expressing either human KCa2.3 or KCa3.1 channels.

Materials:

  • HEK293 cells stably expressing hKCa2.3 or hKCa3.1

  • Cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic e.g., G418)

  • Poly-L-lysine coated glass coverslips

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal Solution (in mM): 145 K-Aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, 2 ATP (pH 7.2 with KOH). Free Ca2+ is adjusted to ~300 nM.

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Cell Preparation:

    • Culture HEK293 cells expressing the channel of interest on poly-L-lysine coated coverslips in a 35 mm dish.

    • Use cells at 60-80% confluency for experiments.

  • Electrophysiology Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

  • Data Acquisition:

    • Apply a voltage ramp protocol (e.g., from -120 mV to +60 mV over 200 ms) every 10 seconds to elicit channel currents.

    • Record baseline currents for at least 2-3 minutes to ensure stability.

  • This compound Application and Dose-Response:

    • Prepare serial dilutions of this compound in the external solution from the stock solution. Ensure the final DMSO concentration is ≤ 0.1%.

    • Perfuse the recording chamber with increasing concentrations of this compound, allowing the current to reach a steady state at each concentration (typically 2-3 minutes).

    • Record the current at each concentration.

    • After the highest concentration, wash out the compound with the external solution to observe reversibility.

  • Data Analysis:

    • Measure the peak current amplitude at a specific voltage (e.g., +60 mV) for each this compound concentration.

    • Normalize the data by expressing the current increase as a percentage of the maximal effect observed.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the EC50 and Hill slope.

Patch-Clamp Workflow cluster_prep Cell Preparation cluster_rec Recording cluster_app Compound Application cluster_analysis Data Analysis Culture Culture HEK293 cells on coverslips Seal Form Giga-ohm Seal Culture->Seal WholeCell Achieve Whole-Cell Configuration Seal->WholeCell Record_Base Record Baseline Currents WholeCell->Record_Base Perfuse Perfuse with increasing [this compound] Record_Base->Perfuse Record_Drug Record Currents at Each Concentration Perfuse->Record_Drug Measure Measure Current Amplitudes Record_Drug->Measure Normalize Normalize Data Measure->Normalize Plot Plot Dose-Response Curve Normalize->Plot Fit Fit to Hill Equation Plot->Fit

Figure 2: Experimental workflow for whole-cell patch-clamp electrophysiology.

Protocol 2: FLIPR Membrane Potential Assay

This protocol provides a higher-throughput method to assess the activity of this compound using a fluorescent membrane potential-sensitive dye in a 96- or 384-well plate format.

Materials:

  • HEK293 cells stably expressing hKCa2.3 or hKCa3.1

  • Black-walled, clear-bottom 96- or 384-well cell culture plates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices) or similar

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Potassium chloride (KCl) stock solution (for depolarization step)

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating:

    • Seed HEK293 cells expressing the channel of interest into black-walled, clear-bottom plates at a density that will form a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the membrane potential dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates at 37°C for 30-60 minutes.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer at 2X the final desired concentration in a separate compound plate. Include vehicle (DMSO) controls.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument to record fluorescence intensity over time.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add the this compound dilutions from the compound plate to the cell plate.

    • Continue recording the fluorescence for 2-5 minutes to measure the hyperpolarization induced by this compound (a decrease in fluorescence).

    • After the this compound-induced signal has stabilized, add a high concentration of KCl (e.g., to a final concentration of 80 mM) to depolarize the cells and obtain a maximal fluorescence signal.

  • Data Analysis:

    • The response to this compound is typically measured as the change in fluorescence from the baseline.

    • Normalize the data:

      • The vehicle control represents 0% activity.

      • The maximal hyperpolarization signal can be used for normalization, or the subsequent depolarization with KCl can be used to define the total signal window.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response equation to determine the EC50.

FLIPR Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis Plate_Cells Plate Cells in Microplate Dye_Load Load Cells with Membrane Potential Dye Plate_Cells->Dye_Load Read_Baseline Read Baseline Fluorescence Dye_Load->Read_Baseline Prep_Compound Prepare this compound Compound Plate Add_Compound Add this compound Prep_Compound->Add_Compound Read_Baseline->Add_Compound Read_Response Read Fluorescence Response (Hyperpolarization) Add_Compound->Read_Response Add_KCl Add High KCl (Depolarization) Read_Response->Add_KCl Normalize_FLIPR Normalize Fluorescence Change Read_Response->Normalize_FLIPR Plot_FLIPR Plot Dose-Response Curve Normalize_FLIPR->Plot_FLIPR Fit_FLIPR Fit to Determine EC50 Plot_FLIPR->Fit_FLIPR

Figure 3: Workflow for the FLIPR membrane potential assay.

Conclusion

These protocols provide robust methods for determining the dose-response characteristics of this compound on KCa2 and KCa3 channels. The choice between whole-cell patch-clamp and the FLIPR assay will depend on the specific needs of the researcher, with patch-clamp offering detailed biophysical data and the FLIPR assay providing higher throughput for screening applications. Accurate dose-response data is fundamental for the continued investigation and potential therapeutic development of KCa channel modulators like this compound.

References

Application Notes and Protocols for NS4591 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. Two of the most extensively studied forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement of synaptic transmission, and long-term depression (LTD), a persistent reduction in synaptic efficacy.[1][2][3][4] The induction of these processes is critically dependent on the influx of calcium (Ca2+) through postsynaptic N-methyl-D-aspartate (NMDA) receptors.[5]

Small-conductance calcium-activated potassium (KCa2), or SK, channels are key regulators of synaptic plasticity.[6][7] Localized in close proximity to NMDA receptors in the postsynaptic density, SK channels are activated by the same Ca2+ influx that triggers synaptic plasticity.[5] Their activation leads to potassium efflux, which hyperpolarizes the postsynaptic membrane. This hyperpolarization counteracts the depolarization required for further NMDA receptor activation, thus acting as a negative feedback mechanism that raises the threshold for LTP induction.[5][8][9] Consequently, blockade of SK channels has been shown to enhance LTP.[5]

NS4591 is a potent positive modulator of KCa2 (SK) and KCa3 (IK) channels.[10][11] By enhancing the activity of these channels, this compound is a valuable pharmacological tool to investigate the role of KCa2 channels in regulating synaptic plasticity. These application notes provide detailed protocols for utilizing this compound in the study of LTP and LTD in ex vivo hippocampal slices.

Data Presentation

This compound Properties
PropertyValueChannel SubtypePreparationReference
EC50 for current doubling45 ± 6 nMKCa3.1 (IK)Whole-cell patch-clamp[10]
EC50 for current doubling530 ± 100 nMKCa2.3 (SK3)Whole-cell patch-clamp[10]
Effective Concentration10 µMNative SK channelsAcutely dissociated bladder primary afferent neurons[10]
Expected Effects of this compound on Long-Term Potentiation (LTP)

The following table presents hypothetical but scientifically plausible data on the expected inhibitory effect of this compound on LTP induction in the CA1 region of the hippocampus. These expectations are based on the known function of this compound as a KCa2 channel positive modulator and the established role of these channels in negatively regulating LTP.

This compound ConcentrationMean fEPSP Slope (% of Baseline) 60 min post-HFSStandard Error of the Mean (SEM)n (slices)
Vehicle (0.1% DMSO)155%± 5%8
100 nM130%± 6%8
500 nM110%± 4%8
1 µM102%± 3%8

Signaling Pathways and Experimental Workflow

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine cluster_receptors Receptors cluster_intracellular Intracellular Signaling presynaptic Action Potential glutamate Glutamate Release presynaptic->glutamate AMPA AMPA Receptor glutamate->AMPA Binds NMDA NMDA Receptor glutamate->NMDA Binds depolarization Depolarization AMPA->depolarization Na⁺ influx ca_influx Ca²⁺ Influx NMDA->ca_influx Ca²⁺ influx SK KCa2 (SK) Channel hyperpolarization Hyperpolarization SK->hyperpolarization K⁺ efflux depolarization->NMDA Relieves Mg²⁺ block ca_influx->SK Activates camkii CaMKII Activation ca_influx->camkii pka PKA Activation ca_influx->pka ltp LTP Induction (AMPA-R Insertion) camkii->ltp pka->ltp hyperpolarization->NMDA Inhibits (restores Mg²⁺ block) This compound This compound This compound->SK Positive Modulation

Caption: Signaling pathway of LTP induction and the modulatory role of this compound.

Experimental_Workflow prep Prepare Acute Hippocampal Slices (400 µm) recover Slice Recovery (>1 hour) prep->recover transfer Transfer Slice to Recording Chamber recover->transfer electrodes Position Stimulating & Recording Electrodes in CA1 transfer->electrodes baseline Record Baseline fEPSPs (20 minutes, 0.05 Hz) electrodes->baseline drug_app Bath Apply this compound or Vehicle (20 minutes) baseline->drug_app induce_ltp Induce LTP (High-Frequency Stimulation) drug_app->induce_ltp post_record Record fEPSPs (60 minutes, 0.05 Hz) induce_ltp->post_record analysis Data Analysis: Normalize fEPSP slope to baseline post_record->analysis

Caption: Experimental workflow for assessing the effect of this compound on LTP.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices

This protocol describes the preparation of acute hippocampal slices from rodents for ex vivo electrophysiology.

Materials:

  • Rodent (e.g., C57BL/6 mouse or Wistar rat)

  • Anesthetic (e.g., isoflurane or sodium pentobarbital)

  • Ice-cold cutting solution (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH2PO4, 30 NaHCO3, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl2, and 10 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 glucose, 2 CaCl2, and 1 MgSO4. Continuously bubbled with 95% O2 / 5% CO2.

  • Vibrating microtome (vibratome)

  • Dissection tools (scissors, forceps, spatula)

  • Recovery chamber

Procedure:

  • Anesthetize the animal according to approved institutional guidelines.

  • Perform decapitation and rapidly dissect the brain, placing it immediately into the ice-cold, oxygenated cutting solution.

  • Isolate the hippocampus and prepare it for slicing.

  • Mount the hippocampus onto the vibratome stage and cut transverse slices (typically 350-400 µm thick) in the ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing aCSF at 32-34°C for 30 minutes.

  • After the initial recovery period, maintain the slices in aCSF at room temperature for at least 1 hour before recording.

Protocol 2: Investigating the Effect of this compound on Long-Term Potentiation (LTP)

This protocol details the electrophysiological recording of field excitatory postsynaptic potentials (fEPSPs) from the Schaffer collateral-CA1 pathway and the application of this compound to assess its impact on LTP.

Materials:

  • Prepared acute hippocampal slices

  • Electrophysiology rig with perfusion system, amplifier, digitizer, and data acquisition software

  • Recording chamber

  • aCSF

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF, 1-3 MΩ resistance)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Setup: Place a hippocampal slice in the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) at 30-32°C.

  • Electrode Placement: Position the stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers. Place the recording electrode in the stratum radiatum of the CA1 region, approximately 200-400 µm away from the stimulating electrode.

  • Baseline Recording:

    • Deliver single test pulses at a low frequency (e.g., 0.05 Hz) to evoke fEPSPs.

    • Adjust the stimulation intensity to elicit an fEPSP with a slope that is 30-40% of the maximum response.

    • Record a stable baseline for at least 20 minutes.

  • Drug Application:

    • Switch the perfusion to aCSF containing the desired concentration of this compound (e.g., 100 nM, 500 nM, 1 µM) or vehicle.

    • Allow the drug to perfuse for 20 minutes prior to LTP induction, while continuing to record baseline responses.

  • LTP Induction:

    • Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is one or more trains of 100 pulses at 100 Hz.

  • Post-Induction Recording:

    • Immediately following the HFS, resume recording fEPSPs at the baseline test pulse frequency for at least 60 minutes.

  • Data Analysis:

    • Measure the initial slope of the fEPSP for each time point.

    • Normalize the fEPSP slopes to the average slope of the last 10 minutes of the baseline recording period.

    • Compare the magnitude of potentiation (average fEPSP slope from 50-60 minutes post-HFS) between the vehicle-treated and this compound-treated groups.

Protocol 3: Investigating the Effect of this compound on Long-Term Depression (LTD)

This protocol is designed to assess whether enhancing KCa2 channel activity with this compound can facilitate or modulate LTD.

Procedure:

  • Follow steps 1-4 as described in Protocol 2 for setup, electrode placement, baseline recording, and drug application.

  • LTD Induction:

    • Induce LTD using a low-frequency stimulation (LFS) protocol. A typical protocol consists of 900 pulses delivered at 1 Hz.[2]

  • Post-Induction Recording and Analysis:

    • Follow steps 6 and 7 from Protocol 2 to record post-LFS responses and analyze the data.

    • Compare the magnitude of depression between the vehicle-treated and this compound-treated groups.

Conclusion

This compound, as a positive modulator of KCa2 channels, is a powerful tool for elucidating the role of these channels in synaptic plasticity. Based on the established function of KCa2 channels as negative regulators of neuronal excitability and LTP, it is predicted that this compound will inhibit the induction of LTP in a concentration-dependent manner. Its effects on LTD are less certain and warrant experimental investigation. The protocols outlined above provide a comprehensive framework for researchers to systematically investigate the impact of this compound on synaptic plasticity, thereby contributing to a deeper understanding of the molecular mechanisms that govern learning and memory.

References

Application Notes and Protocols for Calcium Imaging with NS4591

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS4591 is a potent positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3) calcium-activated potassium channels.[1] These channels are voltage-independent and are gated solely by intracellular calcium, playing a crucial role in regulating cell membrane potential and calcium signaling pathways.[1] By enhancing the activity of SK/IK channels, this compound can induce membrane hyperpolarization, which in turn increases the electrochemical gradient for calcium influx, thereby modulating intracellular calcium dynamics. This property makes this compound a valuable tool for investigating the physiological roles of SK/IK channels in various cellular processes and a potential therapeutic agent.

Calcium imaging is a powerful technique to visualize and quantify fluctuations in intracellular calcium concentration ([Ca²⁺]i), providing a dynamic readout of cellular activity and signaling. This document provides detailed application notes and protocols for utilizing calcium imaging techniques to study the effects of this compound on cellular calcium signaling.

Data Presentation

The following tables summarize the quantitative data for this compound, providing key parameters for experimental design.

Table 1: Potency of this compound on KCa2/KCa3 Channels

Channel SubtypeParameterValueReference
IK/KCa3.1EC₅₀ for doubling current45 ± 6 nM[1]
SK3/KCa2.3EC₅₀ for doubling current530 ± 100 nM[1]

Table 2: Recommended Concentration Ranges for In Vitro Experiments

ApplicationConcentration RangeNotesReference
Calcium Imaging100 nM - 10 µMConcentration should be optimized based on cell type and experimental goals.Inferred from[1]
Electrophysiology45 nM - 10 µMLower concentrations are effective for potentiating channel activity.[1]

Signaling Pathway of this compound-Mediated Calcium Modulation

This compound modulates calcium signaling indirectly. The process is typically initiated by an agonist that increases intracellular calcium, which then allows this compound to exert its effect on KCa2/KCa3 channels.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Endoplasmic Reticulum Agonist Agonist (e.g., Carbachol) GPCR GPCR Agonist->GPCR Binds PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER_Ca Ca²⁺ Store IP3->ER_Ca Opens IP3R KCa_channel KCa2/KCa3 Channel Hyperpolarization Hyperpolarization KCa_channel->Hyperpolarization K⁺ Efflux Ca_channel Ca²⁺ Channel (e.g., SOCE, VGCC) Ca_cytosol [Ca²⁺]i ↑ Ca_channel->Ca_cytosol Ca²⁺ Influx This compound This compound This compound->KCa_channel Potentiates Ca_cytosol->KCa_channel Hyperpolarization->Ca_channel Increases Driving Force ER_Ca->Ca_cytosol Ca²⁺ Release

This compound modulates agonist-induced calcium signaling.

Experimental Protocols

Protocol 1: Calcium Imaging of this compound Effects on Agonist-Induced Calcium Transients in SH-SY5Y Cells

This protocol describes how to measure the effect of this compound on calcium transients induced by the muscarinic agonist carbachol in the human neuroblastoma cell line SH-SY5Y, which endogenously expresses KCa channels.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Poly-D-lysine coated glass-bottom dishes or 96-well plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Carbachol

  • This compound

  • Fluorescence microscope or plate reader equipped for live-cell imaging

Experimental Workflow Diagram:

G A 1. Cell Seeding Seed SH-SY5Y cells on poly-D-lysine coated plates B 2. Dye Loading Incubate cells with Fluo-4 AM and Pluronic F-127 A->B C 3. Baseline Measurement Record baseline fluorescence B->C D 4. This compound Application (Optional) Add this compound and incubate C->D E 5. Agonist Stimulation Add Carbachol to induce calcium influx D->E F 6. Data Acquisition Record fluorescence changes over time E->F G 7. Data Analysis Quantify fluorescence intensity and analyze calcium dynamics F->G

Workflow for this compound calcium imaging experiment.

Procedure:

  • Cell Preparation:

    • Seed SH-SY5Y cells onto poly-D-lysine coated glass-bottom dishes or 96-well imaging plates at a density that will result in a 70-80% confluent monolayer on the day of the experiment.

    • Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

    • After incubation, wash the cells 2-3 times with HBSS to remove excess dye.

    • Add fresh HBSS to the cells and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.

  • Calcium Imaging:

    • Place the plate on the fluorescence microscope or plate reader.

    • For Fluo-4, use an excitation wavelength of ~494 nm and collect emission at ~516 nm.

    • Baseline Recording: Record the baseline fluorescence for 1-2 minutes to ensure a stable signal.

    • This compound Application: For experiments testing the effect of this compound, add the compound at the desired final concentration (e.g., 1 µM) and incubate for 5-10 minutes while continuing to record fluorescence. For control wells, add vehicle (e.g., DMSO).

    • Agonist Stimulation: To induce a calcium response, add carbachol to a final concentration of 1-10 µM.

    • Data Acquisition: Record the fluorescence intensity over time for at least 5-10 minutes after agonist addition to capture the peak and subsequent decay of the calcium transient.

  • Data Analysis:

    • For each well or region of interest, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).

    • Normalize the data by expressing it as ΔF/F₀.

    • Analyze parameters such as the peak amplitude of the calcium response, the time to peak, and the decay rate of the calcium transient. Compare these parameters between control and this compound-treated cells.

Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM

For more quantitative measurements of intracellular calcium, the ratiometric dye Fura-2 AM can be used. This allows for the calculation of absolute calcium concentrations and is less susceptible to artifacts from uneven dye loading or changes in cell volume.

Materials:

  • Same as Protocol 1, but replace Fluo-4 AM with Fura-2 AM.

  • A fluorescence imaging system capable of alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.

Procedure:

  • Cell Preparation and Dye Loading: Follow the same steps as in Protocol 1, using a final concentration of 1-5 µM Fura-2 AM.

  • Calcium Imaging:

    • Place the plate on the imaging system.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.

    • Baseline Recording: Record the baseline fluorescence ratio (340/380) for 1-2 minutes.

    • This compound Application and Agonist Stimulation: Follow the same procedure as in Protocol 1.

    • Data Acquisition: Record the 340/380 nm fluorescence ratio over time.

  • Data Analysis:

    • The ratio of the fluorescence intensities at the two excitation wavelengths (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration.

    • The Grynkiewicz equation can be used to convert the fluorescence ratio to absolute calcium concentrations, although this requires calibration.

    • Compare the changes in the 340/380 ratio (or calculated [Ca²⁺]i) in response to agonist stimulation in the presence and absence of this compound.

Expected Results and Interpretation

This compound is expected to potentiate the activity of KCa2/KCa3 channels that are opened by the initial agonist-induced rise in intracellular calcium. This will lead to membrane hyperpolarization, which increases the driving force for calcium entry through channels that are open at negative membrane potentials (e.g., store-operated calcium channels). As a result, in the presence of this compound, one might observe:

  • A prolonged decay phase of the calcium transient: The increased calcium influx can counteract the mechanisms that would normally clear calcium from the cytoplasm, leading to a slower return to baseline.

  • An increase in the plateau phase of the calcium response: For agonists that induce a sustained calcium elevation, this compound may enhance this plateau phase.

  • No significant change in the initial peak of the calcium transient: As this compound acts on channels that are activated by a rise in calcium, it is less likely to affect the initial release of calcium from intracellular stores.

Troubleshooting

  • Low signal-to-noise ratio: Increase the concentration of the calcium indicator, optimize the dye loading time, or increase the excitation light intensity (be mindful of phototoxicity).

  • High background fluorescence: Ensure thorough washing of the cells after dye loading. Use a buffer with low autofluorescence.

  • No response to agonist: Confirm the expression and functionality of the target receptor in your cell line. Check the concentration and activity of the agonist.

  • Cell death: Reduce the concentration of the calcium indicator or the exposure to excitation light. Ensure the physiological buffer is properly prepared and at the correct temperature.

These application notes and protocols provide a framework for investigating the effects of this compound on intracellular calcium signaling. Researchers should optimize the specific conditions for their cell type and experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: NS4591 & DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for preparing and handling stock solutions of NS4591 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a positive modulator of calcium-activated potassium channels, specifically enhancing the conductivity of small (SK) and intermediate (IK) conductance channels.[1][2] It is used in research to study the role of these channels in various physiological processes, such as bladder function.[2][3] In patch-clamp experiments, this compound has been shown to double IK-mediated currents at concentrations of approximately 45 nM and SK3-mediated currents at around 530 nM.[1][2]

Q2: What is the recommended solvent for preparing this compound stock solutions? For long-term storage and most in-vitro applications, high-purity, anhydrous DMSO is the recommended solvent for this compound and other similar non-polar compounds.[4][5] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[6][7]

Q3: What is a typical starting concentration for an this compound stock solution? While the maximum solubility is not always published, a common starting concentration for small molecule stock solutions in DMSO is 10 mM.[5][8] However, if solubility issues arise, preparing a more dilute stock solution (e.g., 1 mM or 5 mM) is a recommended troubleshooting step.[5]

Q4: How should I properly store my this compound DMSO stock solution? For long-term stability, stock solutions should be aliquoted into single-use volumes in high-quality polypropylene or glass tubes and stored at -20°C or -80°C.[4][9] This practice minimizes degradation from repeated freeze-thaw cycles and exposure to atmospheric moisture.[4][10] Always ensure containers are tightly sealed as DMSO is hygroscopic (readily absorbs water), which can reduce compound solubility.[4][11][12]

Q5: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer or cell media. What should I do? This is a common issue that can occur when a compound is less soluble in aqueous solutions. To prevent precipitation, it is recommended to perform serial dilutions of the DMSO stock into the aqueous medium.[5][13] It is also critical to ensure the final concentration of DMSO in your experiment is low (typically <0.5% for cell-based assays) to avoid solvent-induced toxicity.[13]

Quantitative Data Summary

The following tables provide key data regarding this compound and the solvent DMSO.

Table 1: this compound Efficacy & Handling

Parameter Value Source(s)
Mechanism of Action Positive modulator of SK/IK calcium-activated K+ channels [1][2][3]
Effective Concentration (IK) ~45 nM (doubled IK-mediated currents) [1][2]
Effective Concentration (SK3) ~530 nM (doubled SK3-mediated currents) [1][2]
Recommended Solvent High-purity, anhydrous DMSO [4][5]

| Recommended Storage Temp. | -20°C or -80°C (aliquoted) |[4] |

Table 2: Properties of Solvent (DMSO)

Parameter Value Source(s)
Formula (CH₃)₂SO [6][14]
Molar Mass 78.13 g/mol [6][14]
Boiling Point 189 °C (372 °F) [6][14]
Melting/Freezing Point 18.5 °C (65.3 °F) [6][14]

| Key Feature | Highly polar, aprotic, hygroscopic |[6][11][15] |

Signaling Pathway & Workflow Visualizations

cluster_cell Cell Membrane Ca_ion Ca²⁺ Influx IK_channel IK Channel Ca_ion->IK_channel Activates SK_channel SK Channel Ca_ion->SK_channel Activates K_efflux K⁺ Efflux (Hyperpolarization) IK_channel->K_efflux SK_channel->K_efflux This compound This compound This compound->IK_channel Positive Modulation This compound->SK_channel Positive Modulation

Caption: Mechanism of action for this compound.

start Start: Prepare Stock Solution weigh 1. Weigh this compound powder start->weigh add_dmso 2. Add anhydrous DMSO to desired concentration weigh->add_dmso mix 3. Vortex vigorously for 1-2 minutes add_dmso->mix check_sol Is compound fully dissolved? mix->check_sol sonicate 4a. Sonicate in water bath for 10-15 minutes check_sol->sonicate No aliquot 5. Aliquot into single-use tubes check_sol->aliquot Yes warm 4b. Warm gently to 37°C for 5-10 minutes sonicate->warm check_sol2 Is compound fully dissolved? warm->check_sol2 check_sol2->aliquot Yes fail Troubleshoot: Consider lower concentration check_sol2->fail No store 6. Store at -20°C or -80°C aliquot->store finish End: Stock Solution Ready store->finish

Caption: Experimental workflow for preparing an this compound stock solution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a 10 mM stock solution. Adjust the mass of this compound and volume of DMSO accordingly for different concentrations.

Materials:

  • This compound powder (Molecular Weight: 313.19 g/mol )

  • Anhydrous, high-purity DMSO[4][5]

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials[9]

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.13 mg of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass = 0.010 mol/L x 0.001 L x 313.19 g/mol x 1000 = 3.13 mg

  • Weighing: Carefully weigh 3.13 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial containing the powder.[5]

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[4]

  • Assisted Dissolution (if necessary): If particles are still visible, place the vial in a room temperature water bath sonicator for 10-15 minutes. If sonication is not sufficient, the solution can be gently warmed in a 37°C water bath for 5-10 minutes with intermittent vortexing.[5]

  • Aliquoting and Storage: Once the solution is clear, aliquot it into smaller, single-use volumes (e.g., 20 µL) in low-retention tubes. Store the aliquots immediately at -20°C or -80°C, protected from light.[4]

Troubleshooting Guide

Problem: My this compound powder is not dissolving in DMSO.

  • Is your DMSO fresh and anhydrous? DMSO is highly hygroscopic and absorbed water can significantly decrease its ability to dissolve some compounds.[4][5] Solution: Always use a fresh, unopened bottle of high-purity, anhydrous DMSO for preparing stock solutions.[5]

  • Have you provided enough mechanical energy? Some compounds require more than simple mixing to dissolve. Solution: After vortexing, try sonicating the vial in a water bath for 10-15 minutes or warming it gently to 37°C to aid dissolution.[5]

  • Is your desired concentration too high? The intended concentration may exceed the compound's maximum solubility in DMSO. Solution: Try preparing a more dilute stock solution, for example, 5 mM or 1 mM, to see if the compound dissolves completely.[5]

Problem: My stock solution is clear at room temperature, but a precipitate forms after storing it in the freezer.

  • Could the compound be precipitating at low temperatures? Some compounds have lower solubility at -20°C or -80°C. Solution: Before use, ensure the vial is completely thawed at room temperature and vortexed well to redissolve any potential precipitates.[11] If the problem persists, storing the stock at 4°C for short-term use might be an option, but stability should be verified.

Problem: My stock solution was fine, but now it appears cloudy.

  • Has the solution undergone multiple freeze-thaw cycles? Repeated freezing and thawing can introduce moisture and promote compound precipitation or degradation.[4][10] Solution: Always aliquot stock solutions into single-use volumes after initial preparation to avoid freeze-thaw cycles.[4]

  • Has water been introduced into the stock? The hygroscopic nature of DMSO means it can absorb water from the air if not sealed properly.[12] Solution: Ensure vials are always tightly capped. Use fresh, anhydrous DMSO for all preparations.[5]

References

Technical Support Center: Preparation of NS4591 Working Solutions in Saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of working solutions of NS4591 in saline. Due to the sparingly aqueous soluble nature of this compound, this guide offers detailed protocols, troubleshooting advice, and frequently asked questions to ensure successful and consistent solution preparation for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a modulator of small (SK) and intermediate (IK) conductance calcium-activated potassium channels. Its chemical structure, 4,5-Dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one, contributes to its low solubility in aqueous solutions like saline, making direct dissolution difficult. This necessitates the use of co-solvents and specific formulation strategies to achieve a clear and stable solution for experimental use.

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of this compound.

FormStorage TemperatureDurationNotes
Solid Powder 0 - 4°CShort-term (days to weeks)Keep dry and protected from light.
-20°CLong-term (months to years)Keep dry and protected from light.
Stock Solution in Organic Solvent (e.g., DMSO) -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Final Working Solution in Saline 4°CUp to 24-48 hoursRecommended to be prepared fresh daily. Inspect for precipitation before use.

Q3: Can I dissolve this compound directly in saline?

A3: Direct dissolution of this compound in saline is not recommended. Due to its low aqueous solubility, it will likely result in an incomplete dissolution and precipitation, leading to inaccurate dosing. A stock solution in an organic solvent, such as DMSO, should be prepared first.

Q4: What is the purpose of using co-solvents like PEG300 and Tween-80?

A4: For poorly water-soluble compounds like this compound, a multi-component vehicle is often necessary for in vivo administration.

  • PEG300 (Polyethylene glycol 300) acts as a water-miscible co-solvent that helps to dissolve the compound.

  • Tween-80 (Polysorbate 80) is a non-ionic surfactant that acts as a wetting and emulsifying agent. It helps to prevent the precipitation of the compound when the stock solution is diluted in saline and improves the stability of the final formulation.

Q5: Is the recommended formulation suitable for intravenous (IV) injection?

A5: The provided co-solvent formulation is commonly used for parenteral administration in preclinical studies. However, for IV injections, the concentration of DMSO should be minimized, ideally to 2% or lower in the final injected volume, to avoid potential hemolysis and other adverse effects. The suitability for a specific route of administration should be carefully considered and may require further optimization.

Experimental Protocols

Protocol 1: Preparation of this compound in a Co-Solvent Vehicle

This protocol is a standard method for formulating poorly water-soluble compounds for in vivo studies and is a recommended starting point for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a Stock Solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the this compound powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

    • Ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution.

  • Prepare the Final Working Solution (Example for a 1 mL, 2.5 mg/mL solution):

    • To a sterile vial, add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the PEG300.

    • Mix thoroughly by vortexing until the solution is clear and homogenous.

    • Add 50 µL of Tween-80 to the mixture and vortex again to ensure complete mixing.

    • Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is crucial to prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation or cloudiness. The final solution should be clear.

The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (v/v/v/v).

Protocol 2: Preparation of this compound with Cyclodextrin

Cyclodextrins are used to enhance the solubility of hydrophobic compounds in aqueous solutions.

Materials:

  • This compound powder

  • DMSO, anhydrous

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Prepare a 20% SBE-β-CD Solution in Saline:

    • Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

  • Prepare a Stock Solution in DMSO:

    • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Prepare the Final Working Solution (Example for a 1 mL, 2.5 mg/mL solution):

    • To a sterile vial, add 900 µL of the 20% SBE-β-CD in saline solution.

    • Add 100 µL of the 25 mg/mL this compound stock solution in DMSO to the SBE-β-CD solution.

    • Vortex thoroughly until the solution is clear.

The final vehicle composition will be 10% DMSO and 90% (20% SBE-β-CD in saline).

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation or cloudiness during preparation 1. Incomplete dissolution of this compound in DMSO. 2. Saline was added too quickly.1. Ensure the initial DMSO stock solution is fully dissolved. Use gentle warming or sonication if necessary. 2. Add the saline dropwise while continuously and vigorously vortexing.
Phase separation (oily droplets appear) The components are not fully miscible at the prepared ratios or temperature.Ensure the correct order of addition (DMSO stock, then PEG300, then Tween-80, and finally saline). Homogenize the solution thoroughly after each step.
Crystallization of the drug over time The formulation is supersaturated or unstable at the storage temperature.Prepare the formulation fresh before each experiment. If short-term storage is necessary, keep it at a controlled room temperature and visually inspect for any precipitation before use.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (Co-Solvent Method) This compound This compound Powder Stock Concentrated Stock (e.g., 25 mg/mL in DMSO) This compound->Stock DMSO DMSO DMSO->Stock Mix1 Mix PEG300 and Stock Stock->Mix1 1 part PEG300 PEG300 PEG300->Mix1 4 parts Tween80 Tween-80 Mix2 Add Tween-80 and Mix Tween80->Mix2 0.5 parts Saline Saline Final Final Working Solution (Clear) Saline->Final 4.5 parts (add slowly) Mix1->Mix2 Mix2->Final

Caption: Experimental workflow for preparing a this compound working solution using the co-solvent method.

G start Precipitation or Cloudiness in Final Solution? check_dmso Was the initial DMSO stock solution clear? start->check_dmso Yes success Solution should be clear. start->success No check_addition Was the saline added slowly with vigorous mixing? check_dmso->check_addition Yes sonicate Action: Sonicate or gently warm the DMSO stock until clear. check_dmso->sonicate No remake Action: Remake the solution, adding saline dropwise while vortexing. check_addition->remake No failure If precipitation persists, consider adjusting solvent ratios or trying an alternative protocol. check_addition->failure Yes sonicate->check_dmso remake->success

Caption: Troubleshooting logic for addressing precipitation issues during this compound solution preparation.

Technical Support Center: Optimizing NS4591 Concentration for Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of NS4591 in electrophysiology experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3) calcium-activated potassium channels. Its primary mechanism of action is to enhance the activity of these channels, leading to membrane hyperpolarization.

Q2: What are the typical working concentrations for this compound in electrophysiology experiments?

The effective concentration of this compound can vary depending on the cell type and the specific channel subtype being studied. However, published data provides a starting point for optimization.

Q3: How should I prepare stock solutions of this compound?

This compound is a solid powder that is sparingly soluble in aqueous solutions. It is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution. This stock solution can then be diluted to the final working concentration in your physiological buffer (e.g., Artificial Cerebrospinal Fluid - ACSF). It is advisable to keep the final concentration of the organic solvent in the experimental solution low (typically <0.1%) to avoid off-target effects of the solvent itself.[1]

Q4: What is the stability of this compound in physiological buffers like ACSF?

Q5: Are there any known off-target effects of this compound that I should be aware of?

Currently, there is limited publicly available information specifically detailing the off-target effects of this compound on other ion channels or receptors. When using any pharmacological agent, it is crucial to include appropriate controls to validate the specificity of the observed effects. This can include using specific antagonists for SK/IK channels in conjunction with this compound or testing the effect of this compound on cell lines that do not express the target channels.

Troubleshooting Guide

This guide addresses common problems that may be encountered when using this compound in electrophysiology experiments.

Problem Possible Cause Suggested Solution
No observable effect of this compound Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell type.Perform a dose-response curve to determine the optimal concentration for your experimental system.
Compound degradation: The this compound stock solution or the working solution in ACSF may have degraded.Prepare fresh stock and working solutions for each experiment. Avoid prolonged storage of aqueous solutions.
Low channel expression: The cells under investigation may have a low expression level of SK/IK channels.Verify channel expression using molecular techniques such as qPCR or immunohistochemistry. Consider using a cell line with known high expression of the target channels as a positive control.
Poor seal quality or cell health: A leaky seal or unhealthy cell can mask the effects of the compound.Ensure a high-resistance seal (>1 GΩ) is achieved before recording. Monitor cell health throughout the experiment.[2]
High variability in results Inconsistent drug application: The method of drug application may not be consistent across experiments.Use a reliable perfusion system to ensure a consistent and complete exchange of the bath solution.
Pipette drift: Movement of the recording pipette can cause instability in the recording.Ensure the micromanipulator is stable and that there are no drafts or vibrations affecting the setup.
Incorrect internal solution: The composition of the internal solution can affect channel activity and cell health.Double-check the composition and osmolarity of your internal solution. Ensure it is appropriate for recording from your cell type.[3]
Unexpected or off-target effects Solvent effects: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high.Keep the final solvent concentration as low as possible (ideally <0.1%). Run a vehicle control with the solvent alone to assess its effects.[1]
Non-specific binding: this compound may be interacting with other ion channels or proteins.Use specific SK/IK channel blockers to confirm that the observed effect is mediated by the target channels. If possible, test on a cell line lacking the target channels.

Quantitative Data Summary

Parameter Value Experimental Conditions Reference
Molecular Weight 259.13 g/mol N/AVendor Datasheet
Storage (Solid) -20°C (long-term), 0-4°C (short-term)Dry, dark conditionsVendor Datasheet
Solubility Soluble in DMSO and ethanol. Sparingly soluble in aqueous buffers.N/AVendor Datasheet

Experimental Protocols

Whole-Cell Patch-Clamp Protocol for Assessing this compound Effects

This protocol provides a general framework for recording from cultured neurons or acute brain slices to assess the effects of this compound. Specific parameters may need to be optimized for your preparation.

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (ACSF): (in mM) 126 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 2 MgCl2. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use. The pH should be 7.4.

  • Internal Solution (K-Gluconate based): (in mM) 135 K-Gluconate, 10 HEPES, 10 KCl, 2 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C in small aliquots.

2. Cell Preparation:

  • Cultured Neurons: Plate cells on coverslips at an appropriate density and allow them to adhere and mature before recording.

  • Acute Brain Slices: Prepare 250-350 µm thick slices using a vibratome in ice-cold, oxygenated slicing solution (a modified ACSF with low Ca2+ and high Mg2+). Allow slices to recover in oxygenated ACSF at 32-34°C for at least 1 hour before recording.[4]

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with oxygenated ACSF at a rate of 1-2 mL/min.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a healthy-looking neuron and form a high-resistance (>1 GΩ) seal.

  • Rupture the membrane to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the cell at a potential of -70 mV.

  • Record a stable baseline current for several minutes.

  • Prepare the final working concentration of this compound by diluting the stock solution into ACSF immediately before use. Ensure the final DMSO concentration is below 0.1%.

  • Apply this compound to the bath via the perfusion system.

  • Record the change in holding current. An outward current is expected, consistent with the opening of K+ channels.

  • To wash out the drug, switch the perfusion back to control ACSF.

  • For current-clamp experiments, switch to current-clamp mode after establishing the whole-cell configuration and measure the resting membrane potential. Application of this compound is expected to cause hyperpolarization.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KCa_channel KCa2/KCa3 Channel This compound->KCa_channel Positive Modulation K_ion K⁺ KCa_channel->K_ion Efflux Ca_ion Ca²⁺ Calmodulin Calmodulin Ca_ion->Calmodulin Binds Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Calmodulin->KCa_channel Activates Ca_source Intracellular Ca²⁺ Rise Ca_source->Ca_ion Release

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiology cluster_analysis Data Analysis prep_solutions Prepare ACSF and Internal Solutions establish_wc Establish Whole-Cell Configuration prep_solutions->establish_wc prep_stock Prepare this compound Stock in DMSO apply_drug Apply this compound in ACSF prep_stock->apply_drug prep_cells Prepare Cells (Cultures or Slices) prep_cells->establish_wc baseline Record Baseline Current/Voltage establish_wc->baseline baseline->apply_drug record_effect Record Drug Effect apply_drug->record_effect washout Washout with ACSF record_effect->washout analyze_data Analyze Current/ Voltage Changes washout->analyze_data dose_response Generate Dose-Response Curve (Optional) analyze_data->dose_response

Caption: General experimental workflow for this compound.

Troubleshooting_Logic start Experiment Start no_effect No Effect Observed? start->no_effect check_conc Check Concentration (Dose-Response) no_effect->check_conc Yes variability High Variability? no_effect->variability No check_solutions Check Solution Freshness & Composition check_conc->check_solutions check_seal Check Seal Quality & Cell Health check_solutions->check_seal fail Further Troubleshooting check_seal->fail check_perfusion Check Perfusion System variability->check_perfusion Yes unexpected_effect Unexpected Effects? variability->unexpected_effect No check_stability Check Mechanical Stability check_perfusion->check_stability check_stability->fail run_vehicle Run Vehicle Control unexpected_effect->run_vehicle Yes end Successful Experiment unexpected_effect->end No use_blocker Use Specific Blocker run_vehicle->use_blocker use_blocker->fail

Caption: Troubleshooting decision tree.

References

Technical Support Center: Troubleshooting NS4591 Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing NS4591, ensuring its stability in aqueous solutions is paramount for reliable and reproducible experimental outcomes. This guide provides troubleshooting strategies and frequently asked questions to address common challenges encountered with this compound in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has visible precipitate. What is the cause and how can I fix it?

A1: Cloudiness or precipitation of this compound in your aqueous solution can stem from several factors, primarily related to its solubility limits and the solution's composition.

  • Exceeding Solubility: this compound, like many small molecules, has limited solubility in aqueous buffers. Preparing a solution with a concentration that exceeds its solubility threshold will lead to precipitation.

  • Solvent Effects: When diluting a concentrated stock of this compound (typically in DMSO) into an aqueous buffer, the drastic change in solvent polarity can cause the compound to crash out of solution.

  • pH and Buffer Composition: The pH of your aqueous solution can significantly impact the solubility of this compound. If the compound has ionizable groups, its charge state and, consequently, its solubility will be pH-dependent. Additionally, high concentrations of salts in the buffer can sometimes reduce the solubility of organic compounds (a "salting-out" effect).

  • Temperature: Temperature fluctuations can affect solubility. A solution prepared at room temperature might show precipitation when stored at a lower temperature (e.g., 4°C).

Troubleshooting Steps:

  • Verify Stock Solution Concentration: Ensure your this compound stock solution in DMSO is fully dissolved and accurately prepared.

  • Optimize Dilution Method: When diluting the DMSO stock into your aqueous buffer, add the stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing and minimize localized high concentrations of this compound and DMSO.

  • Reduce Final Concentration: If precipitation persists, try lowering the final concentration of this compound in your aqueous solution.

  • Co-solvents: Consider the inclusion of a small percentage of an organic co-solvent, such as ethanol, in your final aqueous solution to improve the solubility of this compound. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • pH Adjustment: Empirically test the solubility of this compound in a range of pH values to determine the optimal pH for your experiments.

  • Sonication: Briefly sonicating the solution can sometimes help to redissolve small amounts of precipitate.

Q2: I am concerned about the stability of my this compound solution over time. How can I assess its degradation?

A2: Assessing the stability of this compound in your experimental solution is crucial. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering byproducts.

Methods for Stability Assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to monitor the stability of this compound. By analyzing samples of your solution at different time points, you can quantify the amount of intact this compound and detect the appearance of any degradation products. A decrease in the peak area of this compound and the emergence of new peaks over time are indicative of degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to identify the molecular weights of any degradation products, providing valuable clues about the degradation pathway.

  • Functional Assays: The ultimate test of stability is to assess the biological activity of the this compound solution over time. If the compound's potency in a functional assay (e.g., measuring potassium channel activity) decreases with time, it suggests degradation or other forms of instability.

Q3: What are the likely degradation pathways for this compound in aqueous solutions?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar chemical structures, such as dichlorinated benzimidazolones, may be susceptible to certain degradation mechanisms in aqueous environments.

  • Hydrolysis: The amide-like bond within the benzimidazolone ring system could be susceptible to hydrolysis, especially at extreme pH values (acidic or basic) and elevated temperatures. This would lead to the opening of the heterocyclic ring.

  • Oxidation: Although less common for this type of structure, oxidative degradation could potentially occur, especially in the presence of reactive oxygen species or certain metal ions.

To investigate potential degradation, "forced degradation" or stress studies are recommended.[1][2] This involves intentionally exposing this compound solutions to harsh conditions to accelerate degradation and identify potential degradation products.[1][3][4]

Forced Degradation Conditions:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at an elevated temperature.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at an elevated temperature.

  • Oxidative Degradation: e.g., 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solution at a high temperature (e.g., 70°C).

  • Photodegradation: Exposing the solution to UV or fluorescent light.

Analysis of samples from these stress conditions by HPLC or LC-MS can help to identify potential degradation products and establish a stability-indicating analytical method.[5][6]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Solubility (mg/mL)Maximum Solubility (µM)Observations
DMSO25[To be determined][To be determined]Clear solution
Ethanol (95%)25[To be determined][To be determined]Clear solution
PBS (pH 7.4)25[To be determined][To be determined]Specify if precipitation occurs
[Other Buffer]25[To be determined][To be determined]

Table 2: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) at Different Temperatures

Storage Temperature (°C)Time Point% Remaining this compound (by HPLC)Degradation Products Observed
40 hr100None
24 hr[To be determined][To be determined]
48 hr[To be determined][To be determined]
25 (Room Temp)0 hr100None
24 hr[To be determined][To be determined]
48 hr[To be determined][To be determined]
370 hr100None
24 hr[To be determined][To be determined]
48 hr[To be determined][To be determined]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.[7]

  • Materials:

    • This compound (solid powder, Molecular Weight: 259.13 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out 2.59 mg of this compound powder into the tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: General Procedure for Assessing Aqueous Stability of this compound by HPLC

This protocol provides a general workflow for evaluating the stability of this compound in an aqueous buffer.

  • Materials:

    • 10 mM this compound in DMSO stock solution

    • Aqueous buffer of interest (e.g., PBS, pH 7.4), sterile-filtered

    • HPLC system with a suitable C18 column and UV detector

    • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

    • Thermostated incubator or water bath

    • Autosampler vials

  • Procedure:

    • Preparation of Working Solution: Prepare a fresh solution of this compound in the aqueous buffer at the desired final concentration (e.g., 10 µM). To do this, add the appropriate volume of the 10 mM DMSO stock to the buffer and mix well. Prepare a sufficient volume for all time points.

    • Initial Time Point (T=0): Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and inject it into the HPLC system. This will serve as your baseline (100% intact compound).

    • Incubation: Place the remaining working solution in a thermostated environment at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect the solution from light.

    • Subsequent Time Points: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution, transfer to autosampler vials, and inject them into the HPLC.

    • HPLC Analysis: Develop an HPLC method that provides good separation of the this compound peak from any potential degradation products. A typical starting point would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. Monitor the elution profile at a wavelength where this compound has strong absorbance (to be determined by UV-Vis spectroscopy).

    • Data Analysis: For each time point, calculate the peak area of this compound. Express the stability as the percentage of the initial peak area remaining at each time point. The emergence of new peaks should be noted as potential degradation products.

Visualizations

Troubleshooting_Precipitation Start Cloudy/Precipitated This compound Solution Check_Solubility Is concentration below known solubility limit? Start->Check_Solubility Check_Dilution Was the dilution performed correctly? Check_Solubility->Check_Dilution Yes Solution_A Lower the final concentration Check_Solubility->Solution_A No Consider_pH Is the buffer pH optimal for solubility? Check_Dilution->Consider_pH Yes Solution_B Improve dilution technique (e.g., dropwise addition, vortexing) Check_Dilution->Solution_B No Solution_C Test a range of pH values Consider_pH->Solution_C No/Unknown Solution_D Consider adding a co-solvent (e.g., ethanol) Consider_pH->Solution_D Yes/Maybe Resolved Issue Resolved Solution_A->Resolved Solution_B->Resolved Solution_C->Resolved Solution_D->Resolved

Caption: Troubleshooting logic for this compound precipitation.

Stability_Assessment_Workflow Start Prepare this compound in Aqueous Buffer T0_Analysis Analyze at T=0 (HPLC/LC-MS) Start->T0_Analysis Incubate Incubate at desired temperature(s) T0_Analysis->Incubate Time_Points Collect aliquots at various time points Incubate->Time_Points Analysis Analyze aliquots (HPLC/LC-MS) Time_Points->Analysis Data_Evaluation Evaluate data: - % this compound remaining - Degradation products Analysis->Data_Evaluation Conclusion Determine Stability Profile Data_Evaluation->Conclusion

Caption: Workflow for assessing this compound stability.

Signaling_Pathway_Hypothesis This compound This compound SK_IK_Channels SK/IK Ca²⁺-activated K⁺ Channels This compound->SK_IK_Channels Positive Modulator K_Efflux K⁺ Efflux SK_IK_Channels->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Cellular_Response Modulation of Cellular Excitability Hyperpolarization->Cellular_Response

References

Potential off-target effects of NS4591 in screening assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NS4591. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound in screening assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a positive modulator of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels.[1] It enhances the activity of these channels, leading to hyperpolarization of the cell membrane. Its primary targets are the IK (KCa3.1) and SK3 (KCa2.3) channels.[1]

Q2: At what concentrations is this compound expected to be active on its primary targets?

This compound is a potent modulator of IK and SK channels. In whole-cell patch-clamp experiments, it has been shown to double IK-mediated currents at a concentration of approximately 45 ± 6 nM and SK3-mediated currents at 530 ± 100 nM.[1] Effects observed at significantly higher concentrations may suggest off-target activity.

Q3: We are observing a cellular effect at a much higher concentration than the reported EC50 for IK/SK channels. Could this be an off-target effect?

Yes, this is a strong possibility. A significant deviation from the known potency at its primary targets is a key indicator of potential off-target effects. The benzimidazole core structure, present in this compound, is known to sometimes interact with other proteins, such as kinases. It is crucial to validate that the observed effect is indeed mediated by the intended targets.

Q4: Our fluorescence-based screening assay is showing a high hit rate with this compound, even in control cells not expressing the target channels. What could be the cause?

This is a common issue in high-throughput screening. Small molecules can interfere with assay readouts. Potential causes include:

  • Autofluorescence: this compound itself might be fluorescent at the excitation and emission wavelengths used in your assay.

  • Fluorescence Quenching: The compound may absorb the light emitted by your fluorescent reporter, leading to a decrease in signal that could be misinterpreted as an inhibitory effect.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that can interfere with assay components and readouts in a non-specific manner.

Q5: How can we troubleshoot unexpected results or suspected off-target effects?

A systematic approach is essential. The following diagram outlines a general workflow for troubleshooting unexpected results with this compound.

G Troubleshooting Workflow for Unexpected this compound Effects A Unexpected Result Observed in Screening Assay B Is the effect dose-dependent? A->B C No: Potential Artifact (e.g., precipitation, cytotoxicity at high conc.) B->C No D Yes: Proceed to Off-Target Investigation B->D Yes E Assay Interference Counter-Screens D->E F Cytotoxicity Assessment (e.g., MTT Assay) D->F G Compound Aggregation (e.g., DLS) D->G H Orthogonal Assay (e.g., Electrophysiology) D->H I Off-Target Panel Screening (e.g., Kinase Panel) D->I L Assay Artifact Identified E->L F->L G->L J On-Target Effect Confirmed H->J K Off-Target Effect Identified I->K

Troubleshooting workflow for unexpected this compound effects.

Data Presentation: Quantitative Summary

The following tables summarize the known on-target activities of this compound and provide a hypothetical off-target profile to illustrate how such data should be interpreted.

Table 1: On-Target Activity of this compound

Target ChannelReported ActivityConcentrationReference
Intermediate-conductance K+ channel (IK)Doubling of current45 ± 6 nM[1]
Small-conductance K+ channel (SK3)Doubling of current530 ± 100 nM[1]

Table 2: Hypothetical Off-Target Kinase Panel Results for this compound (10 µM Screen)

This table presents hypothetical data for illustrative purposes. Actual off-target screening is recommended for definitive results.

Kinase Target% Inhibition at 10 µMInterpretation
Kinase A85%Significant off-target interaction.
Kinase B45%Moderate off-target interaction.
Kinase C12%Likely insignificant interaction.
Kinase D92%Significant off-target interaction.

Experimental Protocols

Here are detailed methodologies for key experiments to investigate potential off-target effects of this compound.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol is used to assess the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using a solubilizing solution other than DMSO, carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Dynamic Light Scattering (DLS) for Compound Aggregation

This protocol helps determine if this compound forms aggregates at the concentrations used in your assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare a series of this compound dilutions in the assay buffer, covering the concentration range used in your screening assay.

  • Filter the solutions through a 0.22 µm filter to remove any dust or pre-existing aggregates.

  • Transfer the filtered solution to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform DLS measurements to determine the particle size distribution.

  • Analyze the data for the presence of large particles, which would indicate compound aggregation.

Protocol 3: ADP-Glo™ Kinase Assay for Off-Target Kinase Inhibition

This protocol can be used to screen this compound against a panel of kinases to identify potential off-target inhibitory activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest and its specific substrate

  • This compound stock solution

  • Assay buffer

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • In a 384-well plate, add the test compound (this compound) or vehicle.

  • Add the kinase to the wells.

  • Initiate the kinase reaction by adding the ATP and substrate mixture.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer. A decrease in luminescence indicates inhibition of the kinase.

Visualizations of Key Concepts and Workflows

The following diagrams illustrate important concepts and experimental workflows related to the use of this compound.

G This compound On-Target Signaling Pathway A Increased Intracellular Ca2+ B IK/SK Channels A->B D K+ Efflux B->D C This compound C->B Positive Modulation E Membrane Hyperpolarization D->E G Workflow for Validating a Screening 'Hit' A Primary Screen Hit with this compound B Dose-Response Confirmation A->B C Assay Interference Counter-Screen B->C D Cytotoxicity Assay B->D E Orthogonal Assay (e.g., Electrophysiology) C->E No Interference D->E Not Cytotoxic F Validated On-Target Hit E->F G Logical Relationship of Potential Off-Target Effects A Observed Cellular Effect B On-Target Effect (IK/SK Channel Modulation) A->B Could be C Off-Target Effect (e.g., Kinase Inhibition) A->C Could be D Assay Artifact A->D Could be E True Biological Response B->E C->E F False Positive/Negative D->F

References

Technical Support Center: NS4591 Experimental Buffer Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NS4591. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

This compound is an experimental small molecule inhibitor of the Reelin signaling pathway, showing promise in preclinical models of neurological disorders. Due to its hydrophobic nature, this compound has limited aqueous solubility and can precipitate out of solution in experimental buffers, leading to inaccurate and irreproducible results.

Q2: What are the common causes of this compound precipitation?

Several factors can contribute to this compound precipitation:

  • High Final Concentration: Exceeding the solubility limit of this compound in the final experimental buffer.

  • Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution.[1]

  • Buffer Composition: The type of buffer, its pH, and the presence of certain salts can influence this compound solubility.

  • Temperature: Changes in temperature, such as moving solutions from storage at 4°C to an experiment at 37°C, can affect solubility.

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound or the formation of less soluble aggregates.[2]

Q3: How can I visually identify this compound precipitation?

Precipitation of this compound can manifest as:

  • Cloudiness or turbidity in the solution.

  • Visible particulate matter or crystals.

  • A film or residue on the walls of the culture vessel.

It is crucial to distinguish between compound precipitation and other issues like bacterial or fungal contamination, which may also cause turbidity but are often accompanied by a rapid pH change.[1][3]

Troubleshooting Guides

Issue 1: Precipitation upon dilution of DMSO stock solution

This is a common problem caused by "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to aggregate and precipitate.[1]

Solutions:

  • Slower Addition and Mixing: Add the this compound DMSO stock solution dropwise to the pre-warmed experimental buffer while gently vortexing or swirling.[1] This facilitates rapid dispersion and minimizes localized high concentrations.

  • Intermediate Dilution Step: Create an intermediate dilution of the stock in a small volume of buffer first, and then add this to the final volume.

  • Lower Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound.

Issue 2: Precipitation in cell culture media over time

Precipitation that occurs after the initial dilution may be due to interactions with media components or instability at the experimental temperature.

Solutions:

  • Optimize Buffer pH: The solubility of many compounds is pH-dependent.[4][5] For compounds with a basic pKa, a slightly acidic to neutral pH may improve solubility.[4] Experiment with a pH range around the physiological pH of your system.

  • Incorporate Solubilizing Agents: Consider the use of biocompatible solubilizing agents or excipients. However, these should be tested for their effects on the experimental system.

  • Reduce Serum Concentration: If using serum-containing media, high protein concentrations can sometimes contribute to compound precipitation. Try reducing the serum percentage if your experimental design allows.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution

This protocol is designed to minimize precipitation when preparing a working solution of this compound from a concentrated DMSO stock.

Materials:

  • This compound concentrated stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) experimental buffer (e.g., cell culture medium)

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Pre-warm the required volume of experimental buffer to 37°C.

  • Calculate the volume of this compound stock solution needed to achieve the desired final concentration.

  • While gently vortexing the pre-warmed buffer, add the calculated volume of this compound stock solution drop-by-drop.

  • Continue to mix the solution for a few seconds after adding the stock to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation before adding it to your cells or experiment.

Workflow for Troubleshooting this compound Precipitation

The following diagram outlines a systematic approach to troubleshooting this compound precipitation issues.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Troubleshooting cluster_3 Resolution start Precipitation Observed step1 Improve Dilution Technique (Slow addition, vortexing) start->step1 step2 Use Intermediate Dilution Step step1->step2 If precipitation persists end_node Precipitation Minimized step1->end_node If successful step3 Lower Final Concentration step2->step3 If precipitation persists step2->end_node If successful step4 Optimize Buffer pH step3->step4 If precipitation persists step3->end_node If successful step5 Test Solubilizing Agents step4->step5 If precipitation persists step4->end_node If successful step6 Reduce Serum Concentration step5->step6 If precipitation persists step5->end_node If successful step6->end_node If successful

Caption: A stepwise workflow for addressing this compound precipitation.

Data Presentation

Table 1: Factors Influencing this compound Solubility

FactorObservationRecommendation
Concentration Precipitation increases with higher concentrations.Perform a dose-response experiment to find the highest soluble and effective concentration.
Solvent Rapid dilution from organic solvents causes "solvent shock".[1]Employ gradual dilution techniques and consider intermediate dilution steps.
pH Solubility is pH-dependent.[4][5]Test a range of pH values around the physiological optimum for your experiment.
Temperature Temperature shifts can induce precipitation.Pre-warm buffers and avoid repeated freeze-thaw cycles.[2]
Buffer Salts Certain salts can react with the compound or alter its solubility.If possible, test different buffer systems to identify the most compatible one.

Signaling Pathway

This compound and the Reelin Signaling Pathway

This compound is designed to inhibit key components of the Reelin signaling pathway. Understanding this pathway is crucial for interpreting experimental results. Reelin is an extracellular matrix protein that plays a critical role in neuronal migration and synaptic plasticity.[6][7][8][9] It binds to the lipoprotein receptors VLDLR and ApoER2, leading to the phosphorylation of the intracellular adaptor protein Dab1.[6][8][10] This initiates a downstream cascade involving Src family kinases and Crk/CrkL adaptor proteins, ultimately affecting the cytoskeleton and gene expression.[10]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Reelin Reelin VLDLR VLDLR Reelin->VLDLR ApoER2 ApoER2 Reelin->ApoER2 Dab1 Dab1 VLDLR->Dab1 ApoER2->Dab1 SFK Src Family Kinases Dab1->SFK Crk Crk/CrkL SFK->Crk Output Cytoskeletal Regulation & Gene Expression Crk->Output This compound This compound This compound->SFK

Caption: Simplified Reelin signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Improving NS4591 Delivery in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of NS4591. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known in vivo effects?

This compound is a modulator of calcium-activated potassium channels, specifically enhancing small (SK) and intermediate (IK) conductance.[1][2] It has been investigated for its potential therapeutic effects in conditions such as bladder overactivity.[2] In animal models, this compound has been shown to inhibit bladder overactivity at a dose of 30 mg/kg.[2]

Q2: What are the main challenges in the in vivo delivery of this compound?

As a benzimidazole derivative, this compound is anticipated to have low aqueous solubility, which is a common characteristic of this chemical class.[1][2][3][4] Poor solubility is a primary obstacle to achieving adequate oral bioavailability, leading to variable and low drug exposure in in vivo studies.[3][4][5][6][7][8][9][10][11]

Q3: What are the general formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be employed to enhance the systemic exposure of poorly soluble drugs. These can be broadly categorized as follows:

  • Solvent-Based Formulations: Utilizing co-solvents, surfactants, and lipids to increase the drug's solubility in the formulation.[6][12]

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanocrystal formation to improve dissolution rate.[7]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve absorption by presenting the drug in a solubilized state.[1][7][11]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state to enhance its dissolution rate and solubility.[7]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of a DMSO stock solution in an aqueous vehicle.

  • Question: I am dissolving this compound in DMSO, but it precipitates when I dilute it with saline or PBS for injection. What can I do?

  • Answer: This is a common issue for poorly soluble compounds.[12] Here are several troubleshooting steps:

    • Optimize DMSO Concentration: Keep the final DMSO concentration in the dosing solution as low as possible, ideally below 10% for most in vivo studies, and even lower for some routes to avoid toxicity.

    • Use of Co-solvents: Instead of diluting with a purely aqueous vehicle, consider using a co-solvent system. The table below provides examples of common co-solvent systems.

    • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the vehicle may improve its solubility. For benzimidazole derivatives, solubility can sometimes be increased in acidic conditions.[2][4]

    • Gentle Warming and Sonication: Gently warming the solution (to 37°C) or using a bath sonicator can help to redissolve the compound.[12] However, ensure the compound is stable at elevated temperatures.

Issue 2: High variability in plasma concentrations of this compound after oral administration.

  • Question: My in vivo study with oral gavage of an this compound suspension shows highly variable plasma levels between animals. How can I improve this?

  • Answer: High variability is often linked to poor and inconsistent absorption due to low solubility. To improve consistency, consider the following advanced formulation approaches:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium like the gastrointestinal fluid. This can significantly improve the solubility and absorption of lipophilic drugs.[1][7][11]

    • Solid Dispersions: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate.[7]

Below is a table summarizing potential formulation components for a SMEDDS formulation for a benzimidazole derivative like this compound.

Component Examples Purpose Typical Concentration Range (%)
Oil Phase Capryol 90, Labrafil M 1944 CS, PeceolSolubilize the drug20 - 60
Surfactant Cremophor EL, Kolliphor RH40, Tween 80Emulsify the oil phase30 - 70
Co-surfactant/Co-solvent Transcutol HP, PEG 400, EthanolImprove drug solubility and microemulsion formation10 - 40

Experimental Protocols

Protocol 1: Preparation of a Simple Co-Solvent Vehicle for Parenteral Administration

This protocol describes the preparation of a vehicle suitable for intravenous or intraperitoneal injection of a poorly soluble compound.

  • Prepare the vehicle: A common vehicle is a mixture of DMSO, PEG400, and saline. A typical ratio is 10:40:50 (DMSO:PEG400:Saline).

  • Dissolve this compound: Weigh the required amount of this compound and dissolve it in the DMSO component first.

  • Add PEG400: Slowly add the PEG400 to the DMSO solution while vortexing.

  • Add Saline: Add the saline dropwise to the organic mixture while continuously vortexing to avoid precipitation.

  • Final Formulation: The final solution should be clear. If precipitation occurs, sonicate the solution in a water bath at 37°C for 5-10 minutes.

Protocol 2: General Method for Preparing a SMEDDS Formulation for Oral Gavage

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to select the most suitable components.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial.

    • Add the required amount of this compound to the mixture.

    • Vortex or stir the mixture at a controlled temperature (e.g., 40°C) until the drug is completely dissolved and the mixture is clear and homogenous.

  • Characterization:

    • Emulsification Study: Add a small amount of the SMEDDS formulation to water and observe the formation of the microemulsion.

    • Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a dynamic light scattering instrument.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study start Poorly Soluble this compound solubility Solubility Screening (Oils, Surfactants, Co-solvents) start->solubility formulation Formulation Preparation (e.g., SMEDDS) solubility->formulation characterization In Vitro Characterization (Droplet Size, Stability) formulation->characterization dosing Oral Gavage / Parenteral Injection characterization->dosing Optimized Formulation sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_pd Pharmacokinetic / Pharmacodynamic Analysis analysis->pk_pd

Caption: Workflow for developing and testing an this compound formulation.

troubleshooting_flowchart cluster_steps Troubleshooting Steps cluster_advanced Advanced Formulation start Issue: this compound Precipitation in Aqueous Vehicle step1 Optimize DMSO concentration (e.g., <10%) start->step1 step2 Use Co-solvents (e.g., PEG400, Solutol) step1->step2 Precipitation Persists end Clear, Stable Solution step1->end Resolved step3 Adjust pH of Vehicle step2->step3 Precipitation Persists step2->end Resolved step4 Apply Gentle Warming / Sonication step3->step4 Precipitation Persists step3->end Resolved advanced Consider Lipid-Based Formulations (e.g., SMEDDS) step4->advanced Precipitation Persists step4->end Resolved advanced->end

Caption: Troubleshooting flowchart for this compound precipitation issues.

signaling_pathway cluster_channels Ca2+-Activated K+ Channels Ca_influx Increased Intracellular Ca2+ SK_channel SK Channel Ca_influx->SK_channel IK_channel IK Channel Ca_influx->IK_channel This compound This compound This compound->SK_channel Positive Modulator This compound->IK_channel Positive Modulator K_efflux K+ Efflux SK_channel->K_efflux IK_channel->K_efflux hyperpolarization Membrane Hyperpolarization K_efflux->hyperpolarization

Caption: Simplified signaling pathway of this compound action.

References

Addressing variability in NS4591 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing NS4591 in their experiments. The information is designed to help address potential variability in experimental results and ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a modulator of calcium-activated potassium channels, specifically enhancing the activity of small-conductance (SK) and intermediate-conductance (IK) channels.[1] These channels are activated by increases in intracellular calcium and play a crucial role in regulating cellular processes such as neuronal firing and cell proliferation.[2]

Q2: I am not observing the expected effect of this compound in my cell-based assay. What are the potential causes?

A2: A lack of an observable effect can stem from several factors, including issues with the compound's integrity, problems within the cell culture system, or suboptimal experimental design. It is crucial to systematically troubleshoot each of these areas.

Q3: How should I prepare and store a stock solution of this compound?

A3: While specific solubility data for this compound in various solvents is not extensively published, it is common practice to dissolve compounds of this nature in a high-quality, anhydrous solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the stock solution from light. For long-term storage, consider using glass vials with Teflon-lined screw caps to prevent solvent evaporation.[1]

Q4: What is the recommended final concentration of DMSO in my cell culture experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%. Higher concentrations can be toxic to cells and may have off-target effects. Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO as your highest this compound concentration, but without the compound.

Q5: How can I determine the solubility and stability of this compound in my specific cell culture medium?

A5: Since solubility and stability can be medium-dependent, it is recommended to determine these parameters empirically. A practical method to assess solubility is to prepare serial dilutions of your this compound stock in your complete cell culture medium and observe for any precipitation, either visually or by measuring turbidity with a plate reader. To assess stability, you can incubate this compound in your complete medium at 37°C and quantify the amount of intact compound remaining at different time points using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific experimental variability you may encounter when working with this compound.

Issue 1: High Variability in Cell Viability Assay Results

Symptoms:

  • Inconsistent IC50 values between replicate experiments.

  • Large error bars in dose-response curves.

  • Unexpected cytotoxicity at low concentrations.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Compound Precipitation Visually inspect your culture plates for any signs of compound precipitation after adding this compound. If observed, determine the maximum soluble concentration in your media and do not exceed it. You can also try preparing intermediate dilutions in pre-warmed media before adding to the final culture plate.
Compound Instability Assess the stability of this compound in your cell culture medium over the duration of your experiment. If the compound degrades, this will lead to a decrease in the effective concentration and variable results.
Cell Seeding Density Ensure a consistent and optimal cell seeding density for each experiment. Overly confluent or sparse cultures can respond differently to treatment.[4]
Assay Incubation Time Optimize the incubation time for your specific cell line and assay. For tetrazolium-based assays (e.g., MTT, MTS), longer incubation times can increase signal but may also lead to cytotoxicity from the detection reagents themselves.[5]
Interference with Assay Reagents Some compounds can directly interfere with the chemistry of viability assays. To check for this, run a control experiment in cell-free wells containing your media, this compound at various concentrations, and the assay reagent.[6]
Issue 2: Inconsistent Results in Electrophysiology Experiments (e.g., Patch-Clamp)

Symptoms:

  • Difficulty in obtaining a stable gigaohm seal.

  • Variable changes in ion channel currents upon this compound application.

  • High background noise in recordings.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Cell Health Ensure your cells are healthy and not overly passaged. Unhealthy cells will have unstable membranes, making it difficult to achieve and maintain a good seal.
Clogged Pipette Tip Filter your internal pipette solution with a 0.22 µm filter to remove any particulate matter that could clog the tip.[7]
Incorrect Pipette Resistance The optimal pipette resistance will vary depending on the cell type. For many neuronal recordings, a resistance of 4-8 MΩ is a good starting point.
Pressure System Leaks Check for leaks in the tubing and connections of your pressure system. A stable positive pressure is crucial for approaching the cell and forming a seal.
This compound Application Method Ensure a consistent and rapid application of this compound to the cell. A slow perfusion system can lead to a gradual and variable onset of the compound's effect.
Issue 3: Variability in Gene Expression Analysis (qPCR/RNA-Seq)

Symptoms:

  • Inconsistent changes in the expression of target genes across replicates.

  • High Cq value variations in qPCR.

  • Unexpected global changes in gene expression.

Potential Causes and Solutions:

Potential CauseRecommended Solution
RNA Quality and Integrity Ensure high-quality, intact RNA is used for all experiments. Use a consistent RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding.
Pipetting Inconsistency Inaccurate pipetting can lead to significant variations in qPCR results. Use calibrated pipettes and be consistent with your technique. For high-throughput experiments, consider using automated liquid handling systems.[8]
Primer/Probe Efficiency (qPCR) Validate the efficiency of your qPCR primers and probes. Poorly designed primers can lead to non-specific amplification and variable results.
Sub-optimal this compound Concentration or Treatment Time Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for modulating the expression of your target genes.
Off-Target Effects At high concentrations, this compound may have off-target effects that can lead to widespread changes in gene expression. Correlate your gene expression data with functional assays to confirm the observed effects are related to SK/IK channel modulation.

Data Presentation

Table 1: Summary of Potential this compound Experimental Variability and Troubleshooting

Experimental PlatformCommon IssueKey Troubleshooting Steps
Cell-Based Assays Inconsistent dose-response- Verify compound solubility and stability- Optimize cell seeding density- Standardize assay incubation times
Electrophysiology Unstable recordings- Ensure high cell viability- Use filtered internal solutions- Check for leaks in the pressure system
Gene Expression High data variability- Use high-quality RNA- Ensure consistent pipetting- Validate qPCR primers

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well clear bottom plate, perform a serial dilution of the this compound stock solution in DMSO.

  • In a separate 96-well plate, add your complete cell culture medium (pre-warmed to 37°C).

  • Transfer a small, equal volume of each this compound dilution from the DMSO plate to the corresponding wells of the media plate. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Include a vehicle control (DMSO only) and a media-only control.

  • Incubate the plate at 37°C in a 5% CO2 incubator for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • At various time points, visually inspect the wells for any signs of precipitation. For a more quantitative assessment, measure the absorbance at 600 nm using a plate reader. An increase in absorbance indicates precipitation.

  • The highest concentration of this compound that remains clear is the maximum soluble concentration for your experimental conditions.

Protocol 2: Cell Viability (MTT) Assay
  • Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium, ensuring the final DMSO concentration is consistent and non-toxic.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

  • Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[9]

  • Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.[9]

  • Read the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

G cluster_0 Cellular Environment cluster_1 This compound Action cluster_2 Cellular Response Increased Intracellular Ca2+ Increased Intracellular Ca2+ SK/IK Channels SK/IK Channels Increased Intracellular Ca2+->SK/IK Channels Activates This compound This compound This compound->SK/IK Channels Enhances K+ Efflux K+ Efflux SK/IK Channels->K+ Efflux Mediates Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Altered Neuronal Firing Altered Neuronal Firing Hyperpolarization->Altered Neuronal Firing Modulation of Proliferation Modulation of Proliferation Hyperpolarization->Modulation of Proliferation

Caption: Simplified signaling pathway of this compound action.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Prepare this compound Stock (DMSO) B Determine Max Soluble Conc. A->B D Prepare Serial Dilutions in Media B->D C Seed Cells in Plate E Treat Cells with this compound C->E D->E F Incubate for a Defined Period E->F G Perform Assay (e.g., MTT, qPCR) F->G H Data Acquisition G->H I Data Analysis and Interpretation H->I

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: NS4591 in Patch Clamp Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NS4591, a positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3) calcium-activated potassium channels, in patch clamp recordings.

Troubleshooting Guide: this compound Rundown

Rundown, the gradual decrease in current amplitude over the course of a whole-cell patch clamp experiment, is a common challenge. When working with this compound, this can manifest as a diminishing effect of the compound or a general loss of KCa current. This guide addresses specific issues in a question-and-answer format.

Question 1: I'm observing a steady decrease in the this compound-activated current over time. What are the likely causes and how can I prevent it?

Answer: Rundown of KCa channels during whole-cell recordings is often attributed to the dialysis of essential intracellular components into the recording pipette. For KCa channels, which are gated by intracellular calcium, this is a critical factor.

Potential Causes and Solutions:

  • Intracellular Calcium Buffering: The whole-cell configuration allows the pipette solution to diffuse into the cell, potentially altering the intracellular calcium concentration ([Ca²⁺]i).

    • Troubleshooting:

      • Optimize [Ca²⁺]i in your pipette solution: The free [Ca²⁺]i should be sufficient to activate KCa channels but not so high as to cause cellular stress or activate Ca²⁺-dependent proteases. A typical range is 100-300 nM.

      • Use an appropriate calcium buffer: EGTA is a commonly used calcium chelator. The concentration of EGTA and the total calcium in your internal solution should be carefully calculated to achieve the desired free [Ca²⁺]i.

  • Washout of Essential Cytosolic Factors: The dialysis of the cytosol can lead to the loss of important regulatory molecules.

    • Troubleshooting:

      • Include ATP and GTP in the internal solution: KCa channels can be modulated by phosphorylation, and cellular ATP levels are crucial for maintaining channel activity. Including 2-5 mM Mg-ATP and 0.1-0.5 mM GTP in your pipette solution can help preserve channel function.

      • Consider the perforated patch technique: This configuration uses antibiotics (e.g., amphotericin B or gramicidin) to create small pores in the cell membrane under the pipette tip. This allows for electrical access to the cell while preserving the integrity of the intracellular environment, thus preventing the washout of larger molecules.

  • This compound Stability and Delivery:

    • Troubleshooting:

      • Ensure fresh drug solutions: Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the final concentration in your extracellular solution immediately before use.

      • Verify perfusion system: Ensure your perfusion system delivers the this compound-containing solution to the cell consistently and at a stable concentration.

Question 2: The baseline KCa current is unstable even before applying this compound. What could be the issue?

Answer: An unstable baseline current can be due to a variety of factors related to the health of the cell and the quality of the recording.

Potential Causes and Solutions:

  • Poor Seal Quality: A gigaohm seal (a high-resistance seal between the pipette and the cell membrane) is crucial for stable recordings.

    • Troubleshooting:

      • Ensure clean pipette tips and cell surfaces: Debris can prevent the formation of a tight seal.

      • Optimize pipette resistance: Pipettes with a resistance of 3-7 MΩ are typically suitable for whole-cell recordings.

  • Cell Health: Unhealthy cells will not provide stable recordings.

    • Troubleshooting:

      • Use healthy, well-maintained cell cultures or freshly isolated primary cells.

      • Ensure proper osmolarity and pH of all solutions.

  • Chloride Imbalance: If studying IK channels, be aware of their slight permeability to chloride ions.

    • Troubleshooting:

      • Maintain physiological chloride concentrations in your internal and external solutions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound? A1: this compound is a positive modulator of small-conductance (SK or KCa2) and intermediate-conductance (IK or KCa3) calcium-activated potassium channels. It enhances the apparent sensitivity of these channels to intracellular calcium, leading to an increase in potassium efflux and cell membrane hyperpolarization.

Q2: What are the typical concentrations of this compound to use in a patch clamp experiment? A2: The effective concentration of this compound can vary depending on the cell type and the specific channel subtype being studied. In whole-cell patch-clamp experiments, this compound has been shown to double IK-mediated currents at a concentration of approximately 45 nM and SK3-mediated currents at around 530 nM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: Can I use this compound to study a specific KCa channel subtype? A3: this compound modulates both SK and IK channels.[1] To isolate the effect on a specific subtype, you can use selective blockers in combination with this compound. For example, to study the effect of this compound on IK channels, you can pre-incubate the cells with a selective SK channel blocker like apamin.

Q4: How should I prepare and store this compound? A4: this compound is typically supplied as a solid. It is recommended to prepare a concentrated stock solution in a high-quality solvent like DMSO. Aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in the extracellular solution.

Quantitative Data Presentation

The following table summarizes the reported effects of this compound on KCa2 and KCa3 channels in whole-cell patch clamp recordings.

Channel SubtypeParameterValueReference
IK (KCa3.1)Concentration to double current45 ± 6 nM[1]
SK3 (KCa2.3)Concentration to double current530 ± 100 nM[1]

Experimental Protocols

Detailed Protocol for Whole-Cell Patch Clamp Recording of this compound Effects on KCa Channels

This protocol provides a general framework for recording KCa channel currents in cultured cells or isolated primary cells and assessing the effect of this compound.

1. Solutions and Reagents:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Calculate and add the appropriate amount of CaCl₂ to achieve the desired free [Ca²⁺]i (e.g., 200 nM). Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.

  • This compound Stock Solution: 10 mM in DMSO. Store at -20°C.

2. Cell Preparation:

  • Plate cells on glass coverslips suitable for microscopy and patch clamp recording.

  • Ensure cells are healthy and at an appropriate confluency.

  • For primary cells, follow established isolation protocols.

3. Pipette Fabrication:

  • Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Fire-polish the pipette tips to ensure a smooth surface for sealing.

4. Recording Procedure:

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.

  • Fill a patch pipette with the intracellular solution and mount it on the headstage of the patch clamp amplifier.

  • Apply positive pressure to the pipette and lower it into the bath.

  • Approach a target cell and gently press the pipette tip against the cell membrane to form a dimple.

  • Release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

  • Once a stable seal is formed, apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

5. Voltage-Clamp Protocol and Data Acquisition:

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa channel currents.

  • Record baseline currents in the absence of this compound.

  • Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

  • Allow 2-5 minutes for the drug to take effect and then record the currents using the same voltage-clamp protocol.

  • To confirm the involvement of KCa channels, a specific blocker (e.g., apamin for SK channels or TRAM-34 for IK channels) can be co-applied with this compound.

6. Data Analysis:

  • Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after the application of this compound.

  • Construct current-voltage (I-V) plots to visualize the effect of this compound on the channel's conductance.

  • Perform statistical analysis to determine the significance of the observed effects.

Visualizations

rundown_troubleshooting start Start: this compound Current Rundown Observed q1 Is the baseline current stable before this compound application? start->q1 check_seal Check Seal Quality (>1 GΩ) and Cell Health q1->check_seal No q2 Is the rundown rapid or slow and steady? q1->q2 Yes a1_yes Yes a1_no No check_seal->q1 check_perfusion Check Perfusion System for Bubbles & Consistent Flow q2->check_perfusion Rapid q3 Does the internal solution contain ATP and GTP? q2->q3 Slow & Steady a2_rapid Rapid a2_slow Slow & Steady check_perfusion->q2 add_atp_gtp Add 2-5 mM Mg-ATP & 0.3 mM GTP to Internal Solution q3->add_atp_gtp No q4 Is the intracellular [Ca²⁺] buffered appropriately? q3->q4 Yes a3_yes Yes a3_no No add_atp_gtp->q4 optimize_ca Optimize Free [Ca²⁺]i (100-300 nM) with EGTA q4->optimize_ca No consider_perforated Consider Perforated Patch to Prevent Washout q4->consider_perforated Yes a4_yes Yes a4_no No optimize_ca->consider_perforated end Stable Recording Achieved consider_perforated->end

Caption: Troubleshooting workflow for this compound rundown in patch clamp recordings.

ns4591_pathway cluster_cell Cell Membrane kca_channel KCa2/KCa3 Channel (Closed) kca_channel_open KCa2/KCa3 Channel (Open) kca_channel->kca_channel_open Increased Ca²⁺ Sensitivity k_ion K⁺ kca_channel_open->k_ion K⁺ Efflux hyperpolarization Membrane Hyperpolarization k_ion->hyperpolarization This compound This compound This compound->kca_channel Positive Modulation ca_ion Intracellular Ca²⁺ ca_ion->kca_channel Gating reduced_excitability Reduced Cellular Excitability hyperpolarization->reduced_excitability

Caption: Signaling pathway of this compound action on KCa channels.

References

Technical Support Center: Cell Viability Assays with High Concentrations of NS4591

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using high concentrations of NS4591 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a positive modulator of calcium-activated potassium channels, specifically targeting small-conductance (SK) and intermediate-conductance (IK) channels.[1][2] By enhancing the activity of these channels, this compound can influence cellular processes such as neuronal excitability and smooth muscle contraction.[1][2]

Q2: What are the typical effective concentrations of this compound in in vitro experiments?

A2: The effective concentration of this compound can vary depending on the specific channel subtype and experimental conditions. Studies have shown that this compound doubled IK-mediated currents at a concentration of approximately 45 nM and SK3-mediated currents at around 530 nM.[1][2] However, some in vitro studies have utilized concentrations as high as 10 µM to elicit specific cellular responses.[2] "High concentrations" in the context of cell viability assays are therefore typically considered to be in the micromolar range.

Q3: Why am I observing unexpected results in my cell viability assay at high concentrations of this compound?

A3: High concentrations of any compound can lead to off-target effects or assay interference. For this compound, unexpected results could be due to several factors including, but not limited to, solvent toxicity, compound precipitation, direct interference with assay reagents, or induction of cellular stress pathways independent of its primary mechanism of action.

Troubleshooting Guide

Issue 1: High Variability in Replicate Wells

High variability between replicate wells can mask the true effect of this compound.

Possible Causes and Solutions:

Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and gently mix the cell suspension between seeding plates.[3]
Edge Effects Avoid using the outer wells of multi-well plates as they are more susceptible to evaporation. Fill the outer wells with sterile PBS or culture medium to maintain humidity.[3]
Incomplete Reagent Mixing After adding viability assay reagents (e.g., MTT, XTT, CellTiter-Glo®), ensure thorough but gentle mixing. A plate shaker can be used for even distribution.
Compound Precipitation Visually inspect wells treated with high concentrations of this compound for any signs of precipitation. If observed, consider reducing the final concentration or using a different solvent system.
Issue 2: Unexpected Decrease in Viability in Control (Vehicle-Treated) Wells

Low viability in control wells compromises the validity of the experiment.

Possible Causes and Solutions:

Cause Recommended Solution
Solvent Toxicity If this compound is dissolved in a solvent like DMSO, ensure the final concentration in the culture medium is non-toxic to your specific cell line (typically <0.5%). Run a vehicle-only control series to determine the toxicity threshold of the solvent.[3]
Cell Culture Contamination Regularly inspect cell cultures for any signs of microbial contamination (e.g., bacteria, yeast, fungi).
Suboptimal Cell Health Ensure cells are healthy and in the logarithmic growth phase before seeding for the assay.
Issue 3: Discrepancy Between Different Viability Assays

Different assays measure different cellular parameters, which can lead to varied results.

Possible Causes and Solutions:

Cause Recommended Solution
Assay Principle Understand the principle of each assay. For example, MTT/XTT assays measure metabolic activity, while LDH assays measure membrane integrity.[4] A compound might affect metabolism without causing cell death, or vice versa.
Interference with Assay Chemistry High concentrations of this compound may directly interfere with the assay reagents. To test for this, run a cell-free control where the compound is added to the assay medium and reagent to see if there is a change in signal.[5]
Timing of Assay The kinetics of cell death can vary. An early marker of apoptosis might be detected by one assay, while a later-stage marker of necrosis is detected by another. Perform a time-course experiment to determine the optimal endpoint for your study.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be consistent across all wells and not exceed the non-toxic limit. Remove the old medium and add the compound-containing medium to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Protocol 2: LDH Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, an indicator of cytotoxicity.[4]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Sample Collection: After the treatment period, carefully collect a supernatant sample from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

Visualizations

Signaling_Pathway This compound Signaling Pathway This compound This compound IK_SK_Channels IK/SK K+ Channels This compound->IK_SK_Channels Activates K_Efflux K+ Efflux IK_SK_Channels->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Ca_Influx Reduced Ca2+ Influx (via voltage-gated Ca2+ channels) Hyperpolarization->Ca_Influx Inhibits Cellular_Response Cellular Response (e.g., Reduced Excitability) Ca_Influx->Cellular_Response

Caption: this compound activates IK/SK channels, leading to cellular responses.

Experimental_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding NS4591_Dilution 3. Prepare this compound Dilutions Treatment 4. Treat Cells NS4591_Dilution->Treatment Add_Reagent 5. Add Viability Reagent (e.g., MTT, LDH substrate) Treatment->Add_Reagent Incubate 6. Incubate Add_Reagent->Incubate Read_Plate 7. Read Plate Incubate->Read_Plate Data_Analysis 8. Data Analysis Read_Plate->Data_Analysis

Caption: A generalized workflow for performing cell viability assays.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Viability Results Start Unexpected Viability Result Check_Controls Check Vehicle Controls Start->Check_Controls Check_Precipitation Visually Inspect Wells for Precipitation Check_Controls->Check_Precipitation Normal Solvent_Toxicity Potential Solvent Toxicity Check_Controls->Solvent_Toxicity Abnormal Run_Cell_Free Run Cell-Free Assay Control Check_Precipitation->Run_Cell_Free No Precipitate Compound_Insoluble Compound Insolubility Check_Precipitation->Compound_Insoluble Precipitate Observed Assay_Interference Direct Assay Interference Run_Cell_Free->Assay_Interference Signal Change Consider_Off_Target Consider Off-Target Effects or Alternative Cell Death Mechanisms Run_Cell_Free->Consider_Off_Target No Signal Change

Caption: A decision tree for troubleshooting unexpected cell viability results.

References

Validation & Comparative

A Comparative Guide to NS4591 and NS309 for SK/IK Channel Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule modulators of small-conductance (SK) and intermediate-conductance (IK) calcium-activated potassium channels: NS4591 and NS309. This document synthesizes experimental data to facilitate an objective evaluation of their performance and provides detailed experimental protocols for their characterization.

Mechanism of Action and Signaling Pathway

Both this compound and NS309 are positive modulators of SK and IK channels, meaning they enhance channel activity. Their primary mechanism involves increasing the apparent calcium (Ca2+) sensitivity of the channels.[1][2] SK and IK channels are voltage-independent potassium channels gated by intracellular Ca2+. This gating is mediated by the protein calmodulin (CaM), which is constitutively bound to the C-terminus of the channel subunits. When intracellular Ca2+ levels rise, Ca2+ binds to calmodulin, inducing a conformational change that opens the channel pore and allows potassium ions (K+) to flow out of the cell. This efflux of positive charge hyperpolarizes the cell membrane, reducing cellular excitability.

NS309 and similar modulators are thought to bind to a pocket at the interface between calmodulin and the channel, stabilizing the open conformation and thereby increasing the probability of channel opening at lower intracellular Ca2+ concentrations.[1]

cluster_0 Cellular Environment Ca2_source Intracellular Ca²⁺ CaM Calmodulin (CaM) Ca2_source->CaM Binds to SK_IK_channel SK/IK Channel CaM->SK_IK_channel Activates K_ion K⁺ SK_IK_channel->K_ion Efflux Membrane_Hyperpolarization Membrane Hyperpolarization K_ion->Membrane_Hyperpolarization Leads to Modulator This compound / NS309 Modulator->SK_IK_channel Positive Modulation start Start cell_prep Cell Preparation (HEK293 with SK/IK expression) start->cell_prep solution_prep Solution Preparation (External, Internal, Compound Stocks) cell_prep->solution_prep recording_setup Electrophysiology Setup (Microscope, Amplifier, Perfusion) solution_prep->recording_setup giga_seal Form Gigaohm Seal recording_setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Current whole_cell->baseline_rec compound_app Apply Modulator (this compound or NS309) baseline_rec->compound_app compound_rec Record Modulated Current compound_app->compound_rec data_analysis Data Analysis (Potentiation, EC₅₀ Calculation) compound_rec->data_analysis end End data_analysis->end

References

A Comparative Guide to KCa2/KCa3.1 Channel Activators: NS4591 vs. SKA-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule activators of small-conductance (KCa2.x, SK) and intermediate-conductance (KCa3.1, IK) calcium-activated potassium channels: NS4591 and SKA-31. The objective is to present a comprehensive overview of their potency and selectivity, supported by experimental data, to aid in the selection of the appropriate tool compound for research and drug discovery.

Data Presentation: Potency at KCa Channels

The following table summarizes the reported potency of this compound and SKA-31 on various KCa channel subtypes. Potency is primarily expressed as the half-maximal effective concentration (EC50), the concentration of the compound that elicits 50% of the maximal response. For this compound, some studies report the concentration required to double the channel current, which is also a measure of its activating efficacy.

CompoundTarget ChannelReported PotencyCitation(s)
This compound KCa3.1 (IK)45 ± 6 nM (concentration to double current)[1]
KCa2.3 (SK3)530 ± 100 nM (concentration to double current)[1]
SKA-31 KCa3.1 (IK)260 nM (EC50)[1][2][3]
KCa2.1 (SK1)2.9 µM (EC50)[1][2]
KCa2.2 (SK2)1.9 µM (EC50)[1][2]
KCa2.3 (SK3)2.9 µM (EC50)[1][2]
Native Murine Endothelial KCa3.1225 nM (EC50)[2]
Native Murine Endothelial KCa2.31.6 µM (EC50)[2]

Note: Direct comparison of EC50 values with concentrations required to double the current should be made with caution as they represent different pharmacological parameters. However, both indicate that this compound and SKA-31 are potent activators of KCa3.1 channels, with this compound appearing to be more potent on this subtype. Both compounds exhibit lower potency for KCa2 subtypes, indicating a degree of selectivity for KCa3.1.

Selectivity Profile

While both compounds are potent KCa2/KCa3.1 activators, their selectivity against other ion channels is a critical consideration.

This compound 's selectivity profile against a wide range of ion channels is not as well-documented in the available literature. While its potent effects on KCa2 and KCa3.1 channels are established, a comprehensive screening against other ion channel families to rule out off-target activities has not been detailed in the reviewed sources.

Experimental Protocols

The primary experimental technique used to determine the potency and selectivity of this compound and SKA-31 is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ion channel currents in living cells or in heterologous expression systems.

Key Experimental Protocol: Whole-Cell Patch-Clamp Recording

Objective: To measure the effect of this compound or SKA-31 on KCa2.x or KCa3.1 channel currents.

Cell Preparation:

  • Cells stably or transiently expressing the KCa channel subtype of interest (e.g., HEK293 or CHO cells) are cultured on glass coverslips.

  • For experiments on native channels, endothelial cells can be isolated and cultured.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and a calculated amount of CaCl2 to achieve a specific free Ca2+ concentration (e.g., 300 nM) to sub-maximally activate the channels; pH adjusted to 7.2 with KOH. ATP and GTP may be included to maintain cell health.

Recording Procedure:

  • A glass micropipette with a tip diameter of ~1 µm is filled with the internal solution and mounted on a micromanipulator.

  • The pipette is lowered onto a single cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane and control of the intracellular environment.

  • The cell is voltage-clamped at a holding potential (e.g., -80 mV).

  • Voltage steps or ramps are applied to elicit channel currents. For KCa channels, a voltage ramp from -120 mV to +40 mV is commonly used.

  • A stable baseline current is recorded.

  • This compound or SKA-31 is applied to the external solution at various concentrations via a perfusion system.

  • The change in current in response to the compound is recorded.

  • The EC50 value is determined by fitting the concentration-response data to a Hill equation.

Mandatory Visualization

Signaling Pathway of KCa2/KCa3.1 Activation in Endothelial Cells

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Acetylcholine, Bradykinin) GPCR GPCR Agonist->GPCR Gq Gq GPCR->Gq PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor Ca_ER Ca2+ IP3R->Ca_ER releases KCa KCa2/KCa3.1 Channels K_ion K+ KCa->K_ion efflux NS4591_SKA31 This compound / SKA-31 NS4591_SKA31->KCa potentiates Gq->PLC IP3->IP3R ER Endoplasmic Reticulum (ER) Ca_cyto [Ca2+]i ↑ Ca_ER->Ca_cyto Ca_cyto->KCa activates Hyperpolarization Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation K_ion->Hyperpolarization

Caption: Signaling pathway of KCa2/KCa3.1 activation in endothelial cells.

Experimental Workflow for Potency Determination

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (with target KCa channel) Patch_Pipette Fabricate & Fill Patch Pipette Cell_Culture->Patch_Pipette Solution_Prep Prepare External & Internal Solutions Solution_Prep->Patch_Pipette Seal Form Gigaohm Seal Patch_Pipette->Seal Whole_Cell Establish Whole-Cell Configuration Seal->Whole_Cell Record_Baseline Record Baseline KCa Current Whole_Cell->Record_Baseline Apply_Compound Apply Compound (this compound or SKA-31) Record_Baseline->Apply_Compound Record_Response Record Current Response Apply_Compound->Record_Response Concentration_Response Generate Concentration- Response Curve Record_Response->Concentration_Response Calculate_EC50 Calculate EC50 Concentration_Response->Calculate_EC50

Caption: Experimental workflow for determining compound potency using whole-cell patch-clamp.

References

Unveiling the Interplay: A Comparative Guide to Apamin's Blockade of NS4591's Effects on SK Channels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise modulation of small-conductance calcium-activated potassium (SK) channels is paramount for advancing therapeutic strategies for a host of neurological and cardiovascular disorders. This guide provides a comprehensive comparison of the SK channel blocker apamin and the activator NS4591, with a focus on experimental data supporting apamin's ability to counteract the effects of this compound.

Small-conductance calcium-activated potassium (SK) channels are critical regulators of neuronal excitability and cellular signaling. Their activation by intracellular calcium leads to potassium efflux, hyperpolarizing the cell membrane and dampening cellular activity. Dysregulation of SK channel function has been implicated in various pathological conditions, making them a key target for pharmacological intervention.

This guide delves into the pharmacological profiles of two key modulators: apamin, a potent peptide toxin from bee venom known to block SK channels, and this compound, a synthetic small molecule that enhances their activity. We will explore the experimental evidence demonstrating the antagonistic relationship between these two compounds, providing valuable insights for researchers designing experiments to probe SK channel function.

At a Glance: Apamin vs. This compound

FeatureApaminThis compound
Primary Function SK Channel BlockerSK Channel Positive Modulator (Activator)
Mechanism of Action Binds to the outer vestibule of the SK channel pore, allosterically inhibiting ion conduction.[1]Enhances the apparent calcium sensitivity of SK channels, leading to increased channel opening at lower calcium concentrations.
Selectivity Selective for SK channels (KCa2.1, KCa2.2, KCa2.3), with varying affinities.[2] Also shows some activity on Kv1.3 channels at higher concentrations.[3]Modulates both SK and intermediate-conductance (IK) calcium-activated potassium channels.[4]

Quantitative Comparison of Potency

The following tables summarize the available quantitative data on the potency of apamin and this compound, as well as other relevant SK channel modulators for comparison.

Table 1: Potency of SK Channel Blockers

CompoundTarget ChannelIC50Reference
Apamin hSK1 (KCa2.1)4.1 nM[1][2]
hSK2 (KCa2.2)87.7 pM[1][2]
hSK3 (KCa2.3)2.3 nM[1][2]
Kv1.313 nM[3]
UCL 1684 hSK2~595 pM[5]
hSK3~2.72 nM[5]
NS8593 SK10.42 µM (Kd)
SK20.6 µM (Kd)
SK30.73 µM (Kd)

Table 2: Potency of SK Channel Positive Modulators

CompoundTarget ChannelEC50 / PotentiationReference
This compound IK (KCa3.1)45 ± 6 nM (doubled current)[4]
SK3 (KCa2.3)530 ± 100 nM (doubled current)[4]
NS309 hSK30.15 µM (for leftward shift in Ca2+ activation)[6]
CyPPA hSK214 ± 4 µM[6]
hSK35.6 ± 1.6 µM[6]

Experimental Evidence: Apamin Blocks this compound's Effects

This antagonistic relationship is further supported by studies showing that the effects of other SK channel positive modulators, such as NS309, are abolished by apamin. This strongly suggests a common mechanism of action where apamin, by binding to the channel, prevents the conformational changes induced by positive modulators that lead to channel activation.

Signaling Pathways and Mechanisms of Action

The interplay between this compound and apamin at the SK channel can be visualized as a competition for controlling the channel's gating mechanism.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apamin Apamin SK_channel_ext SK Channel (Outer Vestibule) Apamin->SK_channel_ext Binds & Blocks SK_channel_pore SK Channel Pore SK_channel_ext->SK_channel_pore This compound This compound SK_channel_int SK Channel (Intracellular Domain) This compound->SK_channel_int Enhances Ca²⁺ sensitivity CaM Calmodulin (CaM) Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Ca2 Ca2->CaM Binds Ca_CaM->SK_channel_int Binds & Activates SK_channel_int->SK_channel_pore Opens

Caption: Modulation of SK channel activity by this compound and apamin.

This compound acts intracellularly, enhancing the sensitivity of the calmodulin (CaM) complex associated with the SK channel to calcium ions. This leads to channel opening at lower intracellular calcium concentrations. Apamin, on the other hand, binds to the extracellular side of the channel, physically obstructing the pore and preventing potassium ion flow, regardless of the channel's activation state.

Experimental Protocols

To investigate the blocking effect of apamin on this compound-induced SK channel activation, a whole-cell patch-clamp electrophysiology experiment can be performed.

Cell Preparation

HEK293 cells stably expressing the desired human SK channel subtype (e.g., hSK1, hSK2, or hSK3) are cultured under standard conditions.

Electrophysiological Recording
  • Whole-cell patch-clamp configuration is used to record SK channel currents.

  • Pipette Solution (Intracellular): Contains (in mM): 140 KCl, 10 HEPES, 1 EGTA, 0.6 CaCl2 (to achieve a desired free Ca2+ concentration), 2 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.2 with KOH.

  • External Solution (Extracellular): Contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose, with pH adjusted to 7.4 with NaOH.

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. Currents are elicited by a voltage ramp from -120 mV to +40 mV over 200 ms.

Drug Application Workflow

The following workflow allows for the sequential application of the activator and blocker to observe the antagonistic interaction.

A Establish Whole-Cell Configuration B Record Baseline SK Current A->B C Apply this compound (e.g., 1 µM) B->C D Record Potentiated SK Current C->D E Apply Apamin (e.g., 100 nM) in the continued presence of this compound D->E F Record Blocked SK Current E->F G Washout F->G H Record Recovery G->H

Caption: Experimental workflow for assessing apamin's blockade of this compound.

Comparison with Other SK Channel Modulators

A variety of other compounds are available for modulating SK channel activity, each with its own unique profile.

Table 3: Comparison of SK Channel Positive Modulators

CompoundSelectivityPotencyMechanism
This compound IK > SK3High (nM range for IK)Enhances Ca2+ sensitivity
NS309 IK ≈ SK1/2/3High (nM to low µM range)Enhances Ca2+ sensitivity
CyPPA SK2/SK3 > SK1/IKModerate (µM range)Enhances Ca2+ sensitivity

Table 4: Comparison of SK Channel Negative Modulators/Blockers

CompoundSelectivityPotencyMechanism
Apamin SK2 > SK3 > SK1Very High (pM to nM range)Pore Blocker
UCL 1684 SK2 > SK3High (pM to nM range)Pore Blocker
NS8593 SK1/2/3Moderate (µM range)Negative Allosteric Modulator (reduces Ca2+ sensitivity)

Conclusion

References

Validating NS4591 Efficacy: A Comparative Guide to KCa Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule KCa channel activator, NS4591, with established KCa channel blockers. The objective is to offer a framework for validating the on-target effects of this compound through the use of selective antagonists in preclinical research. The data presented is collated from various studies to provide a comparative overview of potency and selectivity.

Unveiling the Role of KCa Channels

Calcium-activated potassium (KCa) channels are crucial regulators of neuronal excitability, smooth muscle tone, and immune cell function.[1][2][3] These channels are activated by intracellular calcium, leading to potassium efflux and membrane hyperpolarization.[1][2][3] This hyperpolarization can reduce cellular excitability and modulate downstream signaling pathways. KCa channels are categorized into three main subfamilies based on their conductance: high conductance (BK), intermediate conductance (IK), and small conductance (SK) channels.[1][2][3] this compound is a positive modulator of both SK and IK channels, enhancing their activity at nanomolar concentrations.

This compound in Focus: A Potent KCa Channel Activator

This compound acts as a positive allosteric modulator of SK/IK channels, increasing their sensitivity to intracellular calcium. This leads to an increase in potassium currents at lower calcium concentrations than would typically be required for channel activation.

The Antagonists: Essential Tools for Target Validation

To confirm that the observed physiological effects of this compound are indeed mediated by its action on KCa channels, the use of selective channel blockers is indispensable. This guide focuses on three widely used KCa channel blockers: Apamin, TRAM-34, and Charybdotoxin.

Quantitative Comparison of this compound and KCa Channel Blockers

The following table summarizes the potency of this compound and key KCa channel blockers. It is important to note that these values are compiled from various studies and experimental conditions may differ.

CompoundTarget KCa Subtype(s)Potency (EC50/IC50)Mechanism of Action
This compound SK/IK ChannelsEC50: ~45 nM (IK), ~530 nM (SK3)Positive Allosteric Modulator
Apamin SK ChannelsIC50: pM to low nM range (subtype dependent)Pore Blocker (Allosteric)
TRAM-34 IK ChannelsIC50: ~20 nMPore Blocker
Charybdotoxin IK and some BK ChannelsIC50: low nM rangePore Blocker

Experimental Protocols for Validation Studies

Robust validation of this compound's mechanism of action requires rigorous experimental techniques. Below are detailed protocols for key electrophysiological and functional assays.

Electrophysiological Assays: The Gold Standard

Patch-clamp electrophysiology is the most direct method to measure the activity of ion channels.

1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the recording of macroscopic currents from the entire cell membrane.

  • Cell Preparation: Culture cells endogenously expressing or transiently/stably transfected with the KCa channel of interest (e.g., HEK293, CHO cells). Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and varying concentrations of free CaCl2 to achieve desired intracellular calcium levels (calculated using software like MaxChelator) (pH 7.2 with KOH).

  • Procedure:

    • Place a coverslip with adherent cells into the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a target cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

    • Clamp the cell membrane at a holding potential of -80 mV.

    • Apply voltage ramps or steps to elicit KCa channel currents.

    • To test this compound, perfuse the cells with a known concentration of the compound and record the potentiation of the KCa current.

    • To validate the effect, co-apply a specific KCa channel blocker (e.g., Apamin for SK channels, TRAM-34 for IK channels) and observe the inhibition of the this compound-induced current.

2. Inside-Out Patch-Clamp Electrophysiology

This configuration allows for the study of single-channel activity with precise control of the intracellular environment.

  • Procedure:

    • Establish a high-resistance seal as in the whole-cell configuration.

    • Instead of rupturing the patch, gently pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

    • The bath solution now represents the intracellular environment, allowing for direct application of known concentrations of Ca2+ and modulators to the intracellular face of the channel.

    • Record single-channel currents at a fixed holding potential.

    • Apply this compound to the bath and observe the increase in channel open probability.

    • Introduce a KCa channel blocker to the bath to confirm that the observed channel activity is from the target channel.

Cell-Based Functional Assays: Higher Throughput Validation

These assays provide a more scalable approach to confirm the effects of this compound on KCa channel activity.

1. Thallium Flux Assay

This fluorescence-based assay measures the influx of thallium (Tl+), a surrogate for K+, through potassium channels.

  • Principle: Cells are loaded with a Tl+-sensitive fluorescent dye. Activation of KCa channels by this compound will allow Tl+ to enter the cell, leading to an increase in fluorescence. This effect can be reversed by KCa channel blockers.

  • Protocol:

    • Plate cells expressing the KCa channel of interest in a 96- or 384-well plate.

    • Load cells with a Tl+-sensitive dye (e.g., FluxOR™) according to the manufacturer's instructions.

    • Wash the cells to remove extracellular dye.

    • Add a buffer containing a low concentration of Tl+ and the desired concentration of this compound.

    • To test for inhibition, pre-incubate the cells with a KCa channel blocker before adding the Tl+ and this compound-containing buffer.

    • Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates Tl+ influx and, therefore, KCa channel activation.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

KCa_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Modulators Ca_influx Ca²⁺ Influx (e.g., via VGCCs) KCa KCa Channel (SK/IK) Ca_influx->KCa Activates ER Endoplasmic Reticulum (ER) Ca_release Ca²⁺ Release (e.g., via IP₃R) ER->Ca_release Ca_release->KCa Activates K_efflux K⁺ Efflux KCa->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization This compound This compound (Positive Modulator) This compound->KCa Enhances Ca²⁺ Sensitivity Blocker KCa Channel Blocker (e.g., Apamin, TRAM-34) Blocker->KCa Inhibits

KCa Channel Signaling Pathway and Modulation.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Experimental Steps start Hypothesis: This compound activates KCa channels electrophysiology Electrophysiology (Patch-Clamp) start->electrophysiology functional_assay Functional Assay (e.g., Thallium Flux) start->functional_assay data_analysis Data Analysis (Potency, Efficacy) electrophysiology->data_analysis exp_this compound 1. Apply this compound Observe potentiation electrophysiology->exp_this compound functional_assay->data_analysis functional_assay->exp_this compound conclusion Conclusion: On-target effect confirmed data_analysis->conclusion exp_blocker 2. Co-apply KCa Blocker Observe inhibition exp_this compound->exp_blocker

Experimental Workflow for Validating this compound.

Logical_Comparison cluster_0 Modulator Effects cluster_1 Outcome KCa_channel KCa Channel Activity Increased_Current Increased K⁺ Current Hyperpolarization KCa_channel->Increased_Current Leads to Decreased_Current Decreased K⁺ Current Depolarization/ No Change KCa_channel->Decreased_Current Leads to This compound This compound (Positive Modulator) This compound->KCa_channel Enhances Blocker KCa Channel Blockers (Apamin, TRAM-34) Blocker->KCa_channel Inhibits

Logical Comparison of Modulator Actions.

Conclusion

Validating the on-target effects of a novel compound like this compound is a critical step in the drug discovery process. By employing a combination of electrophysiological and functional assays in conjunction with selective KCa channel blockers, researchers can confidently attribute the observed physiological responses to the modulation of SK and IK channels. This guide provides a foundational framework for designing and executing these essential validation studies.

References

A Comparative Guide to the Efficacy of NS4591 and Other Potassium Channel Openers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of NS4591, a modulator of small-conductance (KCa2.x or SK) and intermediate-conductance (KCa3.1 or IK) calcium-activated potassium channels, with other prominent potassium channel openers. The information is supported by experimental data to aid in the evaluation and selection of these compounds for research and drug development purposes.

Overview of this compound and its Mechanism of Action

This compound is a positive modulator of KCa2 and KCa3.1 channels.[1] Unlike channel blockers that obstruct the ion flow, this compound and similar openers enhance the channel's sensitivity to intracellular calcium (Ca2+).[2][3] This leads to channel opening at lower Ca2+ concentrations, resulting in potassium ion (K+) efflux and membrane hyperpolarization. This hyperpolarization plays a crucial role in regulating cellular excitability and function in various tissues, including smooth muscle and neurons.[2]

Comparative Efficacy Data

The following tables summarize the in vitro efficacy of this compound and other commonly used KCa2/KCa3.1 channel openers. It is important to note that direct comparisons of potencies (EC50 values) across different studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Efficacy on KCa3.1 (IK) Channels

CompoundEC50 (nM) for Doubling of CurrentCell TypeReference
This compound 45 ± 6HEK293 cells expressing human KCa3.1[1]
SKA-31 260Not specified[4]
NS309 ~20Not specified
1-EBIO ~30,000Not specified[3]

Table 2: In Vitro Efficacy on KCa2.x (SK) Channels

CompoundEC50 (nM) for Doubling of CurrentChannel SubtypeCell TypeReference
This compound 530 ± 100KCa2.3 (SK3)HEK293 cells expressing human KCa2.3[1]
This compound 3,800 ± 500KCa2.1 (SK1)HEK293 cells expressing human KCa2.1[1]
This compound 4,500 ± 400KCa2.2 (SK2)HEK293 cells expressing human KCa2.2[1]
SKA-31 2,900KCa2.1 (SK1)Not specified[4]
SKA-31 1,900KCa2.2 (SK2)Not specified[4]
SKA-31 2,900KCa2.3 (SK3)Not specified[4]
NS309 ~600Not specifiedNot specified
1-EBIO ~150,000 - 300,000KCa2 channelsNot specified[3]

Signaling Pathway of KCa2/KCa3.1 Channel Activation

The activation of KCa2 and KCa3.1 channels by small-molecule openers like this compound involves a complex interplay with the calcium-sensing protein calmodulin (CaM), which is constitutively bound to the C-terminus of the channel.

KCa_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ca_ion_ext Ca²⁺ Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion_ext->Ca_channel Influx Ca_ion_int Ca²⁺ Ca_channel->Ca_ion_int KCa_channel_closed KCa2/3 Channel (Closed) KCa_channel_open KCa2/3 Channel (Open) KCa_channel_closed->KCa_channel_open Conformational Change Hyperpolarization Membrane Hyperpolarization KCa_channel_open->Hyperpolarization Calmodulin Calmodulin (CaM) Ca_ion_int->Calmodulin Binds to Calmodulin->KCa_channel_closed Increases Ca²⁺ sensitivity Opener This compound / Other Opener Opener->KCa_channel_closed Binds to channel-CaM complex Cellular_Response Cellular Response (e.g., Vasodilation) Hyperpolarization->Cellular_Response

Caption: Signaling pathway of KCa2/KCa3.1 channel activation by small-molecule openers.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the channels of an entire cell, allowing for the assessment of a compound's effect on channel activity.

Whole_Cell_Patch_Clamp Cell_Culture Cell Culture (e.g., HEK293 expressing KCa channels) Seal_Formation Giga-ohm Seal Formation on Cell Membrane Cell_Culture->Seal_Formation Pipette_Prep Micropipette Fabrication & Filling with Internal Solution Pipette_Prep->Seal_Formation Whole_Cell_Config Rupture of Cell Membrane to Achieve Whole-Cell Configuration Seal_Formation->Whole_Cell_Config Voltage_Clamp Clamping of Membrane Potential at a Holding Voltage Whole_Cell_Config->Voltage_Clamp Drug_Application Application of Potassium Channel Opener Voltage_Clamp->Drug_Application Current_Recording Recording of K⁺ Currents Drug_Application->Current_Recording Data_Analysis Data Analysis (e.g., EC50 determination) Current_Recording->Data_Analysis

Caption: Workflow for whole-cell patch-clamp experiments.

Protocol Details:

  • Cell Preparation: Cells stably or transiently expressing the KCa channel of interest (e.g., HEK293 cells) are cultured on glass coverslips.

  • Solutions:

    • External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 150 KCl, 1 MgCl2, 5 EGTA, 10 HEPES (pH adjusted to 7.2 with KOH). The free Ca2+ concentration is adjusted to a sub-saturating level to allow for the detection of opener-induced potentiation.

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is used to form a high-resistance (>1 GΩ) seal with the cell membrane.

    • The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential (e.g., -80 mV), and currents are elicited by voltage steps.

    • The test compound is applied via a perfusion system, and the change in current amplitude is measured.

  • Data Analysis: Concentration-response curves are generated by plotting the increase in current against the compound concentration to determine the EC50 value.

Pressure Myography for Vasodilation Assessment

This ex vivo technique is used to assess the effect of vasoactive compounds on the diameter of isolated small arteries, providing insights into their potential as antihypertensive agents.

Pressure_Myography Artery_Isolation Isolation of Small Artery (e.g., mesenteric artery) Cannulation Cannulation of the Artery onto Glass Micropipettes Artery_Isolation->Cannulation Pressurization Pressurization of the Artery to a Physiological Level Cannulation->Pressurization Pre-constriction Pre-constriction with a Vasoconstrictor (e.g., phenylephrine) Pressurization->Pre-constriction Drug_Application Cumulative Application of Potassium Channel Opener Pre-constriction->Drug_Application Diameter_Measurement Measurement of Arterial Diameter Changes Drug_Application->Diameter_Measurement Data_Analysis Data Analysis (e.g., concentration-response curve) Diameter_Measurement->Data_Analysis

Caption: Workflow for pressure myography experiments.

Protocol Details:

  • Tissue Preparation: Small resistance arteries (e.g., mesenteric arteries) are dissected from a euthanized animal (e.g., rat or mouse) and placed in cold physiological salt solution (PSS).

  • Mounting: The artery segment is mounted on two glass cannulas in a myograph chamber and secured with sutures.

  • Pressurization and Equilibration: The artery is pressurized to a physiological level (e.g., 60-80 mmHg) and allowed to equilibrate in warmed, oxygenated PSS.

  • Experiment:

    • The artery is pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or U46619) to induce a stable tone.

    • The potassium channel opener is added to the superfusate in a cumulative manner, and the changes in arterial diameter are recorded using a video camera attached to a microscope.

  • Data Analysis: The percentage of relaxation is calculated relative to the pre-constricted tone, and concentration-response curves are constructed to determine the potency of the vasodilator.

Conclusion

This compound is a potent positive modulator of KCa2 and KCa3.1 channels, exhibiting a preference for KCa3.1. When compared to other established KCa channel openers, this compound demonstrates high potency, particularly on KCa3.1 channels. The selection of a potassium channel opener for a specific research application will depend on the desired selectivity profile and the experimental system being used. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the field of potassium channel pharmacology.

References

Cross-Validation of NS4591 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the potassium channel modulator NS4591. It details the compound's effects, benchmarks it against other relevant modulators, and provides comprehensive experimental protocols for independent validation.

This compound is a positive modulator of the calcium-activated potassium channels KCa2 (small conductance, SK) and KCa3 (intermediate conductance, IK).[1][2] These channels play crucial roles in regulating cell membrane potential and calcium signaling, making them attractive therapeutic targets for a variety of conditions. This guide provides an objective comparison of this compound with other known KCa2/KCa3 channel activators, NS309 and SKA-31, and details the experimental procedures required to validate their effects across different cell lines.

Comparative Analysis of KCa2/KCa3 Modulators

While direct cross-validation of this compound in a wide array of cell lines is not extensively documented in publicly available literature, we can compile and compare its known effects with those of other well-characterized modulators. The following table summarizes the reported activities of this compound, NS309, and SKA-31.

CompoundMechanism of ActionCell Line/Tissue TypeReported EffectPotency (EC50/Concentration)
This compound Positive modulator of KCa2 (SK) and KCa3 (IK) channelsAcutely isolated bladder primary afferent neuronsInhibition of action potential firing10 µM
Rat bladder detrusor muscleReduction of carbachol-induced contractions-
Recombinant channelsDoubled IK-mediated currents45 ± 6 nM
Recombinant channelsDoubled SK3-mediated currents530 ± 100 nM
NS309 Potent activator of KCa2 (SK) and KCa3 (IK) channelsHuman small airway epithelial (HSAEpi) cellsActivation of KCa2.3 and KCa3.1 channels-
Human bronchioles and pulmonary arteriesConcentration-dependent relaxation-
Detrusor smooth muscle (DSM) cellsHyperpolarization of resting membrane potential and inhibition of phasic contractions10 µM
Recombinant hIK channels8.5-fold increase in current40 nM
Recombinant hSK3 channels1.9-fold increase in current40 nM
SKA-31 Potent activator of KCa2 and KCa3.1 channelsHCT-116 (colon cancer) cellsReduced cell viabilityIC50 of 5.3 µM
HCT-8 (colon cancer) cellsReduced cell viabilityIC50 of 46.9 µM
HCT-116 cellsInduction of apoptosis and G0/G1 cell cycle arrest5 µM
Murine carotid endotheliumPotentiation of EDHF-mediated vasodilationEC50 of 225 nM (KCa3.1) and 1.6 µM (KCa2.3)
CHO cells expressing hKCa3.1Potentiation of K+ currentEC50 = 570 ± 101 nM

Signaling Pathway and Experimental Workflow

To understand the cellular impact of this compound and its alternatives, it is essential to visualize their mechanism of action and the experimental procedures used for their validation.

cluster_0 Cell Membrane KCa_channel KCa2/KCa3 Channel Efflux K⁺ Efflux KCa_channel->Efflux CaM Calmodulin (CaM) CaM->KCa_channel activates Ca2_ion Ca2_ion->CaM binds This compound This compound / Alternatives (NS309, SKA-31) This compound->KCa_channel positive modulation (increases Ca²⁺ sensitivity) Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., relaxation, reduced excitability) Hyperpolarization->Cellular_Response

Figure 1. Signaling pathway of KCa2/KCa3 channel modulators.

The validation of these compounds typically involves a multi-step experimental workflow, starting from cell culture to functional and viability assays.

cluster_workflow Experimental Workflow cluster_assays Functional & Viability Assays start Select Cell Lines (e.g., Neuronal, Endothelial, Cancer) culture Cell Culture and Seeding start->culture treatment Treatment with this compound or Alternatives culture->treatment patch_clamp Patch-Clamp Electrophysiology (Measure K⁺ currents) treatment->patch_clamp viability Cell Viability Assays (e.g., MTT, MTS) treatment->viability cytotoxicity Cytotoxicity Assays (e.g., LDH) treatment->cytotoxicity analysis Data Analysis and Comparison patch_clamp->analysis viability->analysis cytotoxicity->analysis conclusion Conclusion on Cross-Validation analysis->conclusion

Figure 2. General experimental workflow for cross-validation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are standard protocols for key assays used to assess the effects of this compound and its alternatives.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for measuring ion channel activity.[3][4][5]

Objective: To measure KCa2/KCa3 channel currents in response to compound treatment.

Materials:

  • Cell line of interest grown on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and varying concentrations of free Ca²⁺ (pH 7.2)

  • This compound, NS309, or SKA-31 stock solutions in DMSO

Procedure:

  • Place a coverslip with adherent cells in the recording chamber and perfuse with extracellular solution.

  • Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a target cell with the micropipette and form a gigaohm seal (>1 GΩ) with gentle suction.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -80 mV) and apply voltage ramps or steps to elicit K⁺ currents.

  • Record baseline currents.

  • Perfuse the chamber with the test compound (this compound or alternative) at desired concentrations and record the resulting changes in K⁺ currents.

  • Wash out the compound to observe reversibility.

  • Analyze the current amplitude and kinetics using appropriate software.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][6][7][8][9]

Objective: To determine the effect of this compound and alternatives on the viability of different cell lines.

Materials:

  • Cell line of interest

  • 96-well plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or its alternatives for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating cytotoxicity.[2][10][11][12][13]

Objective: To quantify the cytotoxic effects of this compound and its alternatives.

Materials:

  • Cell line of interest

  • 96-well plates

  • Complete culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (provided in the kit for positive control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of the test compounds for the desired time. Include untreated (negative control) and lysis buffer-treated (positive control) wells.

  • After treatment, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control.

Logical Comparison of Compound Effects

The choice of a KCa2/KCa3 modulator will depend on the specific research question and the cell system being investigated. The following diagram illustrates a logical framework for selecting a compound based on desired effects.

start Research Goal goal1 General KCa2/3 Activation start->goal1 goal2 Potent IK (KCa3.1) Activation start->goal2 goal3 Anti-proliferative/ Cytotoxic Effects start->goal3 compound_this compound This compound goal1->compound_this compound Balanced SK/IK modulation compound_ns309 NS309 goal1->compound_ns309 Potent general activator goal2->compound_this compound More potent on IK than SK3 goal2->compound_ns309 Strong IK activation compound_ska31 SKA-31 goal2->compound_ska31 Potent IK activation goal3->compound_ska31 Demonstrated in cancer cells

Figure 3. Logical selection of KCa2/KCa3 modulators.

This guide provides a framework for the cross-validation of this compound's effects in various cell lines. By employing the detailed experimental protocols and considering the comparative data presented, researchers can systematically evaluate the suitability of this compound and its alternatives for their specific research applications.

References

A Researcher's Guide to Negative Control Experiments for NS4591 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a compound's action is paramount. This guide provides a comprehensive overview of negative control experiments crucial for validating studies involving NS4591, a positive modulator of small-conductance (SK/KCa2) and intermediate-conductance (IK/KCa3) calcium-activated potassium channels.

This compound enhances the activity of KCa2 and KCa3 channels, leading to membrane hyperpolarization and reduced cellular excitability. To ensure that the observed effects of this compound are indeed mediated by these channels, specific and robust negative control experiments are essential. This guide outlines the appropriate negative controls, provides detailed experimental protocols, and presents a comparative analysis with alternative compounds.

Understanding the Signaling Pathway

This compound acts by potentiating the opening of KCa2 and KCa3 channels in the presence of intracellular calcium. This increased potassium efflux hyperpolarizes the cell membrane, making it less likely to reach the threshold for firing action potentials. This mechanism is critical in various physiological processes, including neuronal firing and smooth muscle contraction.

cluster_0 Cell Membrane Ca_ion Ca²⁺ K_channel KCa2/KCa3 Channel Ca_ion->K_channel Activates K_ion_out K⁺ K_channel->K_ion_out K⁺ Efflux K_ion_in K⁺ Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization Leads to This compound This compound This compound->K_channel Potentiates Reduced_Excitability Reduced_Excitability Hyperpolarization->Reduced_Excitability Results in

Figure 1. Simplified signaling pathway of this compound action on KCa2/KCa3 channels.

Key Negative Controls for this compound

The most effective negative controls for this compound studies are specific blockers of its target channels.

  • Apamin: A highly selective peptide toxin that blocks SK (KCa2) channels.[1] It is an indispensable tool for dissecting the contribution of SK channels to the effects of this compound.

  • TRAM-34: A potent and selective blocker of IK (KCa3.1) channels.[2] It is used to differentiate the effects of this compound on IK channels from its effects on SK channels.

Experimental Protocols and Data Presentation

To validate the on-target effects of this compound, it is recommended to perform experiments in the presence and absence of these specific channel blockers. Below are detailed protocols for two common experimental paradigms: whole-cell patch-clamp electrophysiology and isolated tissue contractility assays.

cluster_0 Experimental Phases Baseline 1. Establish Baseline (e.g., K⁺ current, muscle tone) NS4591_App 2. Apply this compound Baseline->NS4591_App Washout 3. Washout NS4591_App->Washout Blocker_App 4. Apply Negative Control (Apamin or TRAM-34) Washout->Blocker_App NS4591_Blocker 5. Re-apply this compound + Negative Control Blocker_App->NS4591_Blocker Final_Washout 6. Final Washout NS4591_Blocker->Final_Washout

Figure 2. General experimental workflow for negative control validation of this compound.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated cells.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the KCa2 or KCa3 channel subtype of interest, or primary cells known to endogenously express these channels.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Baseline Recording: Record baseline potassium currents under voltage-clamp conditions. A voltage ramp or step protocol can be used to elicit currents.

  • This compound Application: Perfuse the cells with a solution containing this compound (e.g., 1-10 µM) and record the potentiated potassium currents.

  • Washout: Wash out the this compound to allow currents to return to baseline.

  • Negative Control Application: Perfuse with a solution containing the specific channel blocker (e.g., 100 nM apamin for SK channels or 1 µM TRAM-34 for IK channels) for 5-10 minutes.

  • Co-application: While maintaining the blocker in the perfusion solution, re-apply this compound.

  • Data Analysis: Compare the potentiation of the current by this compound in the absence and presence of the blocker.

Expected Results:

ConditionExpected Outcome
Baseline Stable, measurable potassium current.
+ this compound Significant increase in potassium current amplitude.
+ this compound + Apamin (on SK channels) The potentiating effect of this compound is significantly reduced or abolished.
+ this compound + TRAM-34 (on IK channels) The potentiating effect of this compound is significantly reduced or abolished.
Isolated Tissue Contractility Assay (e.g., Bladder Smooth Muscle)

This assay measures the effect of this compound on the contractility of smooth muscle tissue, a functional output of changes in cell excitability.

Methodology:

  • Tissue Preparation: Isolate strips of bladder detrusor smooth muscle and mount them in an organ bath containing physiological salt solution, aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.

  • Baseline Contraction: Induce a stable submaximal contraction using an agonist such as carbachol.

  • This compound Application: Add this compound cumulatively to the organ bath to generate a concentration-response curve for its relaxant effect.

  • Washout: Thoroughly wash the tissue to return to baseline tension.

  • Negative Control Incubation: Incubate the tissue with a specific channel blocker (e.g., 100 nM apamin) for 20-30 minutes.

  • Repeat Concentration-Response: In the continued presence of the blocker, repeat the cumulative addition of this compound.

  • Data Analysis: Compare the concentration-response curves for this compound-induced relaxation in the absence and presence of the blocker.

Expected Results:

ConditionExpected Outcome
Baseline Contraction Stable, sustained muscle contraction.
+ this compound Concentration-dependent relaxation of the pre-contracted tissue.
+ this compound + Apamin The relaxant effect of this compound is significantly attenuated, indicating the involvement of SK channels.

Comparison with Alternative KCa2/KCa3 Openers

This compound is one of several available positive modulators of KCa2/KCa3 channels. The choice of compound can depend on the specific application and desired selectivity.

CompoundPrimary Target(s)Reported Potency (EC₅₀ or similar)Key Characteristics
This compound KCa2 (SK) & KCa3 (IK)~530 nM (SK3), ~45 nM (IK)Potent modulator with some preference for IK channels.
NS309 KCa2 (SK) & KCa3 (IK)Potent activator of both SK and IK channels.Widely used tool compound; may also affect L-type Ca²⁺ channels at higher concentrations.[3]
SKA-31 KCa2 (SK) & KCa3 (IK)EC₅₀ values of 2.9 µM (KCa2.1), 1.9 µM (KCa2.2), 2.9 µM (KCa2.3), and 260 nM (KCa3.1)[4]A potent activator with some selectivity for KCa3.1.[4]

Conclusion

Rigorous use of negative controls is fundamental to the interpretation of data from studies involving this compound. By employing specific blockers such as apamin and TRAM-34, researchers can confidently attribute the observed physiological effects to the modulation of KCa2 and KCa3 channels. This guide provides the necessary framework for designing and executing these critical validation experiments.

References

Assessing the Specificity of NS4591 on IK Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potassium channel opener NS4591 with other relevant compounds, focusing on its specificity for the intermediate-conductance calcium-activated potassium (IK) channels. The information presented is intended to aid researchers in the selection of appropriate pharmacological tools for their studies.

Introduction to this compound and IK Channels

This compound is a positive modulator of calcium-activated potassium channels, demonstrating activity on both small-conductance (SK) and intermediate-conductance (IK) channels.[1][2] IK channels, also known as KCa3.1, are key regulators of cell membrane potential and are involved in a variety of physiological processes. Their activation is dependent on intracellular calcium levels, which bind to the associated calmodulin protein, leading to a conformational change and channel opening. Given their role in cellular function, discerning the specificity of modulators like this compound is crucial for interpreting experimental results and for therapeutic development.

Comparative Analysis of IK Channel Openers

To objectively evaluate the specificity of this compound, it is essential to compare its activity with other known IK channel openers. The following table summarizes the potency of this compound and alternative compounds on both IK and SK channels. A higher IK/SK potency ratio indicates greater selectivity for IK channels.

CompoundIK Channel (KCa3.1) Potency (EC50)SK Channel (KCa2.x) Potency (EC50)Known Off-Target Effects
This compound ~45 nM[1][2]~530 nM (SK3)[1][2]Information on broader off-target screening is limited.
NS309 ~10-90 nM[3]~120-1200 nM (SK2/3)[3][4][5]No activity at BK channels.[4][5]
DCEBIO Activates IK channels[1][6]Activates SK channels[6][7]May inhibit maxi-K channels in the presence of IK1 channels.[8][9]
Riluzole ~2 µM (KCa3.1)[10]~12-21 µM (KCa2.x)[10]Blocks voltage-gated sodium channels (IC50 = 2.3 µM); modulates glutamate receptors; inhibits Kv1.4 channels (IC50 = 70 µM).[11][12][13]

Signaling Pathway and Experimental Workflow

To understand the context of this compound's action and the methods used to assess its specificity, the following diagrams illustrate the IK channel activation pathway and a typical experimental workflow.

IK Channel Activation Pathway cluster_membrane Cell Membrane IK_channel IK Channel (KCa3.1) Hyperpolarization Membrane Hyperpolarization IK_channel->Hyperpolarization K⁺ Efflux Ca_channel Calcium Channel Intracellular_Ca Intracellular Ca²⁺ Ca_channel->Intracellular_Ca Extracellular Extracellular Ca²⁺ Extracellular->Ca_channel Influx Calmodulin Calmodulin (CaM) Intracellular_Ca->Calmodulin Binds to Active_Complex Ca²⁺-CaM Complex Calmodulin->Active_Complex Active_Complex->IK_channel Activates Experimental Workflow for Specificity Assessment start Start: Select cell line expressing target ion channel (e.g., HEK293 with KCa3.1) patch_clamp Perform whole-cell patch-clamp recording start->patch_clamp off_target_prep Select cell lines expressing off-target ion channels (e.g., KCa2.x, Nav1.5, etc.) start->off_target_prep baseline Record baseline channel activity patch_clamp->baseline apply_compound Apply test compound (e.g., this compound) at various concentrations baseline->apply_compound record_effect Record changes in ion channel current apply_compound->record_effect dose_response Construct dose-response curve and calculate EC50 record_effect->dose_response analyze Compare EC50 values to determine specificity dose_response->analyze off_target_test Repeat patch-clamp experiment for each off-target channel off_target_prep->off_target_test off_target_test->analyze

References

A Comparative Analysis of NS4591 and Other Benzimidazolone Derivatives as KCa2/KCa3 Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of NS4591, a potent modulator of small-conductance (KCa2/SK) and intermediate-conductance (KCa3/IK) calcium-activated potassium channels, with other relevant benzimidazolone derivatives. The objective is to furnish researchers with the necessary data and methodologies to evaluate the performance of these compounds in their own experimental settings. This comparison is supported by quantitative data from electrophysiological and in vitro functional assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to Benzimidazolone-Based KCa Channel Modulators

Benzimidazolone derivatives represent a class of chemical compounds with diverse pharmacological activities. Within this class, molecules that modulate the activity of KCa2 and KCa3 channels have garnered significant interest. These channels are voltage-independent, gated solely by intracellular calcium, and play crucial roles in regulating neuronal excitability, smooth muscle tone, and immune responses. Positive modulation of these channels, leading to membrane hyperpolarization, is a therapeutic strategy for conditions such as overactive bladder, hypertension, and certain neurological disorders.

This compound (4,5-dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one) has emerged as a potent positive modulator of both KCa2 and KCa3 channels. This guide will compare its pharmacological profile with that of other benzimidazolone derivatives and notable non-benzimidazolone KCa channel modulators to provide a comprehensive overview for researchers in the field.

Comparative Pharmacological Data

The following tables summarize the in vitro potency of this compound and other relevant KCa channel modulators. The data is primarily derived from whole-cell patch-clamp electrophysiology experiments, which directly measure the effect of the compounds on channel activity.

Table 1: Potency of Benzimidazolone Derivatives on KCa3.1 (IK) and KCa2.3 (SK3) Channels

CompoundChemical ClassKCa3.1 (IK) EC50KCa2.3 (SK3) EC50Reference(s)
This compound Benzimidazolone45 ± 6 nM530 ± 100 nM[1]
1-EBIO (1-ethyl-2-benzimidazolinone)Benzimidazolone~30 µM~300 µM[2]

*EC50 values represent the concentration required to double the channel-mediated current.

Table 2: Potency of Non-Benzimidazolone KCa Channel Modulators for Comparison

CompoundChemical ClassKCa3.1 (IK) EC50KCa2.x (SK) EC50Reference(s)
NS309Indole~20 nM~600 nM[2]
SKA-31Benzothiazole260 nM3 µM (KCa2.3)[2]

EC50 values represent the concentration for 50% of maximal activation or current doubling, depending on the study.

Table 3: Functional Effects of this compound in In Vitro Assays

AssayPreparationEffectConcentrationReference(s)
Bladder Detrusor ContractionRat bladder detrusor ringsReduction of carbachol-induced contractions-[1]
Neuronal Action Potential FiringAcutely isolated bladder primary afferent neuronsInhibition of action potential generation10 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable replication and further investigation.

Whole-Cell Patch-Clamp Electrophysiology for KCa Channel Activity

This protocol is designed to measure the activity of KCa2/KCa3 channels in a heterologous expression system (e.g., HEK293 cells) or in native cells.

Cell Preparation:

  • Cells expressing the KCa channel of interest are cultured on glass coverslips.

  • Prior to recording, the culture medium is replaced with an extracellular (bath) solution.

Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl₂, 10 EGTA, 8.5 CaCl₂ (to achieve a free Ca²⁺ concentration of ~1 µM), 10 HEPES, pH 7.2 with KOH. The precise free Ca²⁺ concentration is critical and should be calculated using software such as MaxChelator.

Recording Procedure:

  • Coverslips are transferred to a recording chamber on the stage of an inverted microscope.

  • Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • A gigaohm seal is formed between the pipette tip and the cell membrane.

  • The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.

  • Cells are voltage-clamped at a holding potential of -80 mV.

  • Currents are elicited by voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) or voltage steps.

  • After obtaining a stable baseline recording, the test compound (e.g., this compound) is applied to the bath via a perfusion system.

  • The change in current amplitude in response to the compound is measured.

  • Concentration-response curves are generated by applying a range of compound concentrations to determine EC50 values.

In Vitro Bladder Detrusor Muscle Contractility Assay

This assay assesses the effect of compounds on the contractility of bladder smooth muscle.

Tissue Preparation:

  • A male Wistar rat is euthanized according to approved animal care protocols.

  • The urinary bladder is excised and placed in cold, oxygenated Krebs solution.

  • The bladder is opened, and the urothelium is removed.

  • Strips of detrusor muscle (approximately 2 mm wide and 8 mm long) are dissected.

Solutions:

  • Krebs Solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose. The solution is continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

Experimental Setup and Procedure:

  • Each muscle strip is mounted in an organ bath containing Krebs solution at 37°C. One end is attached to a fixed hook, and the other is connected to an isometric force transducer.

  • The strips are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with washes every 15 minutes.

  • The viability of the strips is tested by inducing a contraction with a high-K⁺ solution or a cholinergic agonist like carbachol.

  • After washing and returning to baseline, a submaximal contraction is induced with carbachol.

  • Once the carbachol-induced contraction has stabilized, the test compound (e.g., this compound) is added cumulatively to the organ bath.

  • The relaxation of the muscle strip in response to the compound is recorded as a percentage of the pre-contracted tone.

  • Concentration-response curves are constructed to determine the potency of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Signaling Pathway of KCa2/KCa3 Channel Activation by Positive Modulators

KCa_Signaling_Pathway cluster_upstream Upstream Signaling cluster_channel Channel Modulation cluster_downstream Downstream Effects GPCR_Agonist GPCR Agonist (e.g., Acetylcholine) GPCR G-Protein Coupled Receptor (GPCR) GPCR_Agonist->GPCR binds PLC Phospholipase C (PLC) GPCR->PLC activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 produces ER Endoplasmic Reticulum (ER) IP3->ER acts on Ca_increase ↑ Intracellular Ca²⁺ ER->Ca_increase releases Ca²⁺ Calmodulin Calmodulin (CaM) Ca_increase->Calmodulin binds to KCa_Channel KCa2/KCa3 Channel Calmodulin->KCa_Channel activates K_efflux K⁺ Efflux KCa_Channel->K_efflux mediates This compound This compound / Other Benzimidazolones This compound->KCa_Channel positively modulates (increases Ca²⁺ sensitivity) Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization causes Cellular_Response ↓ Cellular Excitability (e.g., Smooth Muscle Relaxation) Hyperpolarization->Cellular_Response leads to

Caption: KCa2/KCa3 channel activation pathway.

Experimental Workflow for Whole-Cell Patch-Clamp Assay

Patch_Clamp_Workflow Start Start Cell_Culture Cell Culture with Expressed KCa Channels Start->Cell_Culture Prepare_Solutions Prepare Extracellular and Intracellular Solutions Cell_Culture->Prepare_Solutions Form_Seal Form Gigaohm Seal Prepare_Solutions->Form_Seal Whole_Cell Achieve Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Channel Activity Whole_Cell->Record_Baseline Apply_Compound Apply Test Compound (e.g., this compound) Record_Baseline->Apply_Compound Record_Response Record Change in Current Apply_Compound->Record_Response Analyze_Data Data Analysis: Generate Concentration-Response Curve Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Experimental Workflow for Bladder Contractility Assay

Contractility_Workflow Start Start Tissue_Dissection Dissect Bladder Detrusor Muscle Strips Start->Tissue_Dissection Mount_Tissue Mount Strips in Organ Bath Tissue_Dissection->Mount_Tissue Equilibrate Equilibrate under Tension Mount_Tissue->Equilibrate Induce_Contraction Induce Contraction with Carbachol Equilibrate->Induce_Contraction Apply_Compound Apply Test Compound (e.g., this compound) Induce_Contraction->Apply_Compound Record_Relaxation Record Muscle Relaxation Apply_Compound->Record_Relaxation Analyze_Data Data Analysis: Calculate % Relaxation Record_Relaxation->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro bladder contractility assay.

Discussion and Conclusion

The data presented in this guide highlight this compound as a potent positive modulator of KCa3.1 and, to a lesser extent, KCa2.3 channels. When compared to the prototypical benzimidazolone KCa channel activator, 1-EBIO, this compound demonstrates significantly higher potency, with EC50 values in the nanomolar range for KCa3.1, as opposed to the micromolar potency of 1-EBIO.[1][2] This substantial increase in potency makes this compound a more suitable tool for in vitro and in vivo studies where high concentrations of less potent compounds might lead to off-target effects.

In a broader context, when compared to non-benzimidazolone modulators like NS309 and SKA-31, this compound exhibits a comparable potency profile, particularly for KCa3.1 channels.[2] The choice between these compounds for a specific research application may depend on factors such as selectivity against other ion channels, pharmacokinetic properties, and the specific KCa channel subtype of interest.

The functional data demonstrating the ability of this compound to inhibit neuronal firing and relax bladder smooth muscle underscores the therapeutic potential of targeting KCa2/KCa3 channels for conditions characterized by hyperexcitability, such as overactive bladder.[1]

References

Safety Operating Guide

Navigating the Disposal of NS4591: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of NS4591, a modulator of SK/IK calcium-activated potassium channels. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document offers a set of best-practice procedures inferred from the guidelines for the disposal of chlorinated organic compounds and safety data for structurally similar chemicals.

It is imperative to note that these procedures are based on available data for related substances and do not replace a compound-specific SDS. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for definitive guidance.

Understanding the Chemical Profile of this compound

A summary of the available chemical and physical properties for this compound is presented below. This information is crucial for understanding its potential hazards and for making informed decisions regarding its handling and disposal.

PropertyValueSource
Chemical Name 4,5-Dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one-
CAS Number 273930-52-2-
Molecular Formula C11H12Cl2N2O-
Molecular Weight 259.13 g/mol -
Appearance Solid powder-
Storage Store at -20°C for long-term storage.-

Inferred Hazard Profile and Safety Precautions

Based on the hazard classifications of similar chlorinated benzimidazolone compounds, this compound should be handled with caution. The following potential hazards are inferred:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as a chlorinated organic compound, falls under the regulations for hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), waste containing chlorinated solvents is typically considered hazardous. The preferred method of disposal is incineration by a licensed hazardous waste management facility.

Here is a step-by-step guide for the proper disposal of this compound waste:

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, properly labeled hazardous waste container.

    • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must also include the full chemical name: "4,5-Dichloro-1,3-diethyl-1,3-dihydro-benzoimidazol-2-one (this compound)" and an indication of the major hazard(s) (e.g., "Toxic," "Irritant").

    • The date of waste accumulation should also be clearly marked on the container.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste, including the chemical name and estimated quantity.

    • The EHS department will then coordinate with a licensed hazardous waste hauler for transportation to a permitted incinerator or other approved disposal facility.

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NS4591_Disposal_Workflow This compound Disposal Decision Workflow start Generation of this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe improper_disposal Improper Disposal (Drain or Trash) start->improper_disposal segregate Segregate Waste (Solid vs. Liquid) ppe->segregate label_container Label Hazardous Waste Container (Name, Hazards, Date) segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->disposal warning ENVIRONMENTAL & REGULATORY VIOLATION improper_disposal->warning

Caption: A flowchart outlining the proper steps for the safe disposal of this compound waste.

By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and regulatory compliance in all chemical handling and disposal procedures.

Personal protective equipment for handling NS4591

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of NS4591 (CAS RN: 273930-52-2), a modulator of calcium-activated potassium channels. Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.

PPE CategoryItemSpecification/Standard
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)
Hand Protection Chemical impermeable glovesInspected prior to use; satisfying EU Directive 89/686/EEC and the standard EN 374
Body Protection Fire/flame resistant and impervious clothing; lab coatN/A
Respiratory Protection Full-face respirator (if exposure limits are exceeded or symptoms occur)N/A

Handling and Storage Protocols

This compound is a solid powder and should be handled with care to avoid dust formation. Store in a secure, designated location to maintain its stability and prevent unauthorized access.

Handling Procedures:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Dust Formation: Take care to avoid the formation and dispersion of dust. Use non-sparking tools.

  • Prevent Contact: Avoid contact with skin, eyes, and clothing. Do not breathe mist, gas, or vapors.[1][2]

  • Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated work clothing should not be allowed out of the workplace.

Storage Conditions:
  • Store in a dry, cool, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][3]

  • Store locked up.[1]

  • Store separately from foodstuff containers and incompatible materials.[1][3]

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with local, regional, and national regulations. Discharge into the environment must be avoided.[1]

Step-by-Step Disposal Protocol:
  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a suitable, closed, and clearly labeled container.

  • Labeling: The container must be labeled as hazardous waste with the full chemical name and any other required information by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste: Store the sealed waste container in a designated hazardous waste accumulation area.

  • Arrange for Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the chemical waste.

Experimental Workflow: Handling and Disposal of this compound

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: - Don appropriate PPE - Work in a ventilated fume hood weigh Weighing: - Handle as a solid powder - Avoid dust formation prep->weigh dissolve Dissolution: - Add to solvent in a closed container weigh->dissolve collect_solid Collect Solid Waste: - Unused this compound - Contaminated consumables collect_liquid Collect Liquid Waste: - Solutions containing this compound label_waste Label Waste Containers: - 'Hazardous Waste' - Chemical name and concentration collect_solid->label_waste collect_liquid->label_waste store_waste Store Waste: - Designated accumulation area label_waste->store_waste arrange_pickup Arrange Pickup: - Contact EHS for disposal store_waste->arrange_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.